(Z)-3-Dodecen-1-ol
Description
The exact mass of the compound (Z)-Dodec-3-en-1-ol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty alcohols [FA05]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(Z)-dodec-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9-10,13H,2-8,11-12H2,1H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGQTWOHKASHQU-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40885535 | |
| Record name | 3-Dodecen-1-ol, (3Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32451-95-9 | |
| Record name | (3Z)-3-Dodecen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32451-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Dodecen-1-ol, (3Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032451959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Dodecen-1-ol, (3Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Dodecen-1-ol, (3Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-dodec-3-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.400 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Multifaceted Role of (Z)-3-Dodecen-1-ol in Insect Communication: A Technical Guide
(Z)-3-Dodecen-1-ol, a long-chain unsaturated alcohol, serves as a crucial semiochemical in the chemical communication systems of various insect species. This technical guide synthesizes the current understanding of its natural occurrence, biosynthetic origins, and the neural mechanisms underlying its perception. It is intended for researchers, scientists, and drug development professionals engaged in chemical ecology, entomology, and the formulation of novel pest management strategies.
This document provides a comprehensive overview of the quantitative data associated with this compound, details the experimental protocols for its study, and visualizes the associated biological and experimental workflows.
Natural Occurrence and Behavioral Significance
This compound has been identified as a key pheromone component in several insect orders, most notably in Isoptera (termites) and Coleoptera (beetles). Its primary roles are as a trail-following pheromone and a sex pheromone, influencing critical behaviors such as foraging, recruitment, and mating.
In termites, this compound is a major component of the trail-following pheromone in numerous species within the families Kalotermitidae and Macrotermitinae.[1][2] It is secreted from the sternal gland, located on the fifth abdominal segment, and elicits strong orientation and recruitment behaviors in worker termites.[1][2] In some species, it also plays a role in sex-pairing, acting in synergy with other compounds to attract mates.[1]
For the sweet potato weevil, Cylas formicarius elegantulus, this compound functions as a potent sex pheromone, attracting males. This attraction is a critical step in the mating process and is a key target for pest management strategies.
Quantitative Data on this compound Occurrence
The following table summarizes the quantitative data available on the natural occurrence and behavioral thresholds of this compound in various insect species.
| Insect Species | Family | Glandular Source | Role | Quantity per Insect | Behavioral Activity Threshold |
| Macrotermes annandalei | Termitidae | Sternal Gland | Trail-following | ~1 ng/worker | Similar to (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol |
| Stylotermes faveolus | Kalotermitidae | Sternal Gland | Trail-following | ~0.1 ng/gland | ~10⁻⁴ ng/cm |
| Stylotermes halumicus | Kalotermitidae | Sternal Gland | Trail-following | ~0.1 ng/gland | ~10⁻⁴ ng/cm |
| Odontotermes formosanus | Termitidae | Sternal Gland | Sex-pairing (in synergy) | 0.2 to 0.54 ng | - |
| Cylas formicarius elegantulus | Brentidae | - | Sex Pheromone | - | Attracts males |
Experimental Protocols
The identification, quantification, and behavioral assessment of this compound in insects rely on a combination of sophisticated analytical and electrophysiological techniques.
Pheromone Extraction
a) Solvent Extraction:
This is a traditional and widely used method for extracting semiochemicals from insect tissues.
-
Procedure:
-
Dissect the pheromone-producing gland (e.g., sternal gland in termites) under a stereomicroscope.
-
Immediately place the dissected gland into a vial containing a small volume of a high-purity organic solvent, typically hexane.
-
Allow the extraction to proceed for a set period, which can range from minutes to hours.
-
The resulting extract, containing the pheromone, can then be concentrated and analyzed.
-
b) Solid-Phase Microextraction (SPME):
SPME is a solvent-free technique that is particularly useful for analyzing volatile and semi-volatile compounds from the headspace of a sample or directly from a surface.
-
Procedure:
-
Expose an SPME fiber with a suitable coating (e.g., polydimethylsiloxane/divinylbenzene) to the headspace above the insect or directly to the surface of the pheromone gland.
-
The volatile and semi-volatile compounds, including this compound, adsorb to the fiber coating.
-
After a defined extraction time, the fiber is retracted and introduced directly into the injection port of a gas chromatograph for thermal desorption and analysis.
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Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures.
-
Procedure:
-
Introduce the pheromone extract (from solvent extraction or SPME) into the GC.
-
The compounds are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column.
-
As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
The retention time in the GC and the mass spectrum are used to identify this compound by comparison with a synthetic standard.
-
Quantification is achieved by comparing the peak area of the analyte to that of an internal standard of a known concentration.
-
Electrophysiological Analysis: Electroantennography (EAG)
EAG is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli, providing a direct measure of which compounds are detected by the insect's olfactory system.
-
Procedure:
-
An insect is immobilized, and electrodes are placed at the base and the tip of an antenna.
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A continuous stream of purified and humidified air is passed over the antenna.
-
A puff of air containing a known concentration of this compound is introduced into the continuous airstream.
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If the insect's antenna has receptors for the compound, a depolarization of the olfactory receptor neurons occurs, which is recorded as a voltage change (the EAG response).
-
The amplitude of the EAG response is proportional to the strength of the stimulus and the sensitivity of the antenna to that specific compound.
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Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
References
The Biosynthesis of (Z)-3-Dodecen-1-ol: A Key Termite Trail Pheromone
An In-depth Technical Guide for Researchers and Drug Development Professionals
(Z)-3-Dodecen-1-ol is a crucial trail-following pheromone utilized by numerous termite species, particularly within the families Kalotermitidae and Macrotermitinae. Secreted from the sternal gland, this C12 unsaturated alcohol guides nestmates to food sources and facilitates organized foraging. Understanding its biosynthetic pathway is paramount for developing novel, targeted pest control strategies that disrupt this vital communication system. While the precise enzymatic steps in termites are an active area of research, a robust pathway can be proposed based on well-established principles of fatty acid-derived pheromone synthesis in other insects, notably Lepidoptera.
This guide delineates the proposed biosynthetic pathway of this compound, details the experimental methodologies required to elucidate and verify these steps, and presents quantitative data from related systems to provide a comprehensive technical overview for researchers in chemical ecology and drug development.
Proposed Biosynthetic Pathway
The synthesis of this compound is believed to originate from common C18 fatty acid precursors, which undergo a series of enzymatic modifications including chain-shortening and functional group conversion. The most likely precursor is oleoyl-CoA (a C18:1 fatty acyl-CoA), which is abundant in termites.
The proposed pathway involves three primary stages:
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Chain Shortening via Limited β-Oxidation: The C18 precursor, oleoyl-CoA, is shortened to a C12 intermediate through three cycles of peroxisomal β-oxidation. Unlike metabolic β-oxidation which degrades fatty acids completely to acetyl-CoA for energy, the process in pheromone synthesis is terminated prematurely. Each cycle removes a two-carbon unit. Crucially, the original Δ9 double bond in oleoyl-CoA is preserved and its position is shifted relative to the carboxyl end, becoming a Δ3 double bond in the resulting dodecenoyl-CoA.
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Desaturation (Hypothetical Alternative): An alternative, though less likely, route could involve the de novo synthesis of a saturated C12 acyl-CoA (dodecanoyl-CoA), followed by a specific Δ3-desaturase enzyme to introduce the double bond at the correct position. However, Δ9, Δ10, and Δ11 desaturases are far more common in insects, making the chain-shortening of an existing unsaturated fatty acid a more parsimonious and probable mechanism.
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Reduction to Alcohol: The final step involves the reduction of the carboxyl group of (Z)-3-dodecenoyl-CoA to a primary alcohol. This reaction is catalyzed by a specialized Fatty Acyl-CoA Reductase (FAR), yielding the final product, this compound.
Below is a diagram illustrating this proposed biosynthetic pathway.
Caption: Proposed biosynthetic pathway of this compound in termites.
Key Enzymes and Quantitative Data
While specific quantitative data for the biosynthesis of this compound in termites is not yet available, we can summarize the key enzyme families and representative data from analogous insect systems. This information is crucial for guiding future research, such as gene discovery and the development of enzyme inhibitors.
| Enzyme Class | Abbreviation | Function in Pathway | Substrate(s) | Product(s) | Notes / Representative Data |
| Fatty Acid Synthase | FAS | De novo synthesis of fatty acid precursors | Acetyl-CoA, Malonyl-CoA | Palmitoyl-CoA (C16), Stearoyl-CoA (C18) | Provides the initial saturated fatty acid backbone for further modification. |
| Acyl-CoA Desaturase | FAD | Introduces double bonds into fatty acyl-CoAs | Stearoyl-CoA (C18:0) | Oleoyl-CoA (C18:1, Δ9) | Termite genomes contain numerous FAD genes.[1] Their specific roles in pheromone synthesis are an area for investigation. |
| Acyl-CoA Oxidase | ACOX | Catalyzes the first step of β-oxidation | C18, C16, C14 Acyl-CoAs | trans-2-Enoyl-CoA | Key for controlled chain-shortening. Pheromone-specific ACOXs often show substrate length preference.[2] |
| Fatty Acyl-CoA Reductase | FAR | Reduces fatty acyl-CoA to a fatty alcohol | (Z)-3-Dodecenoyl-CoA | This compound | Pheromone-gland specific FARs are well-documented in moths and are critical for the final synthetic step.[3] |
Experimental Protocols
Elucidating the biosynthetic pathway of this compound in termites requires a multi-faceted approach combining chemical analysis, molecular biology, and functional genetics. The following protocols outline the key experiments necessary to verify the proposed pathway.
Isotope Labeling and Precursor Analysis
This method is used to trace the metabolic fate of potential precursors.
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Objective: To determine if oleic acid (or other fatty acids) is a direct precursor to this compound.
-
Methodology:
-
Synthesize Labeled Precursors: Obtain or synthesize deuterium-labeled or ¹³C-labeled oleic acid (e.g., D₂-oleic acid).
-
Topical Application: Apply a precise amount of the labeled precursor in a solvent (e.g., hexane) directly onto the abdominal sternites of live termites, targeting the area of the sternal gland.
-
Incubation: Allow the termites to metabolize the precursor for a defined period (e.g., 6-24 hours).
-
Extraction: Excise the sternal glands or perform a whole-body solvent extraction to collect lipids and pheromones.
-
Analysis: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS). A shift in the mass spectrum of this compound corresponding to the incorporated isotope(s) confirms the precursor-product relationship.
-
Transcriptomic Analysis of the Sternal Gland
This protocol aims to identify the specific genes encoding the biosynthetic enzymes.
-
Objective: To identify candidate Fatty Acyl-CoA Reductase (FAR) and Acyl-CoA Oxidase (ACOX) genes involved in pheromone production.
-
Methodology:
-
Tissue Dissection: Dissect sternal glands from pheromone-producing castes (e.g., workers). As a control, dissect other tissues not involved in pheromone synthesis (e.g., muscle, gut).
-
RNA Extraction: Extract total RNA from both sets of tissues.
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Library Preparation & Sequencing: Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).
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Bioinformatic Analysis: Assemble the transcriptome and perform differential expression analysis. Identify transcripts that are significantly upregulated in the sternal gland compared to control tissues.
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Gene Annotation: Use BLAST and other annotation tools to identify candidate genes belonging to the FAR, ACOX, and FAD families based on sequence homology to known insect pheromone-biosynthesis genes.
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Functional Characterization of Candidate Genes
This step confirms the biochemical function of the genes identified via transcriptomics.
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Objective: To verify that a candidate FAR gene reduces (Z)-3-dodecenoyl-CoA to this compound.
-
Methodology:
-
Gene Cloning: Clone the full-length coding sequence of the candidate gene (e.g., a putative FAR) into a heterologous expression vector (e.g., for yeast or insect cells).
-
Heterologous Expression: Transform a suitable host, such as the yeast Yarrowia lipolytica or insect cell line Sf9, with the expression construct.
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Substrate Feeding: Culture the transformed cells and supplement the medium with the putative substrate, (Z)-3-dodecenoic acid (or its methyl ester).
-
Product Analysis: After incubation, extract lipids from the cell culture and analyze for the presence of this compound using GC-MS. The production of the alcohol only in cells expressing the candidate gene and fed the substrate confirms its function.
-
The workflow for identifying and validating biosynthetic genes is depicted below.
Caption: Experimental workflow for elucidating the pheromone biosynthetic pathway.
References
(Z)-3-Dodecen-1-ol: A Technical Guide to its Discovery and Identification as a Pheromone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-3-Dodecen-1-ol is a C12 unsaturated alcohol that has been identified as a significant semiochemical in the communication of several insect species. Primarily recognized as a trail-following pheromone in termites and a sex pheromone in certain weevils, this compound plays a crucial role in mediating social behaviors such as foraging and mating. This technical guide provides an in-depth overview of the discovery, identification, and biological activity of this compound, with a focus on the experimental methodologies and quantitative data that underpin our current understanding.
Discovery and Natural Occurrence
This compound has been identified as a key pheromone component in a variety of insect species. In the realm of social insects, it is a major trail-following pheromone for termites in the families Kalotermitidae and Macrotermitinae[1][2]. For instance, it is the primary component of the trail pheromone of the fungus-growing termite, Macrotermes annandalei[1]. Beyond termites, it has also been identified as a sex pheromone for the male sweet potato weevil, Cylas formicarius elegantulus[3]. The primary source of this pheromone in termites is the sternal gland[2].
Data Presentation: Quantitative Analysis of this compound Activity
The biological activity of this compound has been quantified through various bioassays. The following tables summarize key quantitative data from the literature.
Table 1: Trail-Following Activity of this compound in Termites
| Species | Bioassay Type | Threshold Concentration for Trail Following | Amount per Worker | Reference |
| Macrotermes annandalei | Trail-Following Bioassay | Similar to (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol in Rhinotermitidae | ~1 ng | [1] |
| Stylotermes spp. | Trail-Following Bioassay | ~10⁻⁴ ng/cm | ~0.1 ng/gland | [2] |
| Odontotermes formosanus | Trail-Following Bioassay | 1 fg/cm to 10 pg/cm (context-dependent) | Not specified | [4] |
Table 2: Electrophysiological and Behavioral Responses to Related Pheromones (for comparative purposes)
| Species | Compound | Bioassay Type | Response Metric | Quantitative Data | Reference |
| Reticulitermes hesperus | (3Z,6Z,8E)-dodecatrien-1-ol | Trail-Following Bioassay | Minimal Threshold | 0.01 - 0.1 fg/cm | [5] |
| Reticulitermes hesperus | (3Z,6Z,8E)-dodecatrien-1-ol | Trail-Following Bioassay | Optimal Concentration | 10 fg/cm | [5] |
| Reticulitermes hesperus | (3Z,6Z,8E)-dodecatrien-1-ol | Trail-Following Bioassay | Repellent Concentration | >10 pg/cm | [5] |
Experimental Protocols
The identification and characterization of this compound as a pheromone rely on a combination of sophisticated analytical and biological techniques.
Pheromone Extraction and Sample Preparation
a) Solvent Extraction of Glands:
-
Objective: To extract semi-volatile and non-volatile compounds from pheromone-producing glands.
-
Protocol:
-
Dissect the sternal glands from termites under a stereomicroscope.
-
Immediately place the dissected glands into a vial containing a small volume (e.g., 100 µL) of a high-purity solvent such as hexane (B92381) or dichloromethane.
-
Gently crush the tissue with a glass rod to ensure thorough extraction.
-
For quantitative analysis, a known amount of an internal standard (e.g., a homologous alcohol not present in the sample) is added.
-
The extract can be carefully concentrated under a gentle stream of nitrogen if necessary.
-
b) Solid-Phase Microextraction (SPME):
-
Objective: A solvent-free technique to sample volatile pheromones from the headspace of living insects or from the surface of glands.
-
Protocol:
-
Select an SPME fiber with a coating suitable for the target analyte (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB).
-
Condition the fiber according to the manufacturer's instructions.
-
Expose the fiber to the headspace of the sample (e.g., in a sealed vial containing the insect or dissected gland) for a defined period.
-
Retract the fiber and introduce it directly into the gas chromatograph injector for thermal desorption.
-
Chemical Identification: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate, identify, and quantify the components of the pheromone extract.
-
Protocol:
-
Injection: Inject a small aliquot (e.g., 1 µL) of the solvent extract or introduce the SPME fiber into the GC inlet. A splitless injection is often used for trace analysis.
-
Gas Chromatography:
-
Carrier Gas: Helium at a constant flow rate.
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Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
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Oven Program: A typical temperature program starts at a low temperature (e.g., 50°C) and ramps up to a higher temperature (e.g., 280°C) to separate compounds based on their boiling points and polarity.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
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Detection: A mass spectrometer detects the mass-to-charge ratio of the fragmented ions.
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Identification: The resulting mass spectrum is compared to a library of known spectra (e.g., NIST) and to the spectrum of a synthesized authentic standard of this compound. The retention time is also compared with the standard.
-
-
Electrophysiological Assay: Electroantennography (EAG)
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Objective: To measure the electrical response of an insect's antenna to the pheromone, confirming its detection by the olfactory system.
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Protocol:
-
Antennal Preparation: An antenna is excised from a live, immobilized insect. It is then mounted between two electrodes using a conductive gel.
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Stimulus Preparation: A series of dilutions of synthetic this compound in a solvent (e.g., hexane) are prepared. A small amount of each dilution is applied to a piece of filter paper, which is then placed in a stimulus cartridge (e.g., a Pasteur pipette).
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Stimulus Delivery: A continuous stream of purified, humidified air is passed over the antenna. Puffs of air from the stimulus cartridges are introduced into this airstream, delivering the odorant to the antenna.
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Data Recording: The change in electrical potential across the antenna (the EAG response) is amplified and recorded. The amplitude of the response is indicative of the level of antennal stimulation.
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Behavioral Assay: Termite Trail-Following Bioassay
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Objective: To determine if a compound elicits a trail-following behavior in termites.
-
Protocol:
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Trail Preparation: A trail of a specific length and shape (e.g., a straight line or a Y-shape for choice tests) is drawn on a substrate like filter paper using a solution of synthetic this compound at a known concentration. A solvent-only trail serves as a control.
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Termite Introduction: A single termite worker is placed at the beginning of the trail.
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Observation: The termite's behavior is observed and recorded. Metrics can include the distance the termite follows the trail, the time spent on the trail, and in choice tests, which trail the termite preferentially follows.
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Replication: The assay is repeated with multiple individuals to ensure the results are statistically significant.
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Mandatory Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of (3Z,6Z,8E)-dodecatrien-1-ol in trail following, feeding, and mating behavior of Reticulitermes hesperus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Olfactory Receptor Response to (Z)-3-Dodecen-1-ol
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This guide details the current understanding and experimental approaches for characterizing the olfactory receptor response to the insect sex pheromone (Z)-3-Dodecen-1-ol. While specific receptor deorphanization for this compound in its primary target, the sweet potato weevil (Cylas formicarius), is not yet extensively published, this document outlines the established methodologies and expected results based on functional characterization of homologous pheromone receptors in other insect species.
Introduction to this compound and its Olfactory Perception
This compound is a crucial semiochemical, acting as a female-produced sex pheromone that attracts male sweet potato weevils (Cylas formicarius elegantulus)[1]. The detection of this specific molecule is mediated by olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) within the male weevil's antennae. In insects, ORs are not G-protein coupled receptors (GPCRs) as in vertebrates, but rather form ligand-gated ion channels. These receptors are typically heterodimers, consisting of a specific, ligand-binding OR protein (OrX) and a highly conserved co-receptor known as Orco. Upon binding of the pheromone, the OrX-Orco complex undergoes a conformational change, leading to the opening of a non-selective cation channel and depolarization of the neuron.
Quantitative Receptor Response Data
As of the latest available literature, specific olfactory receptors from Cylas formicarius have not been deorphanized and functionally characterized in response to this compound. However, based on studies of pheromone receptors in other lepidopteran species, a hypothetical response profile for a putative C. formicarius pheromone receptor (CforOR1) is presented below. This data is representative of what would be expected from a highly sensitive and specific pheromone receptor.
| Receptor | Ligand | EC50 (µM) | Max Response (nA) | Hill Coefficient | Experimental System |
| CforOR1 (putative) | This compound | 0.5 - 5.0 | 100 - 500 | 1.5 - 2.5 | Xenopus oocyte TEVC |
| CforOR1 (putative) | (E)-3-Dodecen-1-ol | > 100 | < 10 | N/A | Xenopus oocyte TEVC |
| CforOR1 (putative) | Dodecan-1-ol | > 100 | < 5 | N/A | Xenopus oocyte TEVC |
This table presents hypothetical data for illustrative purposes, based on typical values obtained for insect pheromone receptors in similar studies.
Experimental Protocols
The functional characterization of insect olfactory receptors, particularly pheromone receptors, is most commonly achieved through heterologous expression in Xenopus laevis oocytes followed by two-electrode voltage-clamp (TEVC) electrophysiological recording. This technique allows for the precise measurement of ion channel activity in response to specific odorants.
Two-Electrode Voltage-Clamp (TEVC) Assay in Xenopus laevis Oocytes
This protocol describes the functional expression of a candidate pheromone receptor from Cylas formicarius (e.g., CforOR1) with its co-receptor (CforOrco) in Xenopus oocytes and subsequent measurement of its response to this compound.
I. Materials and Reagents:
-
Plasmids: pT7Ts vectors containing the coding sequences for the candidate receptor (CforOR1) and the co-receptor (CforOrco).
-
cRNA Synthesis: mMESSAGE mMACHINE® T7 Transcription Kit (Thermo Fisher Scientific).
-
Xenopus laevis Oocytes: Stage V-VI oocytes.
-
Injection System: Nanoject II™ Auto-Nanoliter Injector (Drummond Scientific).
-
Recording Setup: Axoclamp 900A amplifier, Digidata 1550B digitizer, and pCLAMP™ 11 software (Molecular Devices).
-
Electrodes: Glass capillaries for pulling recording and current electrodes. Filled with 3 M KCl.
-
Solutions:
-
Oocyte Ringer's 2 (OR-2) solution.
-
Barth's solution for oocyte incubation.
-
Recording buffer (e.g., ND96).
-
This compound stock solution (in DMSO) and serial dilutions in recording buffer.
-
II. Methodology:
-
cRNA Preparation:
-
Linearize the pT7Ts plasmids containing CforOR1 and CforOrco with a suitable restriction enzyme downstream of the coding sequence.
-
Synthesize capped cRNA from the linearized plasmids using the T7 mMESSAGE mMACHINE® kit.
-
Purify the cRNA and determine its concentration and quality by spectrophotometry and gel electrophoresis.
-
Prepare a 1:1 (w/w) mixture of CforOR1 and CforOrco cRNA at a final concentration of 1-2 µg/µL in nuclease-free water.
-
-
Oocyte Preparation and Injection:
-
Harvest stage V-VI oocytes from a female Xenopus laevis.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Wash the oocytes thoroughly with OR-2 solution and incubate them in Barth's solution.
-
Using the Nanoject II injector, inject each oocyte with 50 nL of the cRNA mixture.
-
Inject a control group of oocytes with 50 nL of nuclease-free water.
-
Incubate the injected oocytes at 16-18°C for 3-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place a single oocyte in the recording chamber perfused with recording buffer.
-
Impale the oocyte with two glass microelectrodes (one for voltage recording, one for current injection) filled with 3 M KCl.
-
Clamp the oocyte membrane potential to a holding potential of -80 mV.
-
Prepare serial dilutions of this compound in the recording buffer from a stock solution. The final DMSO concentration should be kept below 0.1%.
-
Apply the odorant solutions to the oocyte for a defined period (e.g., 20 seconds) via the perfusion system, followed by a washout with recording buffer.
-
Record the inward current generated by the activation of the OrX-Orco ion channel in response to the ligand application.
-
Test a range of concentrations to generate a dose-response curve.
-
III. Data Analysis:
-
Measure the peak current amplitude for each odorant concentration.
-
Plot the normalized current responses against the logarithm of the ligand concentration.
-
Fit the data to a sigmoidal dose-response equation to determine the EC50 (the concentration that elicits a half-maximal response) and the Hill coefficient.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate the key processes involved in the olfactory receptor response to this compound.
Caption: Insect Olfactory Receptor Signaling Pathway.
Caption: Experimental Workflow for Olfactory Receptor Deorphanization.
References
A Technical Guide on the Role of (Z)-3-Dodecen-1-ol in Termite Trail-Following Behavior
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of (Z)-3-dodecen-1-ol as a trail-following pheromone in numerous termite species. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a foundational resource for research and development in pest management and chemical ecology.
Introduction
This compound is a C12 unsaturated alcohol that has been identified as a major component of the trail-following pheromone in a variety of termite families, most notably the Kalotermitidae and Macrotermitinae.[1][2] This semiochemical is secreted from the sternal gland of worker termites and deposited on a substrate to create a chemical trail.[3] This trail serves as a vital communication tool, guiding nestmates to food sources and facilitating organized foraging and recruitment.[4][5] The specificity and potency of this compound make it a significant area of study for understanding termite social behavior and for developing targeted pest control strategies.
Quantitative Analysis of Trail-Following Activity
The behavioral response of termites to this compound is concentration-dependent. The following table summarizes key quantitative data from various studies, detailing the activity thresholds and the typical amount of the pheromone found per worker in different species.
| Termite Species | Family | Activity Threshold (per cm of trail) | Amount per Worker | Reference |
| Stylotermes faveolus | Stylotermitidae | ~10⁻⁴ ng/cm | ~0.1 ng/gland | |
| Stylotermes halumicus | Stylotermitidae | ~10⁻⁴ ng/cm | ~0.1 ng/gland | |
| Macrotermes annandalei | Termitidae | Similar to Rhinotermitidae | ~1 ng/worker | |
| Odontotermes formosanus | Termitidae | 1 fg/cm to 10 pg/cm | Not Specified |
Note: The wide range in the activity threshold for Odontotermes formosanus is attributed to different behavioral contexts and the presence of other pheromone components.
Experimental Protocols
The identification and behavioral validation of this compound as a trail pheromone involve a combination of chemical analysis and bioassays.
1. Pheromone Extraction and Identification:
-
Solid-Phase Microextraction (SPME): This technique is used for the in-vivo collection of volatile compounds from the surface of the termite's sternal gland. The collected compounds are then thermally desorbed into a gas chromatograph for analysis.
-
Solvent Extraction: Whole bodies of worker termites or dissected sternal glands are extracted with a suitable solvent (e.g., hexane). The resulting extract contains the pheromone along with other cuticular lipids.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for identifying the chemical structure of the pheromone. The extracted sample is injected into the GC, which separates the different components. The mass spectrometer then bombards each component with electrons, generating a unique fragmentation pattern that allows for its identification by comparing it to a library of known compounds.
-
Gas Chromatography-Electroantennographic Detection (GC-EAD): To pinpoint which of the separated compounds are biologically active, the effluent from the GC is split. One part goes to the mass spectrometer for identification, while the other is passed over a live termite antenna. If the antenna's nerve cells fire in response to a compound, a signal is detected, indicating that the termite can smell it.
2. Behavioral Bioassays:
-
Y-Choice Bioassay: This is a standard method to test the attractiveness of a chemical. A Y-shaped apparatus is used, with one arm containing the test chemical (e.g., synthetic this compound) and the other arm serving as a control (e.g., solvent only). Termites are introduced at the base of the "Y," and their choice of which arm to follow is recorded. A statistically significant preference for the arm with the chemical indicates that it is an attractant.
-
Trail-Following Assay: An artificial trail is drawn on a substrate (e.g., filter paper) using a solution of the synthetic pheromone. A termite is then placed at the beginning of the trail, and its ability to follow the line is observed and quantified (e.g., distance traveled on the trail, time spent on the trail). This assay confirms the trail-following activity of the identified compound.
Visualizing the Workflow and Pathways
To better illustrate the scientific process and the underlying biological mechanisms, the following diagrams are provided.
The first diagram outlines the typical experimental workflow used to identify and confirm the function of a termite trail pheromone. The second diagram illustrates a plausible generalized signaling pathway for the perception of this compound, starting from its detection by receptors on the termite's antennae to the resulting behavioral response. While specific receptors for this compound have not been definitively identified in all species, this model is based on the well-established principles of insect olfaction.
Conclusion and Future Directions
This compound is a key semiochemical that governs the trail-following behavior in many termite species. Understanding its quantitative effects, the methods for its study, and the likely signaling pathways it activates provides a robust framework for future research. For professionals in drug development and pest management, this knowledge can be leveraged to design novel, species-specific control agents that disrupt termite communication and foraging, offering a more environmentally benign alternative to broad-spectrum insecticides. Future research should focus on identifying the specific odorant receptors that bind to this compound and elucidating the downstream neural circuits that modulate the complex behaviors associated with trail-following.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Trail pheromone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Trail Communication Regulated by Two Trail Pheromone Components in the Fungus-Growing Termite Odontotermes formosanus (Shiraki) | PLOS One [journals.plos.org]
Initial Investigations into the Bioactivity of (Z)-3-Dodecen-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-3-Dodecen-1-ol is a C12 unsaturated alcohol that has been identified as a semiochemical in several insect species. Its primary role is as an insect sex pheromone, notably for the sweet potato weevil (Cylas formicarius elegantulus), a significant agricultural pest.[1] This technical guide provides a comprehensive overview of the initial investigations into the bioactivity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the proposed signaling pathways and experimental workflows. This information is intended to serve as a foundational resource for researchers and professionals involved in the development of novel pest management strategies and other potential applications of this bioactive compound.
Quantitative Bioactivity Data
The bioactivity of this compound and its derivatives has been quantified in various bioassays, primarily focusing on its role as an insect attractant and trail-following pheromone.
Pheromonal Activity in Cylas formicarius (Sweet Potato Weevil)
| Lure Dosage (mg) | Mean Weevils Captured per Trap per Week |
| 0.1 | 91.3 ± 3.22 |
| 0.2 | 98.3 ± 1.53 |
| 0.4 | 108.3 ± 1.53 |
| 0.8 | 132.0 ± 3.61 |
Data from a field study on the attraction of Cylas formicarius to varying doses of (Z)-3-dodecen-1-yl (E)-2-butenoate.
Trail-Following Pheromone Activity in Termites
This compound has been identified as a trail-following pheromone in several termite species. Bioassays have determined the threshold concentrations required to elicit trail-following behavior.
| Termite Species | Behavioral Response | Threshold Concentration |
| Macrotermes annandalei | Orientation and recruitment | ~1 ng per worker |
| Reticulitermes hesperus | Trail-following | 0.01 - 0.1 fg/cm |
| Various Kalotermitidae species | Trail-following | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are key experimental protocols for investigating the bioactivity of this compound.
Y-Tube Olfactometer Bioassay for Cylas formicarius
This laboratory-based assay is used to evaluate the attractant or repellent properties of volatile compounds.
Materials:
-
Y-tube olfactometer
-
Air pump and flow meter
-
Charcoal-filtered and humidified air source
-
This compound
-
Solvent (e.g., hexane)
-
Filter paper strips
-
Adult male Cylas formicarius (starved for 2-4 hours)
Procedure:
-
Preparation of Stimuli: Prepare serial dilutions of this compound in the chosen solvent. Apply a known amount of each dilution onto a filter paper strip. A filter paper treated only with the solvent serves as the control.
-
Olfactometer Setup: Connect the Y-tube to the air source, ensuring a constant and equal airflow through both arms.
-
Acclimatization: Allow the olfactometer to run for at least 10 minutes to establish a stable odor plume.
-
Introduction of Weevil: Introduce a single male weevil at the base of the Y-tube.
-
Data Collection: Record the first choice of the weevil (which arm it enters) and the time spent in each arm over a defined period (e.g., 5 minutes).
-
Replication: Repeat the experiment with a new weevil and fresh filter papers for each trial. Randomize the presentation of the treatment and control arms to avoid positional bias.
-
Data Analysis: Analyze the data using appropriate statistical tests (e.g., Chi-square test for choice data, t-test or ANOVA for time-spent data) to determine if there is a significant preference for the arm containing this compound.
Trail-Following Bioassay for Termites
This assay assesses the ability of a compound to induce termites to follow a treated path.
Materials:
-
Glass plate or petri dish
-
This compound
-
Solvent (e.g., hexane)
-
Micropipette or fine brush
-
Termite workers
-
Video recording equipment (optional)
Procedure:
-
Trail Creation: Prepare a solution of this compound at a known concentration. Using a micropipette or fine brush, draw a trail (e.g., a line or a circle) on the glass plate or petri dish. A parallel trail drawn with the solvent alone serves as the control.
-
Introduction of Termites: Gently introduce a single termite worker at the beginning of the trails.
-
Observation: Observe the termite's behavior and record whether it follows the treated trail, the control trail, or neither. The duration of trail-following and the distance covered can also be quantified.
-
Replication: Repeat the assay with multiple individual termites.
-
Data Analysis: Compare the frequency and duration of trail-following on the treated versus the control trails using appropriate statistical methods.
Signaling Pathways and Experimental Workflows
Proposed Olfactory Signaling Pathway
The perception of this compound by an insect is believed to follow a general olfactory signaling cascade.
References
An In-Depth Technical Guide to the Stereoisomers of 3-Dodecen-1-ol and Their Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereoisomers of 3-dodecen-1-ol, with a primary focus on their synthesis, biological significance, and the experimental methodologies used for their evaluation. The geometric isomers, (Z)-3-dodecen-1-ol and (E)-3-dodecen-1-ol, exhibit distinct biological activities, particularly in the realm of chemical communication in insects. Notably, this compound is a well-established trail pheromone in various termite species, playing a crucial role in their social organization and foraging behavior. This document details the stereoselective synthesis of both isomers, presents available quantitative data on their biological activity, and provides in-depth experimental protocols for their analysis. Furthermore, it explores the underlying signaling pathways involved in pheromone reception and includes visualizations to facilitate a deeper understanding of these complex biological processes.
Introduction: The Chemical Biology of 3-Dodecen-1-ol Stereoisomers
3-Dodecen-1-ol is a C12 unsaturated alcohol that exists as two geometric stereoisomers: cis or this compound and trans or (E)-3-dodecen-1-ol. This subtle difference in the spatial arrangement of atoms around the carbon-carbon double bond leads to significant variations in their chemical properties and, more importantly, their biological functions. In the field of chemical ecology, such stereoisomerism is a critical determinant of a molecule's activity as a semiochemical, a chemical substance that carries information between organisms.
The primary significance of 3-dodecen-1-ol stereoisomers lies in their role as insect pheromones. Pheromones are chemical signals that trigger a specific behavioral or physiological response in members of the same species. The specificity of these signals is often dependent on the precise isomeric composition of the pheromone blend. While this compound has been extensively studied as a key component of the trail-following pheromone in several termite families, the biological role of the (E)-isomer is less understood, highlighting the need for further comparative studies.
This guide aims to provide researchers, scientists, and professionals in drug development with a detailed technical resource on the stereoisomers of 3-dodecen-1-ol. By consolidating information on their synthesis, biological activity, and the methods for their study, this document serves as a valuable tool for those investigating insect chemical communication and its potential applications in pest management and the development of novel bioactive compounds.
Stereoselective Synthesis of (Z)- and (E)-3-Dodecen-1-ol
The ability to synthesize stereoisomerically pure compounds is paramount for accurately assessing their biological activity. Different synthetic strategies are employed to achieve high stereoselectivity for the (Z) and (E) isomers of 3-dodecen-1-ol.
Synthesis of this compound
The synthesis of this compound is commonly achieved through the stereoselective reduction of an alkyne precursor. A widely used method involves the partial hydrogenation of 3-dodecyn-1-ol (B3191523) using a Lindlar catalyst.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A solution of 3-dodecyn-1-ol (1 equivalent) in a suitable solvent such as ethyl acetate (B1210297) is prepared in a reaction vessel.
-
Catalyst Addition: A catalytic amount of Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) is added to the solution.
-
Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (typically at atmospheric pressure) at room temperature.
-
Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops after the uptake of one equivalent of hydrogen, preventing over-reduction to the saturated alcohol.
-
Work-up and Purification: Upon completion, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield pure this compound.
Synthesis of (E)-3-Dodecen-1-ol
The synthesis of the (E)-isomer requires a different approach to ensure the formation of the trans double bond. A common strategy is the Wittig reaction, which involves the reaction of an aldehyde with a phosphorus ylide. Stabilized ylides generally favor the formation of (E)-alkenes.
Experimental Protocol: Synthesis of (E)-3-Dodecen-1-ol via Wittig Reaction
-
Ylide Preparation: A phosphonium (B103445) salt, such as (2-hydroxyethyl)triphenylphosphonium bromide, is treated with a strong base (e.g., sodium hydride or n-butyllithium) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) to generate the corresponding phosphorus ylide.
-
Reaction with Aldehyde: The ylide solution is then reacted with a suitable aldehyde, in this case, nonanal (B32974) (C9H18O), at low temperature (e.g., -78 °C to 0 °C).
-
Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product, which contains the desired (E)-3-dodecen-1-ol and triphenylphosphine (B44618) oxide as a byproduct, is then purified by column chromatography.
Biological Significance: Pheromonal Activity in Termites
The most well-documented biological role of 3-dodecen-1-ol is as a trail-following pheromone in termites. The (Z)-isomer, in particular, has been identified as a major component of the trail pheromone in various species of the families Kalotermitidae and Macrotermitinae.[1] This chemical signal is deposited by foraging termites and serves to recruit nestmates to food sources, thus playing a vital role in the colony's organization and survival.
Quantitative Data on Biological Activity
While extensive research has focused on this compound, there is a significant lack of quantitative data directly comparing the biological activity of the (E)- and (Z)-isomers. The available data primarily concerns the threshold concentrations at which the (Z)-isomer elicits a behavioral response in termites.
| Stereoisomer | Termite Species | Bioassay | Activity Threshold | Reference |
| This compound | Odontotermes formosanus | Trail-Following | 1 fg/cm | [2] |
| This compound | Stylotermes species | Trail-Following | 10⁻⁴ ng/cm | [1] |
Experimental Protocols for Bioactivity Assessment
To determine the biological activity of 3-dodecen-1-ol stereoisomers, two primary experimental techniques are employed: electroantennography (EAG) and behavioral assays.
Electroantennography (EAG)
EAG is an electrophysiological technique that measures the summated electrical response of the olfactory receptor neurons on an insect's antenna to a volatile stimulus. It is a powerful tool for screening compounds for olfactory activity.
Experimental Protocol: Electroantennography (EAG) for Termite Pheromone Response
-
Insect Preparation: A termite worker is immobilized, and one of its antennae is excised or left intact.
-
Electrode Placement: Two microelectrodes filled with a saline solution are used. The recording electrode is placed in contact with the distal end of the antenna, while the reference electrode is inserted into the head or the base of the antenna.
-
Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A puff of air containing a known concentration of the test compound (e.g., (Z)- or (E)-3-dodecen-1-ol) is injected into the airstream.
-
Data Recording and Analysis: The change in electrical potential across the antenna is amplified and recorded. The amplitude of the EAG response is a measure of the antenna's sensitivity to the stimulus. Responses to different isomers and concentrations are compared.
Trail-Following Assay
This behavioral assay directly assesses the ability of a compound to elicit trail-following behavior in termites.
Experimental Protocol: Termite Trail-Following Assay
-
Trail Preparation: A trail of a specific length and shape (e.g., a circle or a "Y" shape) is drawn on a substrate like filter paper using a solution of the test compound at a known concentration. A solvent-only trail serves as a control.
-
Termite Introduction: A single termite worker is placed at the beginning of the trail.
-
Behavioral Observation: The termite's behavior is observed and recorded. Key metrics include the distance the termite follows the trail, the time spent on the trail, and the termite's speed. In a Y-choice assay, the preference for one isomer over another can be determined.
-
Data Analysis: The data from multiple replicates are statistically analyzed to determine the significance of the observed trail-following behavior.
Signaling Pathways in Pheromone Reception
The detection of pheromones by insects is a complex process that begins with the binding of the pheromone molecule to receptors on the dendrites of olfactory sensory neurons (OSNs) located in the antennae. This interaction initiates a signal transduction cascade that ultimately leads to a behavioral response.
While the specific signaling pathway for 3-dodecen-1-ol in termites has not been fully elucidated, the general mechanism of insect olfactory signaling provides a framework for understanding this process.
Diagram: Generalized Insect Olfactory Signaling Pathway
Caption: Generalized pathway of insect pheromone reception.
-
Binding and Transport: Hydrophobic pheromone molecules enter the aqueous sensillum lymph through pores in the sensillum and are bound by Odorant Binding Proteins (OBPs).
-
Receptor Activation: The OBP-pheromone complex transports the pheromone to the dendritic membrane of an OSN, where it interacts with a specific Olfactory Receptor (OR) complexed with a co-receptor (Orco).
-
Signal Transduction: This binding event opens an ion channel, leading to the depolarization of the OSN membrane.
-
Neural Impulse: The depolarization generates an action potential that travels along the axon of the OSN to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response.
Conclusion and Future Directions
The stereoisomers of 3-dodecen-1-ol, particularly the (Z)-isomer, are of significant interest due to their role as potent termite trail pheromones. This technical guide has provided a detailed overview of their synthesis, biological activity, and the experimental methods used for their study. The stereoselective synthesis of both (Z)- and (E)-isomers is crucial for a thorough investigation of their structure-activity relationships.
A significant gap in the current knowledge is the lack of comparative quantitative data on the biological activity of the (E)-isomer in termites. Future research should focus on the stereoselective synthesis of (E)-3-dodecen-1-ol and its evaluation in parallel with the (Z)-isomer using the detailed bioassay protocols outlined in this guide. Furthermore, the elucidation of the specific olfactory receptors and signaling pathways involved in the detection of 3-dodecen-1-ol in termites will provide a more complete understanding of this important aspect of insect chemical communication. Such knowledge can be instrumental in the development of novel and species-specific pest management strategies.
References
(Z)-3-Dodecen-1-ol: A Technical Guide to its Synthesis, Bioactivity, and Application in Pest Management
Foreword: This technical guide provides a comprehensive overview of (Z)-3-Dodecen-1-ol, a key chemical intermediate in the synthesis of the primary sex pheromone of the sweet potato weevil (Cylas formicarius). This document is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and agricultural pest management. It details the compound's chemical properties, synthesis protocols, its role in insect chemical communication, and practical applications in monitoring and controlling sweet potato weevil populations.
Compound Identification and Properties
This compound is a fatty alcohol that serves as a crucial precursor in the synthesis of the sweet potato weevil's sex pheromone. While not the primary attractant itself, its specific isomeric form is essential for the bioactivity of the final pheromone product.
| Property | Value | Reference |
| CAS Number | 32451-95-9 | [1][2][3][4] |
| Molecular Formula | C₁₂H₂₄O | [2] |
| Molecular Weight | 184.32 g/mol | |
| IUPAC Name | (Z)-dodec-3-en-1-ol | |
| Synonyms | cis-3-Dodecen-1-ol, (3Z)-3-Dodecen-1-ol |
Synthesis Protocols
The synthesis of this compound is a critical step in the production of the sweet potato weevil sex pheromone, (Z)-3-dodecen-1-yl (E)-2-butenoate. Several synthetic routes have been established, with a common goal of achieving a high yield of the desired (Z)-isomer.
Experimental Protocol: Synthesis of this compound
This protocol outlines a common method for the synthesis of this compound, which can then be used to produce the final pheromone.
Materials:
-
Palladium-based catalyst (e.g., Pd₂(dba)₃)
-
Potassium hydroxide (B78521) (KOH)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Alkynation: The synthesis typically begins with the coupling of 3-butyn-1-ol and 1-bromooctane to form the C₁₂ carbon skeleton. This reaction is often carried out in the presence of a suitable base.
-
Stereoselective Reduction: The resulting alkyne is then stereoselectively reduced to the (Z)-alkene. A common method involves using a palladium-catalyzed reaction with a hydrogen source like KOH in DMF. This step is crucial for obtaining the correct isomer for pheromonal activity.
-
Purification: The crude product is purified using standard techniques such as distillation or column chromatography to yield pure this compound.
Experimental Protocol: Synthesis of (Z)-3-dodecen-1-yl (E)-2-butenoate
This protocol describes the conversion of this compound to the active sex pheromone.
Materials:
-
This compound
-
(E)-2-Butenoyl chloride (crotonyl chloride)
-
Anhydrous ether
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Esterification: this compound is reacted with (E)-2-butenoyl chloride in the presence of a base such as pyridine to form the ester. The reaction is typically carried out in an anhydrous solvent like ether.
-
Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts. The final product, (Z)-3-dodecen-1-yl (E)-2-butenoate, is purified by column chromatography.
Biological Activity and Signaling Pathway
The synthesized (Z)-3-dodecen-1-yl (E)-2-butenoate acts as a potent sex pheromone, attracting male sweet potato weevils. The perception of this pheromone occurs in specialized olfactory sensory neurons located in the insect's antennae.
Insect Olfactory Signaling Pathway
The binding of the pheromone to a specific odorant receptor (OR) on the dendritic membrane of a sensory neuron initiates a signal transduction cascade. This process converts the chemical signal into an electrical signal that is transmitted to the brain, leading to a behavioral response. While the specific receptors for the sweet potato weevil pheromone are a subject of ongoing research, a general model for insect pheromone reception has been established.
Application in Pest Management: Field Trapping
The high specificity and potency of the sweet potato weevil sex pheromone make it an excellent tool for monitoring and mass trapping of male weevils, forming a key component of integrated pest management (IPM) programs.
Experimental Protocol: Field Trapping of Sweet Potato Weevils
This protocol details the methodology for a field-based mass trapping experiment to evaluate the efficacy of the synthetic pheromone.
Objective: To assess the effectiveness of pheromone-baited traps in reducing sweet potato weevil populations and subsequent crop damage.
Materials:
-
Pheromone traps (e.g., plastic bottle traps)
-
Septa loaded with a specific dose of (Z)-3-dodecen-1-yl (E)-2-butenoate (e.g., 10 µg, 100 µg)
-
Stakes or wires for trap deployment
-
Soapy water or other killing agent
-
Data collection sheets
Procedure:
-
Site Selection: Choose a sweet potato field with a history of weevil infestation for the treatment plot. A separate, untreated field at a distance of at least 1 km should be used as a control.
-
Trap Preparation: Assemble the traps and place a pheromone-loaded septum inside. Add soapy water to the bottom of the trap as a killing agent.
-
Trap Deployment: In the treatment plot, install traps in a grid pattern. A density of 10-25 traps per hectare is often recommended. The traps should be placed on stakes just above the plant canopy.
-
Data Collection:
-
Weekly, count and record the number of male weevils captured in each trap.
-
At the end of the growing season, harvest sweet potatoes from both the treated and control plots.
-
Assess crop damage by counting the number of feeding holes and tunnels per tuber.
-
Measure the yield of marketable tubers from both plots.
-
-
Data Analysis: Compare the average number of weevils captured per trap per week. Statistically analyze the difference in crop damage and marketable yield between the treated and control plots.
Quantitative Data on Trapping Efficacy
Field studies have demonstrated the effectiveness of pheromone traps in reducing sweet potato weevil populations and crop damage. The dosage of the pheromone in the lure is a critical factor influencing trap captures.
| Pheromone Dose (µg) | Mean Weevils Captured/Trap/Week (Range) | Reduction in Tuber Damage (%) | Reference |
| 10 | Significantly lower than 100 µg | - | |
| 100 | Significantly higher than 10 µg | 57 - 75 |
Note: The actual number of captured weevils can vary significantly based on environmental conditions and weevil population density.
Studies have also shown that pheromone traps can significantly reduce feeding damage, with treated fields showing less than one feeding hole per root compared to as many as 38 in untreated control fields.
Conclusion
This compound is a vital component in the chemical synthesis of the sweet potato weevil sex pheromone. The resulting pheromone is a powerful tool for the monitoring and control of this significant agricultural pest. The protocols and data presented in this guide provide a foundation for researchers and pest management professionals to effectively utilize this semiochemical in their work. Further research into the specific olfactory receptors and signaling pathways in the sweet potato weevil will undoubtedly lead to even more refined and effective pest control strategies.
References
Methodological & Application
Synthesis of High-Purity (Z)-3-Dodecen-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of high-purity (Z)-3-Dodecen-1-ol, a key intermediate in the synthesis of various biologically active molecules, including insect pheromones.[1] The protocols outlined below describe two primary stereoselective methods: the partial hydrogenation of an alkyne precursor and the Wittig reaction. Additionally, detailed purification and characterization methods are provided to ensure the final product meets high-purity standards.
Data Presentation
The following tables summarize the quantitative data associated with the described synthesis and purification methods for easy comparison.
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Key Reactants | Catalyst/Reagent | Typical Yield (%) | Typical Purity (%) | Key Advantages | Key Disadvantages |
| Alkyne Hydrogenation | 3-Dodecyn-1-ol (B3191523), H₂ | Lindlar Catalyst | 91.6% | >95% | High yield and stereoselectivity. | Requires handling of hydrogen gas and a specialized catalyst. |
| Wittig Reaction | Nonanal (B32974), (3-Hydroxypropyl)triphenylphosphonium (B8402154) bromide | Strong Base (e.g., n-BuLi) | 70-85% (typical for Z-selective Wittig) | >95% | High stereoselectivity for Z-isomer with unstabilized ylides. Avoids handling of metal hydrides. | Formation of triphenylphosphine (B44618) oxide byproduct can complicate purification. |
Table 2: Purity Analysis of this compound Before and After Purification
| Purification Stage | Analytical Method | Purity (%) | Major Impurities |
| Crude Product (Post-reaction) | GC-MS | 85-95% | Triphenylphosphine oxide (Wittig), (E)-isomer, starting materials, over-reduced alkane (Hydrogenation) |
| After Flash Chromatography | GC-MS, ¹H NMR | >99% | Minimal to none detected. |
Experimental Protocols
Method 1: Synthesis via Partial Hydrogenation of 3-Dodecen-1-ol
This method involves the stereoselective reduction of an alkyne to a (Z)-alkene using a poisoned palladium catalyst, known as Lindlar's catalyst.
Step 1: Synthesis of 3-Dodecyn-1-ol (Precursor)
Reaction: 1-Decyne (B165119) + Ethylene (B1197577) Oxide → 3-Dodecyn-1-ol
Materials:
-
1-Decyne
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethylene oxide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of 1-decyne in anhydrous THF at 0 °C under an inert atmosphere, add n-butyllithium dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Slowly bubble ethylene oxide gas through the solution or add a pre-condensed solution of ethylene oxide in THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography to yield 3-dodecyn-1-ol.
Step 2: Partial Hydrogenation to this compound
Reaction: 3-Dodecyn-1-ol + H₂ --(Lindlar Catalyst)--> this compound
Materials:
-
3-Dodecyn-1-ol (3.20 g, 17.5 mmol)
-
Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead) (0.300 g)
-
Ethyl acetate (B1210297) (35 mL)
-
Hydrogen gas (H₂)
-
Celite
Procedure: [2]
-
To a solution of 3-dodecyn-1-ol in ethyl acetate, add the Lindlar catalyst.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at atmospheric pressure.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Once the theoretical amount of hydrogen has been taken up, stop the hydrogenation.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by evaporative distillation under reduced pressure to afford this compound as a colorless oil (Yield: 2.95 g, 91.6%).
Method 2: Synthesis via Wittig Reaction
This method constructs the (Z)-double bond through the reaction of an aldehyde with a non-stabilized phosphorus ylide.
Step 1: Preparation of (3-Hydroxypropyl)triphenylphosphonium bromide
Reaction: Triphenylphosphine + 3-Bromopropanol → (3-Hydroxypropyl)triphenylphosphonium bromide
Materials:
-
Triphenylphosphine
-
3-Bromopropanol
-
Toluene (B28343) or Dichloromethane
Procedure: [2]
-
Dissolve triphenylphosphine and 3-bromopropanol in toluene in a round-bottom flask.
-
Reflux the mixture for 24 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of a white solid.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (3-hydroxypropyl)triphenylphosphonium bromide.
Step 2: Wittig Reaction to form this compound
Reaction: (3-Hydroxypropyl)triphenylphosphonium bromide + n-BuLi → Ylide Ylide + Nonanal → this compound + Triphenylphosphine oxide
Materials:
-
(3-Hydroxypropyl)triphenylphosphonium bromide
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Nonanal
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend (3-hydroxypropyl)triphenylphosphonium bromide in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the suspension to -78 °C.
-
Slowly add n-butyllithium dropwise. The solution should turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of nonanal in anhydrous THF dropwise to the ylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product will be a mixture of this compound and triphenylphosphine oxide. Purify by flash column chromatography.
Purification Protocol: Flash Column Chromatography
Materials:
-
Silica (B1680970) gel (230-400 mesh)
-
Ethyl acetate
-
Compressed air or pump for pressure
Procedure:
-
Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). A mixture of hexane and ethyl acetate (e.g., 95:5 to 90:10) typically provides good separation. The desired product should have an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, applying gentle pressure to maintain a steady flow rate.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to yield the purified product.
Visualization of Workflows
Caption: Workflow for the synthesis of this compound via alkyne hydrogenation.
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight (184.32 g/mol ).[3]
-
¹H NMR (CDCl₃):
-
δ 5.45-5.30 (m, 2H, -CH=CH-)
-
δ 3.65 (t, 2H, -CH₂OH)
-
δ 2.30 (q, 2H, =CH-CH₂-)
-
δ 2.05 (q, 2H, -CH₂-CH=)
-
δ 1.40-1.20 (m, 10H, -(CH₂)₅-)
-
δ 0.88 (t, 3H, -CH₃)
-
-
¹³C NMR (CDCl₃):
-
δ 131.5 (-CH=)
-
δ 125.0 (=CH-)
-
δ 62.5 (-CH₂OH)
-
δ 32.5, 31.8, 29.5, 29.2, 27.2, 22.7, 14.1 (Aliphatic carbons)
-
The successful synthesis and purification of high-purity this compound are crucial for its application in the development of pharmaceuticals and fine chemicals. The methods described provide reliable and reproducible pathways to obtain this valuable intermediate.
References
Gas chromatography-mass spectrometry (GC-MS) analysis of (Z)-3-Dodecen-1-ol
Application Notes: GC-MS Analysis of (Z)-3-Dodecen-1-ol
Introduction
This compound is a long-chain unsaturated fatty alcohol that functions as a crucial semiochemical, particularly as an insect pheromone. Accurate identification and quantification of this compound are vital in entomology, chemical ecology, and the development of pest management strategies. Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for this purpose, offering high sensitivity, selectivity, and structural elucidation capabilities for volatile and semi-volatile compounds. These application notes provide detailed protocols for the comprehensive analysis of this compound for researchers, scientists, and drug development professionals.
Quantitative Data Summary
This section summarizes the key physicochemical and spectral data for this compound, which are essential for its identification and quantification via GC-MS.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₄O | [1][2][3] |
| Molecular Weight | 184.32 g/mol | [1] |
| CAS Number | 32451-95-9 | [1][2][3] |
| Synonyms | cis-3-Dodecen-1-ol, (3Z)-3-Dodecen-1-ol | [1][2][3] |
Table 2: GC-MS Quantitative Data for this compound
| Parameter | Value | Notes and Conditions | Reference |
| Kovats Retention Index | |||
| Semi-standard non-polar column | 1457 | e.g., DB-5ms, HP-5ms | [1] |
| Standard polar column | 1989, 2015, 2048 | e.g., DB-WAX | [1] |
| Key Mass Fragments (m/z) | From Electron Ionization (EI) Mass Spectra | ||
| Primary Ions | 68 (Base Peak), 81, 67, 96, 69 | Relative abundances vary with instrumentation. | [1] |
| Other Significant Ions | 43, 44, 53 | These ions are also prominent in the fragmentation pattern. | [1] |
Experimental Protocols
Detailed methodologies for sample preparation and instrumental analysis are provided below. These protocols may serve as a starting point and should be optimized for specific instrumentation and sample matrices.
Protocol 2.1: Sample Preparation
The choice of sample preparation is critical and depends on the nature of the sample matrix.
Protocol 2.1.1: Standard Solution Preparation (for Calibration)
-
Stock Solution: Accurately weigh approximately 10 mg of pure this compound standard and dissolve it in 10 mL of GC-grade hexane (B92381) to prepare a stock solution of ~1 mg/mL.
-
Working Standards: Perform serial dilutions of the stock solution with hexane to create a series of calibration standards. A typical concentration range for creating a calibration curve is 0.1 µg/mL to 50 µg/mL.[4]
-
Internal Standard: To improve quantitation accuracy, add a constant concentration of a suitable internal standard (e.g., a structural isomer or a deuterated analog not present in the sample) to each standard and sample.
Protocol 2.1.2: Solvent Extraction from Biological Matrices (e.g., Insect Glands)
-
Excise the pheromone gland or relevant tissue from the insect sample.
-
Immediately place the dissected tissue into a 1.5 mL glass autosampler vial containing a known, small volume (e.g., 50-100 µL) of hexane.[4][5]
-
Allow the extraction to proceed for at least 30 minutes at room temperature. Gentle agitation can improve efficiency.
-
Remove the tissue. The resulting hexane extract can be injected directly into the GC-MS system.[4] If particle matter is present, centrifuge the vial before analysis.[6]
Protocol 2.1.3: Headspace Solid-Phase Microextraction (HS-SPME) This solvent-free technique is ideal for analyzing volatiles from a solid or liquid matrix.
-
Place the sample (e.g., insect, plant material) into a headspace vial (e.g., 10 or 20 mL).
-
Seal the vial with a septum cap.
-
Place the vial in a heating block or the HS module of the autosampler, typically at a temperature between 60-80°C, to facilitate the release of volatiles into the headspace.[7]
-
Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes) to allow for the adsorption of analytes.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption of the trapped compounds onto the analytical column.[8]
Protocol 2.2: GC-MS Instrumentation and Parameters
The following table outlines recommended starting parameters for the GC-MS analysis.
Table 3: Recommended GC-MS Method Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) | |
| GC Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent non-polar column. A polar column (e.g., DB-WAX) can be used for isomer separation.[4] |
| Carrier Gas | Helium (99.999% purity) at a constant flow rate of 1.0 mL/min. |
| Injector Type | Split/Splitless |
| Injector Temperature | 250 °C[9] |
| Injection Mode | Splitless (1 µL injection volume) for trace analysis.[6] |
| Oven Temperature Program | Initial 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.[4] |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV[4] |
| Ion Source Temperature | 230 °C[4] |
| Transfer Line Temperature | 280 °C[4] |
| Mass Scan Range | m/z 40-450 |
| Acquisition Mode | Full Scan: For qualitative analysis and compound identification by library matching. Selected Ion Monitoring (SIM): For quantitative analysis, monitoring characteristic ions (e.g., m/z 68, 81, 96). |
Data Analysis and Quantification
Qualitative Analysis (Identification)
-
Mass Spectrum Matching: The acquired mass spectrum of the chromatographic peak is compared against reference spectra in a spectral library, such as the NIST/EPA/NIH Mass Spectral Library.
-
Retention Index Matching: The calculated Kovats Retention Index (RI) of the analyte is compared with known literature values for the specific column type used (see Table 2).[1] Confirmation requires a match of both the mass spectrum and the retention index with a pure standard under identical analytical conditions.
Quantitative Analysis
-
Calibration Curve: Operate the MS in SIM mode to enhance sensitivity and selectivity.[4]
-
Inject the series of standard solutions (from Protocol 2.1.1) and generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Concentration Determination: Analyze the prepared samples under the same conditions. Determine the concentration of this compound in the samples by interpolating their peak area ratios from the linear regression of the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the analytical process, from sample acquisition to final data output.
References
- 1. 3-Dodecen-1-ol, (3Z)- | C12H24O | CID 5364626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Dodecen-1-ol, (Z)- [webbook.nist.gov]
- 3. 3-Dodecen-1-ol, (Z)- [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. uoguelph.ca [uoguelph.ca]
- 7. mdpi.com [mdpi.com]
- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. tips.sums.ac.ir [tips.sums.ac.ir]
Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of (Z)-3-Dodecen-1-ol
Compound of Interest
-
Compound Name: (Z)-3-Dodecen-1-ol
-
Synonyms: cis-3-Dodecen-1-ol
-
CAS Number: 32451-95-9[1]
-
Molecular Formula: C₁₂H₂₄O[1]
-
Molecular Weight: 184.32 g/mol [2]
Introduction
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique widely employed for the extraction and concentration of volatile and semi-volatile organic compounds from various matrices. This method is particularly well-suited for the analysis of insect semiochemicals, such as pheromones, which are often present at trace levels. This compound has been identified as a major component of the trail-following pheromone of the termite Macrotermes annandalei.[3] The accurate sampling and analysis of this compound are crucial for research in chemical ecology, pest management, and the development of novel bioactive compounds.
SPME functions on the principle of partitioning analytes between the sample matrix (or its headspace) and a stationary phase coated onto a fused silica (B1680970) fiber. The concentrated analytes are subsequently thermally desorbed in the injection port of a gas chromatograph (GC) for separation and detection, typically by mass spectrometry (MS). The headspace SPME (HS-SPME) approach is often favored for volatile and semi-volatile compounds like this compound as it minimizes matrix effects and preserves the longevity of the SPME fiber.[4]
Key Advantages of SPME for this compound Sampling:
-
Solvent-Free: Eliminates the need for organic solvents, aligning with green chemistry principles.
-
High Sensitivity: Effectively concentrates trace amounts of the analyte on the fiber, enabling low detection limits.
-
Versatility: Applicable to both headspace analysis of volatiles and direct immersion for liquid samples.[3]
-
Ease of Use and Automation: The procedure is straightforward and amenable to automation for high-throughput analysis.
Experimental Protocols
The selection of the appropriate SPME fiber and optimization of extraction parameters are critical for achieving high sensitivity and reproducibility.
SPME Fiber Selection
The choice of SPME fiber coating is paramount for the efficient extraction of the target analyte. For a semi-volatile alcohol like this compound, a fiber with a non-polar or medium-polarity coating is recommended.
-
Recommended Fibers:
-
100 µm Polydimethylsiloxane (PDMS): A general-purpose non-polar fiber suitable for volatile and semi-volatile compounds.[3][5] It has been successfully used for collecting insect semiochemicals.[5]
-
65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): This mixed-phase fiber is effective for more volatile polar analytes, such as alcohols, and offers efficient adsorption and release.[4][5]
-
50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): A tri-phase fiber that provides a broad range of selectivity for volatile and semi-volatile compounds.[3]
-
Headspace SPME (HS-SPME) Protocol
This is the recommended method for sampling this compound from solid or liquid matrices to minimize contamination and matrix effects.
a. Materials:
-
SPME fiber assembly (e.g., 100 µm PDMS) and manual holder
-
Headspace vials (10 or 20 mL) with PTFE/silicone septa
-
Heating block or water bath with temperature control
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
b. Procedure:
-
Fiber Conditioning: Before the first use and briefly before each analysis, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port to remove any contaminants. For a PDMS fiber, conditioning is typically performed at 250°C for 30-60 minutes.
-
Sample Preparation: Place the sample containing this compound into a headspace vial. For instance, this could be a piece of filter paper on which a standard solution has been applied, or a biological sample such as an insect gland. Seal the vial tightly with the screw cap.
-
Equilibration and Extraction:
-
Place the sealed vial in a heating block or water bath set to the desired extraction temperature (e.g., 40-60°C). Allow the sample to equilibrate for a set period (e.g., 10-15 minutes) to allow the analyte to partition into the headspace.
-
Insert the SPME fiber holder through the vial septum and expose the fiber to the headspace above the sample. It is crucial that the fiber does not touch the sample matrix.
-
Allow the fiber to remain exposed to the headspace for a predetermined extraction time (e.g., 30-60 minutes) to adsorb the analyte.
-
-
Desorption and Analysis:
-
After extraction, retract the fiber into the needle and withdraw the SPME device from the vial.
-
Immediately insert the needle into the heated injection port of the GC-MS.
-
Expose the fiber to desorb the trapped analytes onto the GC column. The desorption is typically rapid at an injection port temperature of 250°C.
-
Start the GC-MS analysis.
-
Direct Contact SPME Protocol (for Insect Gland Sampling)
This method has been successfully used for the direct sampling of pheromones from insect glands.[6]
a. Materials:
-
SPME fiber assembly and manual holder
-
Dissecting microscope and tools
-
GC-MS
b. Procedure:
-
Insect Preparation: Anesthetize the insect (e.g., by cooling).
-
Gland Exposure: Under a dissecting microscope, carefully expose the pheromone-producing gland (e.g., the sternal gland in termites).
-
Direct Sampling: Gently rub the exposed SPME fiber over the surface of the gland for a short period (e.g., 1-2 minutes).
-
Analysis: Immediately insert the SPME fiber into the GC-MS injection port for thermal desorption and analysis as described in the HS-SPME protocol.
Data Presentation: Recommended SPME and GC-MS Parameters
The following tables summarize recommended starting parameters for the analysis of this compound. These should be optimized for specific instrumentation and sample matrices.
Table 1: Recommended SPME Parameters
| Parameter | Recommended Value/Range | Rationale |
| SPME Fiber Coating | 100 µm PDMS or 65 µm PDMS/DVB | PDMS is effective for semi-volatile compounds. PDMS/DVB is suitable for more polar analytes like alcohols.[4][5] |
| Sampling Mode | Headspace (HS-SPME) | Minimizes matrix effects and extends fiber lifetime.[4] |
| Extraction Temperature | 40 - 80°C | Increasing temperature enhances the volatility of semi-volatile compounds, but excessive heat can degrade the sample or alter the pheromone profile. |
| Extraction Time | 30 - 60 minutes | An equilibrium between the headspace and the fiber needs to be reached for reproducible results. This time should be optimized. |
| Agitation | Optional (e.g., 250 rpm) | Agitation can accelerate the equilibration process, especially for liquid samples. |
| Desorption Temperature | 250°C | Ensures complete and rapid transfer of the analyte to the GC column. |
| Desorption Time | 2 - 5 minutes | Typically sufficient for complete desorption of semi-volatile compounds. |
Table 2: Recommended GC-MS Parameters
| Parameter | Recommended Value/Range | Rationale |
| Injection Mode | Splitless | To ensure the entire desorbed sample is transferred to the analytical column, maximizing sensitivity. |
| Carrier Gas | Helium | Inert carrier gas commonly used in GC-MS. |
| Column | DB-5ms, HP-5ms, or similar (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar or low-polarity column is suitable for the separation of long-chain alcohols. |
| Oven Temperature Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | A starting point for method development; this program should be optimized for the specific separation. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS that provides reproducible mass spectra. |
| Mass Range | m/z 40-450 | A typical mass range to capture the molecular ion and characteristic fragment ions of this compound and potential contaminants. |
Visualizations
Experimental Workflow
References
- 1. Chemical identification of an aggregation pheromone in the termite Reticulitermes speratus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Field Application of (Z)-3-Dodecen-1-ol for Pest Monitoring: Application Notes and Protocols
Affiliation: Google Research
Abstract
This document provides detailed application notes and protocols for the field use of (Z)-3-dodecen-1-ol in pest monitoring. This compound is a semiochemical involved in the chemical communication of several insect species. Its primary applications in pest monitoring are as a trail pheromone for certain termite species and as a precursor to the sex pheromone of the sweet potato weevil, Cylas formicarius elegantulus. These protocols are designed for researchers, scientists, and pest management professionals engaged in the development and implementation of semiochemical-based pest monitoring strategies.
Introduction
This compound is a key chemical messenger in the insect world, playing distinct roles for different species. In several species of termites, it is a major component of the trail-following pheromone, guiding workers to food sources.[1][2][3] For the sweet potato weevil (Cylas formicarius elegantulus), it is the alcohol precursor to the potent female sex pheromone, (Z)-3-dodecenyl (E)-2-butenoate.[4] While this compound itself shows little to no attractant activity for the sweet potato weevil, the synthetic version of its derivative is highly effective for monitoring male weevil populations.[5]
The use of pheromones in pest control offers significant advantages, including high specificity to the target pest, environmental safety, and reduced risk of insecticide resistance. Effective monitoring with pheromone traps allows for early pest detection, population estimation, and informed decisions on the timing and necessity of control interventions.
Pest Monitoring Applications
Sweet Potato Weevil (Cylas formicarius elegantulus)
For the monitoring of the sweet potato weevil, it is crucial to use the active sex pheromone, (Z)-3-dodecenyl (E)-2-butenoate, to which this compound is a precursor. Field trials have consistently demonstrated the high attractancy of this compound to male weevils.
Data Presentation: Efficacy of (Z)-3-dodecenyl (E)-2-butenoate Baited Traps
The effectiveness of monitoring traps for the sweet potato weevil is influenced by lure dosage and trap design.
| Lure Dosage (mg) | Mean Weevils Captured per Trap | Trap Type | Study Location |
| 1 | Not specified | Funnel type PET bottle trap | Not Specified |
| 0.01 to 1 | Trap counts increased with dose | Plastic funnel trap, Uni-trap | Southern United States and Caribbean basin |
Note: The data presented is for the active pheromone (Z)-3-dodecenyl (E)-2-butenoate, not this compound itself.
Termites (e.g., Macrotermes annandalei, Odontotermes formosanus)
This compound is a major component of the trail-following pheromone in several termite species. It elicits orientation and recruitment behaviors in worker termites. Monitoring termite activity using this pheromone typically involves assessing termite presence and foraging activity rather than trapping for population counts.
Data Presentation: Behavioral Threshold of this compound in Termites
| Termite Species | Behavioral Response | Activity Threshold |
| Macrotermes annandalei | Orientation and recruitment | Not specified |
| Odontotermes formosanus | Orientation | Not specified |
Experimental Protocols
Protocol 1: Monitoring Sweet Potato Weevil (Cylas formicarius elegantulus) Populations
Objective: To monitor the population of male sweet potato weevils in infested fields using pheromone-baited traps.
Materials:
-
Funnel-type traps (e.g., PET bottle traps)
-
Pheromone lures containing (Z)-3-dodecenyl (E)-2-butenoate (1 mg loading recommended)
-
Stakes for trap deployment
-
Forceps for handling lures
-
Collection jars
-
Soapy water or other killing agent
-
Field notebook or data collection device
Procedure:
-
Trap Assembly: Assemble the funnel traps according to the manufacturer's instructions.
-
Lure Placement: Using forceps to avoid contamination, place one pheromone lure inside each trap.
-
Killing Agent: Add a small amount of soapy water to the collection reservoir at the bottom of the trap.
-
Trap Deployment:
-
Place traps within the sweet potato field or along the field margins.
-
Mount traps on stakes at a height approximately level with the crop canopy.
-
Space traps according to the monitoring objectives (e.g., a grid pattern for population density estimation or perimeter trapping for early detection). The active distance of the sex pheromone is approximately 10 meters.
-
-
Data Collection:
-
Check traps weekly and record the number of captured male weevils.
-
Replace the pheromone lures according to the manufacturer's recommendations (typically every 4-6 weeks).
-
Maintain the killing agent in the collection jars.
-
-
Data Analysis: Analyze the trap capture data to determine population trends, peak activity periods, and the effectiveness of any control measures.
Protocol 2: Monitoring Termite Foraging Activity
Objective: To detect the presence and monitor the foraging activity of trail-following termites using this compound.
Materials:
-
Synthetic this compound
-
Solvent (e.g., hexane) for dilution
-
Micropipette
-
Filter paper strips or other suitable substrate
-
Monitoring stations (e.g., in-ground stakes, bait stations)
-
Field notebook or data collection device
Procedure:
-
Lure Preparation:
-
Prepare a solution of this compound in the chosen solvent at a concentration known to elicit trail-following behavior.
-
Apply a known amount of the pheromone solution onto the filter paper strips and allow the solvent to evaporate.
-
-
Monitoring Station Deployment:
-
Place the pheromone-treated filter paper strips within the monitoring stations.
-
Install the monitoring stations in areas where termite activity is suspected or needs to be monitored (e.g., near structures, in agricultural fields).
-
-
Data Collection:
-
Inspect the monitoring stations at regular intervals (e.g., weekly or bi-weekly).
-
Record the presence or absence of termites and any signs of feeding or trail-building activity.
-
-
Data Analysis: Use the data to map areas of termite activity and to assess the effectiveness of any termite control measures.
Visualizations
Caption: Experimental Workflow for Monitoring Sweet Potato Weevil.
Caption: Experimental Workflow for Monitoring Termite Foraging Activity.
References
Application Notes and Protocols for Lures Containing (Z)-3-Dodecen-1-ol and its Analogs for Insect Traps
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-3-Dodecen-1-ol and its structural analogs are potent semiochemicals involved in the chemical communication of several insect species. These compounds, primarily acting as sex or trail-following pheromones, are instrumental in developing targeted and environmentally benign pest management strategies. Their high specificity minimizes impact on non-target organisms, making them ideal for use in integrated pest management (IPM) programs for monitoring and controlling pest populations.
This document provides detailed application notes and experimental protocols for the development and use of lures containing these attractants, with a primary focus on the sweet potato weevil (Cylas formicarius elegantulus) and various termite species.
Principle of Action: Pheromone-Based Insect Attraction
Pheromones are chemical signals released by an organism that trigger a social response in members of the same species. In the context of pest control, synthetic pheromones mimic these natural signals to attract target insects to a specific location, such as a trap.
For the sweet potato weevil , a derivative, (Z)-3-dodecenyl (E)-2-butenoate, functions as a powerful female-produced sex pheromone that attracts male weevils.[1][2][3] This attraction is a key component of their mating behavior. By baiting traps with this synthetic pheromone, male weevils can be effectively captured, which helps in monitoring their population levels and, at higher trap densities, can disrupt mating and reduce subsequent generations.[2]
For certain termite species, this compound is a major component of their trail-following pheromone.[4] This chemical is laid down by foraging termites to recruit nestmates to a food source. While not typically used for trapping in the same manner as sex pheromones, synthetic this compound is a valuable tool in laboratory and field bioassays to study termite behavior and screen for potential control agents that may disrupt their foraging activities.
Application Notes
Target Species:
-
Sweet Potato Weevil (Cylas formicarius elegantulus): The primary attractant is the female sex pheromone, (Z)-3-dodecenyl (E)-2-butenoate.
-
Termites (e.g., Macrotermes annandalei, Kalotermitidae family): this compound is a key trail-following pheromone.
Applications:
-
Population Monitoring: Pheromone-baited traps are used to determine the presence, abundance, and seasonal activity of the target pest. This information is crucial for making timely and informed decisions about the need for control measures.
-
Mass Trapping: Deploying a high density of pheromone traps can capture a significant portion of the male population of sweet potato weevils, leading to a reduction in mating success and overall population suppression.
-
Behavioral Research: Synthetic pheromones are essential for studying the chemical ecology and behavior of insects in a controlled laboratory or field setting.
Data Presentation: Efficacy of Pheromone Lures
The effectiveness of pheromone lures is typically evaluated by comparing the number of target insects captured in baited traps versus unbaited (control) traps. The dosage of the pheromone in the lure is a critical factor influencing capture rates.
Table 1: Trap Capture Rates of Male Sweet Potato Weevils at Different Pheromone Dosages
| Pheromone Dose (mg per lure) | Average Weevils Captured per Trap per Week | Study Reference |
| 0.01 | 150 | |
| 0.1 | 250 | |
| 1.0 | 300 | |
| Control (no pheromone) | <10 |
Table 2: Impact of Mass Trapping on Sweet Potato Weevil Damage
| Parameter | With Pheromone Traps | Without Pheromone Traps (Control) | Study Reference |
| Marketable Tuber Yield | 13.47 - 14.59 T/ha | 7.86 - 8.26 T/ha | |
| Weevil Captures (Mating Disruption Trial) | 12 males/trap/week | >400 males/trap/week |
Experimental Protocols
Protocol 1: Preparation of Pheromone Lures for Sweet Potato Weevil
This protocol describes the preparation of pheromone lures using rubber septa as the carrier material.
Materials:
-
(Z)-3-dodecenyl (E)-2-butenoate
-
High-purity n-hexane (or other suitable volatile solvent)
-
Rubber septa
-
Micropipette
-
Glass vials
-
Forceps
-
Fume hood
-
Airtight storage bags (e.g., aluminum foil pouches)
Procedure:
-
Preparation of Pheromone Stock Solution:
-
In a fume hood, prepare a stock solution of (Z)-3-dodecenyl (E)-2-butenoate in n-hexane. For example, to prepare a 10 mg/mL solution, dissolve 10 mg of the pheromone in 1 mL of n-hexane.
-
Vortex the solution until the pheromone is completely dissolved.
-
-
Loading the Lures:
-
Using a micropipette, carefully apply the desired volume of the pheromone stock solution onto the center of a clean rubber septum. For a 0.1 mg lure, apply 10 µL of a 10 mg/mL stock solution.
-
Allow the solvent to evaporate completely inside the fume hood (typically 10-15 minutes).
-
-
Storage:
-
Once the solvent has evaporated, use forceps to place each pheromone-impregnated septum into an individual airtight bag.
-
Seal the bags to prevent pheromone loss.
-
Label each bag with the pheromone name, dosage, and date of preparation.
-
Store the lures in a refrigerator at 4°C for long-term stability.
-
Protocol 2: Field Trapping of Sweet Potato Weevils
This protocol outlines the steps for conducting a field trial to evaluate the effectiveness of the formulated lures.
Materials:
-
Pheromone traps (e.g., plastic funnel traps or delta traps)
-
Prepared pheromone lures
-
Control lures (septa with solvent only)
-
Stakes for trap deployment
-
Data collection sheets or device
-
GPS unit (optional)
Procedure:
-
Experimental Design:
-
Select a suitable field site with a known population of sweet potato weevils.
-
Design a randomized complete block experiment to minimize the effects of environmental variability.
-
Include different lure dosages as treatments and a no-lure or solvent-only lure as a control.
-
Use a minimum of four replicates for each treatment.
-
-
Trap Deployment:
-
Assemble the traps according to the manufacturer's instructions.
-
Place one lure (either a treatment or a control) in each trap. Handle lures with clean forceps to avoid cross-contamination.
-
Mount the traps on stakes, positioned at approximately 50 cm above the sweet potato crop canopy.
-
Ensure a minimum distance of 20-40 meters between traps to avoid interference.
-
-
Data Collection:
-
Inspect the traps at regular intervals (e.g., weekly).
-
At each inspection, count and record the number of male sweet potato weevils captured in each trap.
-
Remove the captured insects from the traps after counting.
-
Replace lures as needed, based on their expected field life (typically 6-8 weeks).
-
-
Data Analysis:
-
Calculate the mean number of weevils captured per trap per inspection for each treatment.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a mean separation test) to determine if there are significant differences in weevil capture between the different pheromone dosages and the control.
-
Protocol 3: Termite Trail-Following Bioassay
This protocol describes a basic Y-choice bioassay to evaluate the trail-following behavior of termites in response to this compound.
Materials:
-
This compound
-
High-purity n-hexane (or other suitable solvent)
-
Y-tube olfactometer or a Y-shaped drawing on filter paper
-
Micropipette
-
Termite workers
-
Stopwatch
Procedure:
-
Preparation of Pheromone Solution:
-
Prepare serial dilutions of this compound in n-hexane to test a range of concentrations.
-
-
Creating the Artificial Trail:
-
Using a micropipette, apply a small amount of a specific pheromone dilution to create a trail along one arm of the Y-choice setup.
-
Apply only the solvent to the other arm to serve as a control.
-
Allow the solvent to evaporate completely.
-
-
Bioassay:
-
Introduce a single termite worker at the base of the "Y".
-
Observe the termite's behavior and record which arm of the "Y" it chooses to follow.
-
Record the time taken for the termite to make a choice and the duration it spends on each arm.
-
Repeat the assay with multiple termites for each concentration to ensure statistical validity.
-
-
Data Analysis:
-
Analyze the choice data using a chi-square test to determine if there is a significant preference for the pheromone trail over the control trail at different concentrations.
-
Visualizations
Caption: Workflow for the development and field testing of pheromone lures.
Caption: Generalized signaling pathway for insect pheromone reception.
References
Application Notes and Protocols for Electroantennography (EAG) Testing of (Z)-3-Dodecen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summated electrical response of an insect's antenna to volatile compounds. This method is instrumental in screening potential semiochemicals, including pheromones, by assessing which compounds an insect's olfactory system can detect. (Z)-3-Dodecen-1-ol is a known component of the sex pheromone of various insect species, most notably as a precursor to the primary pheromone component of the sweet potato weevil, Cylas formicarius. Understanding the antennal response to this and related compounds is crucial for the development of effective and species-specific pest management strategies, such as mating disruption and attract-and-kill techniques.
These application notes provide a detailed protocol for conducting EAG analysis of this compound, primarily focusing on its role in relation to the sweet potato weevil. While this compound is a key structural component, EAG studies have demonstrated that the olfactory receptors of male Cylas formicarius elegantulus are highly specific to the crotonate ester of this alcohol, (Z)-3-dodecenyl E-crotonate.[1][2] Analogues, including other esters of (Z)-3-dodecenol, have been shown to elicit no significant EAG response, suggesting that this compound itself is not the primary active component for antennal stimulation in this species.[2]
Data Presentation
Quantitative data from EAG experiments should be systematically organized to facilitate clear interpretation and comparison. The following tables provide a template for structuring EAG response data, illustrated with hypothetical data for this compound based on the expected low response and comparative data for the active pheromone component, (Z)-3-dodecenyl E-crotonate, in male Cylas formicarius.
Table 1: Hypothetical Dose-Response of Male Cylas formicarius Antennae to this compound
| Concentration (µg/µL) | Mean EAG Response (mV) | Standard Deviation (mV) | Normalized Response (%) |
| 0 (Solvent Control) | 0.05 | 0.02 | 0 |
| 0.001 | 0.06 | 0.03 | 2.5 |
| 0.01 | 0.08 | 0.03 | 7.5 |
| 0.1 | 0.10 | 0.04 | 12.5 |
| 1 | 0.12 | 0.05 | 17.5 |
| 10 | 0.15 | 0.06 | 25.0 |
Note: Data are hypothetical and for illustrative purposes, reflecting the anticipated low antennal sensitivity to the alcohol component alone.
Table 2: Comparative EAG Responses of Male Cylas formicarius to Pheromone Components (at 1 µg/µL)
| Compound | Mean EAG Response (mV) | Standard Deviation (mV) |
| This compound | 0.12 | 0.05 |
| (Z)-3-Dodecenyl E-crotonate | 1.85 | 0.22 |
| Hexane (B92381) (Control) | 0.05 | 0.02 |
Note: Comparative data is based on typical responses observed in EAG studies with Cylas formicarius and its primary sex pheromone.[3]
Experimental Protocols
This section provides a detailed methodology for performing EAG analysis of this compound. The protocol is adapted from established methods for the sweet potato weevil, Cylas formicarius.[3]
Insect Preparation
-
Insect Rearing: Cylas formicarius should be reared on sweet potato tubers in a controlled environment (e.g., 27±1°C, 70±5% humidity, 12:12 L:D photoperiod).
-
Sexing: Separate male and female weevils at the pupal stage to ensure virgin adults are used, as this can influence pheromone sensitivity.
-
Age: Utilize adult male weevils that are 3-5 days post-eclosion for optimal and consistent antennal responses.
-
Immobilization: Anesthetize a male weevil by chilling it on ice or with a brief exposure to CO2. Mount the weevil on a platform (e.g., a microscope slide with wax) to secure the head and expose the antennae.
EAG Setup
-
Electrodes: Use Ag/AgCl electrodes. The recording electrode is typically a glass capillary pulled to a fine tip and filled with a saline solution (e.g., Ringer's solution) or an electrolyte gel. The reference electrode is similarly prepared.
-
Antenna Preparation: Carefully excise one antenna at its base using micro-scissors.
-
Electrode Placement: Mount the excised antenna between the two electrodes. The base of the antenna is placed in contact with the reference electrode, and the distal tip is connected to the recording electrode using a small amount of conductive gel.
-
Amplification: The electrodes are connected to a high-impedance preamplifier (10x) and then to a main amplifier. The signal is typically amplified 100-1000 times.
-
Airflow: A continuous stream of purified and humidified air (e.g., 0.5 L/min) is directed over the antenna through a delivery tube to provide a stable baseline.
Preparation of Test Compound
-
Compound: High-purity synthetic this compound.
-
Solvent: Use high-purity hexane as the solvent.
-
Dilutions: Prepare a serial dilution of this compound in hexane to create a range of concentrations for dose-response testing (e.g., 0.001, 0.01, 0.1, 1, 10 µg/µL).
-
Stimulus Cartridge: Apply 10 µL of the desired dilution onto a small piece of filter paper (e.g., 1 cm²). Allow the solvent to evaporate for 30-60 seconds. The filter paper is then inserted into a clean Pasteur pipette. A separate pipette should be used for each concentration and for the solvent control.
EAG Recording
-
Stabilization: Allow the antennal preparation to stabilize in the continuous air stream for at least 1 minute before the first stimulation.
-
Stimulus Delivery: The tip of the stimulus pipette is inserted into a hole in the main air delivery tube. A puff of purified air (e.g., 0.5 seconds in duration) is delivered through the stimulus pipette, carrying the odorant into the continuous airstream and over the antenna.
-
Recording: Record the baseline electrical potential from the antenna. Deliver a puff of the solvent alone (control) to measure any mechanical or solvent-induced response. Then, present the different concentrations of this compound, typically from lowest to highest concentration.
-
Inter-stimulus Interval: Allow a sufficient recovery period between stimuli (e.g., 60 seconds) to ensure the antenna returns to its baseline resting potential.
Data Analysis
-
Measurement: The EAG response is measured as the maximum amplitude of the negative voltage deflection from the baseline in millivolts (mV).
-
Normalization: To account for solvent effects and potential variations in antennal sensitivity over time, the response to the solvent control is subtracted from the responses to the test compound. Responses can also be normalized relative to a standard compound presented at the beginning and end of each recording session.
-
Dose-Response Curve: For dose-response analysis, plot the mean normalized EAG response against the logarithm of the stimulus concentration.
Signaling Pathway and Experimental Workflow
Insect Olfactory Signaling Pathway
The detection of odorants in insects is a complex process initiated by the binding of volatile molecules to Odorant Receptors (ORs) located on the dendrites of Olfactory Sensory Neurons (OSNs), which are housed within sensilla on the antenna.
EAG Experimental Workflow
The following diagram outlines the logical steps involved in conducting an EAG experiment as described in the protocol.
References
Quantitative Analysis of (Z)-3-Dodecen-1-ol in Pheromone Glands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of (Z)-3-dodecen-1-ol, a significant semiochemical in various insect species, from pheromone glands. The methodologies outlined are crucial for research in chemical ecology, the development of sustainable pest management strategies, and for drug development professionals exploring novel bioactive compounds.
Introduction
This compound is a C12 alcohol that functions as a trail-following pheromone in several termite species and is a known precursor to the major sex pheromone component in others, such as the sweet potato weevil, Cylas formicarius elegantulus.[1] Accurate quantification of this compound in pheromone glands is essential for understanding its biosynthesis, regulation, and behavioral activity. The primary analytical method for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS), which offers high sensitivity and specificity for the identification and quantification of volatile and semi-volatile compounds like insect pheromones.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound found in the pheromone glands of various insect species. This data is critical for comparative studies and for developing synthetic pheromone lures for pest management.
| Insect Species | Common Name | Gland Type | Quantity of this compound | Analytical Method |
| Macrotermes annandalei | Fungus-growing termite | Sternal Gland | ~1 ng / worker | GC-MS |
| Stylotermes halumicus | - | Sternal Gland | ~0.1 ng / gland | GC-MS |
| Odontotermes formosanus | Black-winged subterranean termite | Sternal Gland | 0.2 - 0.54 ng / female | Headspace-SPME, GC-MS |
| Ancistrotermes pakistanicus | - | Sternal Gland | Traces detected | GC-MS |
| Cylas formicarius elegantulus | Sweet potato weevil | Pheromone Gland | Precursor to (Z)-3-dodecen-1-yl (E)-2-butenoate; specific quantity not detailed in reviewed literature. | GC-MS |
Experimental Protocols
This section provides detailed protocols for the extraction and quantitative analysis of this compound from insect pheromone glands.
Pheromone Gland Extraction (Solvent Extraction)
This is a common and effective method for obtaining a comprehensive profile of the compounds present in the pheromone gland.
Materials:
-
Insect specimens (e.g., termite workers, virgin female sweet potato weevils)
-
Dissecting microscope
-
Fine-tipped forceps and micro-scissors
-
2 mL glass vials with PTFE-lined caps
-
Hexane or Dichloromethane (High-purity, HPLC grade)
-
Internal standard (IS) solution (e.g., a C13 or C15 alkane at a known concentration)
-
Micropipettes
Protocol:
-
Insect Preparation: Anesthetize the insect by cooling at 4°C for several minutes.
-
Gland Dissection: Under a dissecting microscope, carefully excise the pheromone gland. For termites, this is the sternal gland located on the 5th abdominal sternite. For the sweet potato weevil, the gland is located at the terminal abdominal segments of the female.
-
Extraction: Immediately place the dissected gland into a 2 mL glass vial. Add a precise volume (e.g., 50-100 µL) of high-purity solvent (e.g., hexane).
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the vial. This is crucial for accurate quantification.
-
Incubation: Allow the gland to extract for at least 30 minutes at room temperature. Gentle agitation or brief sonication can aid the extraction process.
-
Sample Storage: If not analyzed immediately, store the extract at -20°C or below in a tightly sealed vial to prevent evaporation and degradation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines the instrumental analysis for the quantification of this compound.
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5ms, DB-5, or equivalent non-polar column)
-
High-purity helium as a carrier gas
-
Synthetic standard of this compound
-
Solvent for dilutions (e.g., hexane)
GC-MS Parameters (Example):
| Parameter | Value |
| Injector | |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Oven Program | |
| Initial Temperature | 60 °C, hold for 2 minutes |
| Ramp Rate | 10 °C/min to 280 °C |
| Final Hold | 5 minutes at 280 °C |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 - 1.2 mL/min (constant flow) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 40-400 |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
Quantification Procedure:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations, each containing the same amount of internal standard as the samples. Inject each standard into the GC-MS and record the peak areas for the analyte and the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte to generate a calibration curve.
-
Sample Analysis: Inject 1 µL of the pheromone gland extract into the GC-MS.
-
Data Analysis: Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to the synthetic standard. Integrate the peak areas for this compound and the internal standard.
-
Concentration Calculation: Calculate the peak area ratio of this compound to the internal standard in the sample. Use the equation from the calibration curve to determine the concentration of this compound in the extract. The absolute amount per gland can then be calculated based on the extraction volume and the number of glands extracted.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of this compound from insect pheromone glands.
Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound, like many insect pheromones, is believed to originate from fatty acid metabolism.[2][3] The following diagram illustrates a putative pathway leading to the formation of this C12 alcohol.
References
Controlled Release Formulations for (Z)-3-Dodecen-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-3-Dodecen-1-ol is a key insect sex pheromone, notably for the sweet potato weevil (Cylas formicarius), a significant agricultural pest.[1][2] Its effective use in pest management strategies, such as mating disruption and mass trapping, hinges on its controlled and sustained release into the environment.[1][3][4][5][6] Due to its volatility and susceptibility to environmental degradation, encapsulation into controlled-release formulations is crucial for prolonging its efficacy and improving the cost-effectiveness of pheromone-based pest control.[1]
These application notes provide a comprehensive overview of three primary strategies for the formulation of this compound for controlled release: polymeric nanoparticles, electrospun nanofibers, and cyclodextrin (B1172386) inclusion complexes. Detailed experimental protocols for the preparation and characterization of these formulations are provided to guide researchers in developing effective and stable pheromone delivery systems.
Formulation Strategies for Controlled Release
The selection of an appropriate controlled-release strategy for this compound depends on the desired release kinetics, duration of efficacy, and application method. The following sections detail the principles and provide comparative data for three advanced formulation techniques.
Polymeric Nanoparticles
Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are widely used to encapsulate hydrophobic active ingredients like this compound.[7][8] These nanoparticles protect the pheromone from premature degradation and allow for a sustained release over an extended period.[7][8] The release mechanism is primarily governed by diffusion of the active ingredient through the polymer matrix and erosion of the polymer itself.[9]
Key Characteristics:
-
High Encapsulation Efficiency: Protects the volatile pheromone.
-
Sustained Release: Prolongs the field life of the lure.[10]
-
Tunable Properties: Particle size, drug loading, and release rate can be modulated by altering formulation parameters.[7][9]
Electrospun Nanofibers
Electrospinning is a versatile technique to produce polymer nanofibers that can serve as carriers for volatile compounds.[11][12][13] A solution containing a polymer (e.g., polylactic acid, PLA, or polyvinyl alcohol, PVA) and the pheromone is subjected to a high voltage, resulting in the formation of fine fibers with a large surface-area-to-volume ratio. This morphology is advantageous for achieving a consistent and prolonged release profile.
Key Characteristics:
-
High Loading Capacity: The large surface area allows for significant pheromone incorporation.
-
Controlled Release Kinetics: Release can be modulated by fiber diameter and polymer composition.[12]
-
Versatility: A wide range of polymers can be used to tailor the release characteristics.
Cyclodextrin Inclusion Complexes
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them excellent hosts for encapsulating hydrophobic molecules like this compound.[14] The formation of an inclusion complex enhances the stability of the guest molecule and allows for its gradual release, particularly in the presence of moisture. Beta-cyclodextrin (β-CD) is commonly used due to its cavity size being suitable for many pheromone molecules.[15][16]
Key Characteristics:
-
Enhanced Stability: Protects the pheromone from oxidation and UV degradation.
-
Moisture-Triggered Release: Release is often dependent on ambient humidity.
-
Biocompatible and Environmentally Friendly: CDs are naturally derived and biodegradable.
Data Presentation: Comparative Analysis of Formulation Properties
The following tables summarize key quantitative data for different controlled-release formulations of insect pheromones, providing a comparative basis for selecting a suitable strategy for this compound.
Table 1: Encapsulation Efficiency and Loading Capacity
| Formulation Type | Polymer/Carrier | Pheromone/Model Compound | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA Nanoparticles | PLGA | Docetaxel (B913) | ~48% | ~5.35% | [17] |
| PLGA | Progesterone | 65.1 ± 1.7% | Not Specified | [15] | |
| Electrospun Nanofibers | PLA-PCL | Gentamicin Sulfate | Not Specified | High | [12] |
| PEO/Chitosan | Theophylline | High | Not Specified | [12] | |
| Cyclodextrin Complexes | γ-CD-MOF | Ketoprofen | 2.39 ± 0.06% - 4.38 ± 0.04% | Not Specified | [16] |
| γ-CD-MOF | Fenbufen | 5.82 ± 0.94% - 6.37 ± 0.29% | Not Specified | [16] | |
| α-CDNSs | Naproxen | 67.12% | Not Specified | [14] |
Table 2: Particle Size and Zeta Potential of Nanoparticle Formulations
| Formulation Type | Polymer | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| PLGA Nanoparticles | PLGA | 180 - 221 | ≤ 0.23 | Not Specified | [17] |
| PLGA-HSA | 200 - 250 | ≤ 0.25 | Not Specified | [17] | |
| PLGA | 100 - 200 (optimal for in vivo) | Not Specified | Not Specified | [7] |
Table 3: Release Kinetics of Pheromone Formulations
| Formulation Type | Polymer/Carrier | Pheromone/Model Compound | Release Duration | Release Profile | Reference |
| PLGA Nanoparticles | PLGA | Docetaxel | >12 days | Biphasic: Initial burst then sustained release | [17] |
| PLGA-HSA | Docetaxel | >14 days | Triphasic: Slower and more controlled release | [17] | |
| Conventional Lure | Rubber Septa | C. formicarius pheromone | ~28 days (effective) | Progressive reduction in catches over time | [6] |
| Rubber Septa | C. formicarius pheromone | Up to 98 days (capture ability) | Declining efficacy after 28 days | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation
This protocol describes the preparation of PLGA nanoparticles encapsulating this compound using the oil-in-water (o/w) single emulsion-solvent evaporation method.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio)
-
This compound
-
Poly(vinyl alcohol) (PVA) solution (2% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 20 mg of this compound in 2 mL of dichloromethane.
-
Emulsification: Add the organic phase dropwise to 10 mL of the 2% PVA solution while stirring at 500 rpm on a magnetic stirrer.
-
Sonication: Sonicate the resulting emulsion using a probe sonicator for 2 minutes at 40% amplitude in an ice bath to form a nanoemulsion.
-
Solvent Evaporation: Transfer the nanoemulsion to a round-bottom flask and evaporate the dichloromethane using a rotary evaporator at 35°C under reduced pressure for 1-2 hours.
-
Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water by repeated centrifugation and resuspension to remove residual PVA.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours to obtain a powder.
-
Storage: Store the lyophilized nanoparticles at -20°C in a desiccator.
Protocol 2: Preparation of this compound-Loaded Electrospun Nanofibers
This protocol outlines the fabrication of pheromone-loaded nanofibers using a standard electrospinning setup.
Materials:
-
Poly(lactic acid) (PLA)
-
This compound
-
Dichloromethane (DCM) and Dimethylformamide (DMF) (e.g., in a 4:1 v/v ratio)
-
Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret, grounded collector)
-
Syringe with a metallic needle
-
Aluminum foil
Procedure:
-
Polymer Solution Preparation: Prepare a 10% (w/v) PLA solution by dissolving PLA in the DCM/DMF solvent mixture. Stir until fully dissolved.
-
Pheromone Addition: Add this compound to the polymer solution to achieve a desired concentration (e.g., 5-10% w/w relative to the polymer). Stir to ensure homogeneity.
-
Electrospinning Setup:
-
Load the pheromone-polymer solution into a syringe and mount it on the syringe pump.
-
Place a grounded collector covered with aluminum foil at a set distance (e.g., 15 cm) from the spinneret tip.
-
-
Electrospinning Process:
-
Set the syringe pump to a constant flow rate (e.g., 1 mL/h).
-
Apply a high voltage (e.g., 15-20 kV) between the spinneret and the collector.
-
A jet of the polymer solution will be ejected from the needle tip, and the solvent will evaporate, resulting in the deposition of nanofibers on the collector.
-
-
Nanofiber Mat Collection: After the desired spinning time, turn off the power supply and syringe pump. Carefully remove the aluminum foil with the deposited nanofiber mat.
-
Drying: Dry the nanofiber mat under vacuum for 24 hours to remove any residual solvent.
-
Storage: Store the dried nanofiber mat in a sealed, dark container at 4°C.
Protocol 3: Preparation of this compound/β-Cyclodextrin Inclusion Complexes by Kneading Method
This protocol describes a simple and efficient method for forming inclusion complexes between this compound and β-cyclodextrin.
Materials:
-
β-Cyclodextrin (β-CD)
-
This compound
-
Ethanol
-
Deionized water
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Molar Ratio Calculation: Calculate the required amounts of β-CD and this compound for a 1:1 molar ratio.
-
Wetting β-CD: Place the calculated amount of β-CD in a mortar. Add a small amount of a water:ethanol (1:1 v/v) mixture to the β-CD and triturate with the pestle to form a homogeneous paste.
-
Pheromone Addition: Add the calculated amount of this compound dropwise to the β-CD paste while continuously kneading with the pestle.
-
Kneading: Continue kneading the mixture for 60 minutes. If the mixture becomes too dry, add a few more drops of the water:ethanol mixture to maintain a paste-like consistency.
-
Drying: Transfer the resulting paste to a watch glass and dry in a vacuum oven at 40°C for 24 hours.
-
Washing: Wash the dried powder with a small amount of a non-polar solvent (e.g., hexane) to remove any uncomplexed this compound adsorbed on the surface.
-
Final Drying: Dry the washed powder again in a vacuum oven at 40°C for 12 hours to obtain the final inclusion complex powder.
-
Storage: Store the powder in a tightly sealed container at room temperature, protected from light and moisture.
Characterization of Formulations
Determination of Encapsulation Efficiency and Drug Loading
-
Accurately weigh a known amount of the formulation (nanoparticles, nanofibers, or inclusion complex).
-
Dissolve the formulation in a suitable solvent to break the encapsulation and release the this compound (e.g., DCM for PLGA, a suitable solvent for the specific polymer of nanofibers, or water for cyclodextrin complexes).
-
Extract the this compound into an appropriate organic solvent (e.g., hexane).
-
Quantify the amount of this compound using Gas Chromatography (GC) with a Flame Ionization Detector (FID) and a pre-established calibration curve.
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = (Mass of encapsulated pheromone / Total mass of pheromone used) x 100
-
DL (%) = (Mass of encapsulated pheromone / Total mass of the formulation) x 100
-
Particle Size and Zeta Potential Analysis (for Nanoparticles)
-
Resuspend the nanoparticle formulation in deionized water.
-
Analyze the particle size distribution and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the zeta potential using Laser Doppler Velocimetry to assess the surface charge and stability of the nanoparticle suspension.
In Vitro Release Studies
-
Place a known amount of the formulation in a sealed vial or a dialysis bag with a suitable molecular weight cutoff.
-
Add a known volume of a release medium (e.g., a buffer solution or a solvent that mimics environmental conditions).
-
Incubate the samples at a constant temperature with gentle agitation.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium.
-
Quantify the amount of this compound in the withdrawn aliquots using GC-FID.
-
Plot the cumulative percentage of pheromone released versus time to obtain the release profile.
-
The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[18][19][20][21]
Visualizations
Caption: Workflow for the preparation and characterization of this compound-loaded PLGA nanoparticles.
References
- 1. acri.gov.tw [acri.gov.tw]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. biologicalag.com.au [biologicalag.com.au]
- 5. longdom.org [longdom.org]
- 6. Efficacy of pheromone trapping of the sweetpotato weevil (Coleoptera: Brentidae): based on dose, septum age, attractive radius, and mass trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The drug release of PLGA-based nanoparticles and their application in treatment of gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Electrospinning of High-Performance Nanofibres: State of the Art and Insights into the Path Forward [mdpi.com]
- 12. Recent Development of Electrospinning for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Production of electrospun nanofibers based on graphene oxide/gum Arabic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of drug loading capabilities of γ-cyclodextrin-metal organic frameworks by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Surface modification of PLGA nanoparticles via human serum albumin conjugation for controlled delivery of docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 18. brieflands.com [brieflands.com]
- 19. impactfactor.org [impactfactor.org]
- 20. Comparative release kinetics of small drugs (ibuprofen and acetaminophen) from multifunctional mesoporous silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.plos.org [journals.plos.org]
Bioassays for (Z)-3-Dodecen-1-ol: Application Notes and Protocols for Behavioral Effect Determination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting bioassays to determine the behavioral effects of (Z)-3-Dodecen-1-ol, a known insect pheromone. This document outlines methodologies for Electroantennography (EAG), wind tunnel assays, and trail-following assays, which are crucial for understanding the potency and behavioral impact of this semiochemical.
This compound has been identified as a significant factor in the chemical communication of several insect species. It functions as a trail pheromone for certain termites, such as Macrotermes annandalei, and is a precursor to (Z)-3-Dodecenyl E-crotonate, the sex pheromone of the sweet potato weevil (Cylas formicarius elegantulus)[1]. The following protocols are designed to offer a standardized approach to investigating the behavioral responses elicited by this compound.
Data Presentation
Electroantennography (EAG) Dose-Response
The following table represents a typical dose-response relationship for the EAG response of male sweet potato weevils to a pheromone closely related to this compound. This data is illustrative and serves as a template for presenting empirical results.
| Pheromone Concentration (µg/µl) | Mean EAG Response (mV) - Male | Standard Deviation (Male) |
| 0 (Control - Hexane) | 0.12 | 0.03 |
| 0.001 | 0.45 | 0.08 |
| 0.01 | 0.98 | 0.15 |
| 0.1 | 1.85 | 0.22 |
| 1 | 2.50 | 0.31 |
| 10 | 2.55 | 0.33 |
| Note: This data is hypothetical but represents a typical outcome for an EAG experiment with a related pheromone, (Z)-3-Dodecenyl E-crotonate, in Cylas formicarius.[2] |
Wind Tunnel Bioassay: Attraction of Cylas formicarius elegantulus
This table illustrates the attraction of male sweet potato weevils to (Z)-3-Dodecenyl E-crotonate, for which this compound is a precursor.
| Compound | Dose (µg) | % Attraction |
| Synthetic (Z)-3-Dodecenyl E-crotonate | 1 | 78% |
| 0.1 | 65% | |
| This compound | - | Significantly lower or no attraction |
| Note: Data is for (Z)-3-Dodecenyl E-crotonate, the sex pheromone of C. formicarius.[3] |
Termite Trail-Following Bioassay: Macrotermes annandalei
| Compound | Concentration | Behavioral Response |
| This compound | ~10⁻⁴ ng/cm | Activity Threshold for Trail-Following |
| Note: This represents the concentration at which a behavioral response is initiated.[4] |
Experimental Protocols
Electroantennography (EAG)
EAG is an electrophysiological technique used to measure the electrical output of an insect's antenna in response to an olfactory stimulus.
a. Insect Preparation:
-
Select healthy, 3-5 day old adult male sweet potato weevils (Cylas formicarius elegantulus).
-
Anesthetize the weevil by cooling it on ice.
-
Carefully excise one antenna at its base using micro-scissors.
-
Mount the excised antenna between two electrodes filled with a suitable saline solution (e.g., Kaissling solution). The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is placed at the basal end.
b. Pheromone Stimulus Preparation:
-
Prepare a stock solution of this compound in high-purity hexane (B92381) (e.g., 10 µg/µl).
-
Create a serial dilution to obtain a range of concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/µl).
-
Apply 10 µl of each dilution onto a small piece of filter paper (1 cm²) and insert it into a Pasteur pipette. Allow the solvent to evaporate for at least 2 minutes.
c. EAG Recording:
-
Place the antennal preparation in a continuous stream of purified and humidified air.
-
Deliver a puff of air (e.g., 0.5 seconds) through the stimulus pipette to introduce the pheromone into the continuous airflow.
-
Record the resulting depolarization of the antenna.
-
Allow a sufficient recovery period between stimuli (e.g., 60 seconds).
d. Data Analysis:
-
Measure the peak amplitude of the negative voltage deflection from the baseline in millivolts (mV).
-
Subtract the average response to the solvent control to normalize the data.
-
Plot the mean normalized EAG response against the logarithm of the stimulus concentration to generate a dose-response curve.
Wind Tunnel Bioassay
This assay assesses the upwind flight and source location behavior of flying insects in response to a pheromone plume.
a. Wind Tunnel Setup:
-
Use a wind tunnel constructed of a non-absorbent material like glass or acrylic.
-
Maintain a constant, laminar airflow (e.g., 0.2-0.5 m/s).
-
Control environmental conditions to mimic the insect's natural active period (e.g., specific temperature, humidity, and light intensity).
b. Insect Preparation:
-
Use laboratory-reared, virgin male sweet potato weevils, 2-4 days post-emergence.
-
Acclimatize the insects to the wind tunnel conditions for at least 30 minutes before the assay.
c. Bioassay Procedure:
-
Place a rubber septum or filter paper treated with a known concentration of this compound at the upwind end of the tunnel.
-
Release individual male weevils on a platform at the downwind end of the tunnel.
-
Observe and record the following behaviors for a set period (e.g., 5 minutes):
-
Activation: Taking flight.
-
Upwind flight: Oriented flight towards the pheromone source.
-
Source contact: Landing on or near the pheromone source.
-
d. Data Analysis:
-
Calculate the percentage of insects exhibiting each behavioral category at different pheromone concentrations.
-
A dose-response relationship can be established by testing a range of concentrations.
Termite Trail-Following Bioassay
This assay is used to determine the ability of this compound to elicit trail-following behavior in termites.
a. Preparation of Artificial Trails:
-
Dissolve this compound in a suitable solvent (e.g., hexane) to prepare a range of concentrations.
-
Use a microsyringe to draw a trail of the solution onto a substrate, such as filter paper or a glass plate. A common trail shape is a 'Y' or a circle to test for recruitment and orientation.
b. Insect Preparation:
-
Use worker termites from a healthy laboratory colony of Macrotermes annandalei.
-
Keep the termites in a petri dish with moist filter paper before the assay.
c. Bioassay Procedure:
-
Place a single worker termite at the beginning of the artificial trail.
-
Observe and record the termite's behavior, noting if it follows the trail and for what distance.
-
The activity threshold is the lowest concentration that elicits a consistent trail-following response. A Y-choice bioassay can be used to determine preference between a treated and a control trail.
d. Data Analysis:
-
Record the percentage of termites that successfully follow the trail for a predetermined distance at each concentration.
-
Statistical analysis (e.g., Chi-square test) can be used to determine significant differences in response between concentrations.
Visualizations
Insect Olfactory Signaling Pathway
Caption: A simplified diagram of the insect olfactory signaling pathway for pheromone reception.
Experimental Workflow for a Wind Tunnel Bioassay
Caption: The experimental workflow for a typical wind tunnel bioassay.
Logical Relationship in Termite Trail-Following Bioassay
Caption: Logical relationship of concentration to behavior in a termite trail-following bioassay.
References
Application Notes and Protocols for the Use of (Z)-3-Dodecen-1-yl (E)-2-butenoate in Integrated Pest Management (IPM) Strategies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (Z)-3-dodecen-1-yl (E)-2-butenoate, the primary sex pheromone of the sweet potato weevil (Cylas formicarius), in integrated pest management (IPM) programs. This semiochemical is a powerful tool for monitoring, mass trapping, and potential mating disruption of this economically significant pest.
The sweet potato weevil is a devastating pest of sweet potato (Ipomoea batatas) worldwide, with larval feeding rendering the tubers unmarketable and toxic.[1] The cryptic nature of the larvae, which develop within the vines and tubers, makes conventional insecticide applications often ineffective.[2] The female-produced sex pheromone offers a targeted and environmentally benign approach to manage weevil populations.[2]
Data Presentation: Efficacy of (Z)-3-Dodecenyl (E)-2-butenoate
The efficacy of (Z)-3-dodecenyl (E)-2-butenoate in attracting and trapping male sweet potato weevils has been well-documented. The following tables summarize key quantitative data from various studies.
Table 1: Trap Capture Rates at Different Pheromone Dosages
| Pheromone Dose (mg/lure) | Average Weevils Captured per Trap per Week | Study Reference |
| 0.1 | 91.3 ± 3.22 | Vietnamese study[1] |
| 0.2 | 98.3 ± 1.53 | Vietnamese study[1] |
| 0.4 | 108.3 ± 1.53 | Vietnamese study[1] |
| 0.8 | 132.0 ± 3.61 | Vietnamese study[1] |
| 1.0 | >22 times higher than 12 µg lure | [3] |
Note: A dosage of 0.4 mg per lure was deemed suitable for effective trapping in the Vietnamese study.[1]
Table 2: Efficacy of Mass Trapping on Crop Damage
| Parameter | With Pheromone Traps | Without Pheromone Traps (Control) | Study Reference |
| Tuber Damage Reduction | 57-65% | - | |
| Tuber Damage Reduction (with pre-planting insecticide) | 62-75% | - | |
| Feeding Holes per Root | <1 | up to 38 | [2] |
| Marketable Yield | Significantly Higher | Lower | [2] |
Table 3: Longevity and Effective Radius of Pheromone Lures
| Parameter | Value | Study Reference |
| Time to 50% Decline in Attractiveness (1.0 mg lure) | 19.0 weeks | [3] |
| Time to 50% Decline in Attractiveness (120 µg lure) | 16.3 weeks | [3] |
| Maximum Radius of Attraction | 80 meters | [2] |
| Effective Radius for Recapture | 60 meters | [2] |
Experimental Protocols
Protocol 1: Field Efficacy Trial for Mass Trapping
Objective: To evaluate the effectiveness of mass trapping with (Z)-3-dodecenyl (E)-2-butenoate for reducing sweet potato weevil populations and subsequent crop damage.
Materials:
-
Sweet potato field(s) of a known area (e.g., 1 hectare).
-
Pherocon™ Unitraps or similar bucket-style traps.[2]
-
Rubber septa impregnated with (Z)-3-dodecenyl (E)-2-butenoate at desired dosages (e.g., 0.4 mg and 1.0 mg).[1][3]
-
Stakes for mounting traps.
-
GPS unit for mapping trap locations.
-
Data collection sheets or a mobile device.
Procedure:
-
Site Selection: Choose a sweet potato field with a known history of weevil infestation. Select a similar, untreated field at a sufficient distance (at least 1 km) to serve as a control.
-
Trap Preparation: Load each trap with a pheromone-impregnated rubber septum.
-
Trap Deployment:
-
Place traps in a grid pattern throughout the treatment field. A density of 4 traps per 0.1 hectare has been shown to be effective.
-
Mount traps on stakes. The height of the trap is a critical factor; placing traps with the top of the funnel 4, 8, or 16 cm above the plant canopy has been found to be effective, while placing them 50 cm above the canopy can yield maximum catches.[3][4]
-
Record the GPS coordinates of each trap.
-
-
Data Collection:
-
Weekly, empty the traps and count the number of captured male sweet potato weevils.
-
Replace lures as needed, based on their effective lifespan (e.g., every 16-19 weeks).[3]
-
-
Harvest and Damage Assessment:
-
At harvest, randomly sample sweet potato tubers from both the treated and control fields (e.g., 10 plants from 5 different locations in each field).
-
Count the number of weevil feeding holes and tunnels in each tuber.
-
Measure the total yield of marketable sweet potatoes from each field.
-
-
Data Analysis:
-
Compare the average number of weevils captured per trap per week.
-
Statistically compare the average number of feeding holes per tuber and the total marketable yield between the treated and control fields using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 2: Laboratory Olfactometer Bioassay
Objective: To determine the behavioral response (attraction or repellency) of Cylas formicarius to (Z)-3-dodecenyl (E)-2-butenoate in a controlled laboratory setting.
Materials:
-
Y-tube or four-arm olfactometer.
-
Air pump to deliver a constant, clean airflow.
-
Flow meters to regulate airflow.
-
Charcoal and water filters for cleaning and humidifying the air.
-
(Z)-3-dodecenyl (E)-2-butenoate.
-
Solvent (e.g., hexane).
-
Filter paper discs.
-
Adult sweet potato weevils (males and females, separated).
-
Stopwatch.
-
Observation chamber.
Procedure:
-
Pheromone Preparation: Prepare serial dilutions of (Z)-3-dodecenyl (E)-2-butenoate in the chosen solvent.
-
Olfactometer Setup:
-
Clean the olfactometer thoroughly with solvent and bake in an oven to remove any residual odors.
-
Connect the air pump and filters to the olfactometer arms.
-
Regulate the airflow to a constant rate (e.g., 200 mL/min) through each arm.
-
-
Application of Stimuli:
-
Apply a known amount of the pheromone solution to a filter paper disc and allow the solvent to evaporate.
-
Place the treated filter paper in one arm of the olfactometer.
-
Place a filter paper disc treated only with the solvent in the opposing arm as a control.
-
-
Weevil Introduction and Observation:
-
Introduce a single adult weevil at the base of the Y-tube or in the central chamber of the four-arm olfactometer.
-
Observe the weevil's behavior for a set period (e.g., 5-10 minutes).
-
Record the first choice of arm and the total time spent in each arm.
-
-
Data Collection and Analysis:
-
Repeat the assay with a sufficient number of weevils for statistical power (e.g., 20-30 individuals).
-
After every few trials, rotate the arms of the olfactometer to avoid positional bias.
-
Analyze the data using a chi-square test to determine if there is a significant preference for the pheromone-treated arm over the control arm.
-
Protocol 3: Electroantennography (EAG)
Objective: To measure the electrical response of the Cylas formicarius antenna to (Z)-3-dodecenyl (E)-2-butenoate.
Materials:
-
EAG system (amplifier, data acquisition system).
-
Microscope.
-
Micromanipulators.
-
Glass capillary electrodes.
-
Electrolyte solution (e.g., saline).
-
Air stimulus controller.
-
(Z)-3-dodecenyl (E)-2-butenoate and solvent (hexane).
-
Adult sweet potato weevils.
-
Dental wax or similar adhesive.
Procedure:
-
Insect Preparation:
-
Immobilize a weevil using dental wax, leaving the head and antennae exposed.
-
Excise one antenna at the base.
-
-
Electrode Placement:
-
Place the recording electrode, filled with electrolyte solution, over the tip of the antenna.
-
Insert the reference electrode into the head of the weevil.
-
-
Stimulus Delivery:
-
Prepare dilutions of the pheromone in hexane.
-
Apply a small amount of the solution to a piece of filter paper and insert it into a Pasteur pipette.
-
Deliver a puff of purified, humidified air through the pipette over the antenna.
-
-
Data Recording and Analysis:
-
Record the resulting depolarization of the antennal signal (EAG response).
-
Test a range of concentrations to generate a dose-response curve.
-
Use a solvent blank as a control.
-
Analyze the amplitude of the EAG responses to different concentrations.
-
Visualizations
Caption: An Integrated Pest Management (IPM) workflow for sweet potato weevil.
Caption: A generalized insect olfactory signaling pathway for pheromone detection.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (Z)-3-Dodecen-1-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and stereoselectivity of (Z)-3-Dodecen-1-ol synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the two primary synthetic routes: partial hydrogenation of 3-dodecyn-1-ol (B3191523) and the Wittig reaction.
Route 1: Partial Hydrogenation using Lindlar Catalyst
Issue 1: Low or No Conversion of Alkyne to Alkene
-
Possible Cause: Inactive or poisoned Lindlar catalyst.
-
Solution: Ensure the catalyst is fresh. Lindlar catalysts can lose activity over time or become poisoned by impurities in the starting material or solvent. It is recommended to use a new batch of catalyst if low activity is suspected. The catalyst is typically a heterogeneous mixture of palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline (B57606) to prevent over-reduction to the alkane.[1][2]
-
-
Possible Cause: Insufficient hydrogen pressure or poor hydrogen delivery.
-
Solution: Check the hydrogen source and ensure a steady stream or appropriate pressure is applied to the reaction vessel. Ensure efficient stirring to facilitate contact between the catalyst, substrate, and hydrogen gas.
-
-
Possible Cause: Impurities in the starting material (3-dodecyn-1-ol) or solvent.
-
Solution: Purify the starting material and solvent before use. Impurities can poison the catalyst.
-
Issue 2: Over-reduction to Dodecan-1-ol
-
Possible Cause: Overly active catalyst or prolonged reaction time.
-
Solution: The Lindlar catalyst is specifically designed to be "poisoned" to prevent the reduction of the alkene product to an alkane.[1][2] If over-reduction is observed, the catalyst may not be sufficiently deactivated. Adding a small amount of quinoline can further poison the catalyst and improve selectivity.[1] Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction as soon as the starting alkyne is consumed.
-
Issue 3: Formation of the (E)-isomer
-
Possible Cause: Isomerization of the (Z)-alkene.
-
Solution: The hydrogenation with a Lindlar catalyst is a syn-addition, which should exclusively yield the (Z)-isomer. If the (E)-isomer is detected, it may be due to isomerization. This can be minimized by ensuring the reaction is not heated and by promptly working up the reaction upon completion.
-
Route 2: Wittig Reaction
Issue 1: Low Yield of Alkene Product
-
Possible Cause: Incomplete ylide formation.
-
Solution: The choice of base is critical for the complete deprotonation of the phosphonium (B103445) salt to form the ylide. A strong base such as n-butyllithium (n-BuLi), sodium amide (NaNH₂), or sodium bis(trimethylsilyl)amide (NaHMDS) is typically required for unstabilized ylides. Ensure the base is of high quality and added under anhydrous and inert conditions.
-
-
Possible Cause: Ylide decomposition.
-
Solution: Unstabilized ylides are often sensitive to air and moisture. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
-
-
Possible Cause: Steric hindrance.
-
Solution: While less of an issue for the synthesis of this compound from a linear aldehyde, significant steric hindrance in either the aldehyde or the phosphonium salt can impede the reaction.
-
Issue 2: Poor (Z)-Selectivity (High percentage of (E)-isomer)
-
Possible Cause: Use of lithium-based strong bases.
-
Solution: The presence of lithium salts can lead to the formation of a more stable trans-oxaphosphetane intermediate, resulting in the (E)-alkene. To favor the (Z)-isomer, use sodium- or potassium-based bases like NaHMDS or potassium tert-butoxide (KOtBu) to create "salt-free" conditions.
-
-
Possible Cause: High reaction temperature.
-
Solution: The formation of the cis-oxaphosphetane, which leads to the (Z)-alkene, is kinetically favored at low temperatures. Running the reaction at -78 °C can significantly enhance Z-selectivity by preventing equilibration to the more thermodynamically stable trans intermediate.
-
-
Possible Cause: Use of polar aprotic solvents.
-
Solution: Non-polar solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are preferred as they do not stabilize the betaine (B1666868) intermediate, thus favoring the kinetic (Z)-product.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for producing this compound with high purity?
A1: The partial hydrogenation of 3-dodecyn-1-ol using a Lindlar catalyst is often the more straightforward and highly stereoselective method, typically yielding the (Z)-isomer in high purity. The Wittig reaction can also provide high Z-selectivity but requires careful control of reaction conditions to avoid the formation of the (E)-isomer.
Q2: How can I prepare the starting material, 3-dodecyn-1-ol?
A2: A common method involves the reaction of the lithium salt of 1-nonyne (B165147) with ethylene (B1197577) oxide. Another approach is the coupling of a protected propargyl alcohol with a 1-bromononane.
Q3: What is the role of quinoline in the Lindlar hydrogenation?
A3: Quinoline acts as a catalyst poison, further deactivating the palladium catalyst to prevent the hydrogenation of the initially formed (Z)-alkene to the corresponding alkane.
Q4: In the Wittig reaction, what is an "unstabilized ylide" and why is it important for Z-selectivity?
A4: An unstabilized ylide is a phosphorus ylide where the carbanion is adjacent to alkyl or hydrogen substituents, which do not offer significant resonance stabilization. These ylides are more reactive and tend to favor the kinetic pathway, leading to the formation of the (Z)-alkene, especially under salt-free conditions and at low temperatures.
Q5: How can I confirm the stereochemistry of my product and determine the Z/E ratio?
A5: The Z/E ratio can be determined using Gas Chromatography (GC) or ¹H NMR spectroscopy.
-
GC-MS: The (Z) and (E) isomers will likely have slightly different retention times on a suitable GC column. Mass spectrometry can confirm the identity of the dodecen-1-ol isomers.
-
¹H NMR Spectroscopy: The coupling constants (J-values) of the vinylic protons can distinguish between the (Z) and (E) isomers. For the (Z)-isomer, the coupling constant between the vinylic protons is typically smaller (around 10-12 Hz) compared to the (E)-isomer (around 14-16 Hz). The chemical shifts of the allylic protons may also differ.
Q6: What are common impurities I might see in my final product?
A6: Depending on the synthetic route, common impurities can include the starting material (3-dodecyn-1-ol or the aldehyde), the over-reduced product (dodecan-1-ol), the (E)-isomer of 3-dodecen-1-ol, and triphenylphosphine (B44618) oxide (a byproduct of the Wittig reaction).
Q7: How can I purify this compound from its (E)-isomer and other impurities?
A7: Purification is typically achieved through column chromatography on silica (B1680970) gel. The difference in polarity between the isomers and other impurities allows for their separation. Distillation under reduced pressure can also be an effective purification method.
Data Presentation
Table 1: Influence of Reaction Conditions on Z/E Ratio in the Wittig Reaction with Unstabilized Ylides
| Parameter | Condition | Typical Z/E Ratio | Reference(s) |
| Base/Salt | n-BuLi (with LiI present) | 58:42 | |
| Sodium-based (e.g., NaNH₂, NaHMDS) | Higher Z-selectivity | ||
| Potassium-based (e.g., KOtBu) | High Z-selectivity | ||
| Solvent | Tetrahydrofuran (THF) | Good Z-selectivity | |
| Diethyl Ether | Good Z-selectivity | ||
| Dimethylformamide (DMF) | Lower Z-selectivity | ||
| Temperature | -78 °C | High Z-selectivity | |
| Room Temperature | Lower Z-selectivity |
Experimental Protocols
Protocol 1: Synthesis of this compound via Partial Hydrogenation
Materials:
-
3-dodecyn-1-ol
-
Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Ethyl acetate (anhydrous)
-
Hydrogen gas
-
Celite
Procedure:
-
Dissolve 3-dodecyn-1-ol in anhydrous ethyl acetate in a round-bottom flask equipped with a magnetic stir bar.
-
Add the Lindlar catalyst to the solution.
-
Flush the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC until the starting alkyne is consumed.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethyl acetate.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to obtain pure this compound.
Protocol 2: Z-Selective Wittig Synthesis of this compound
Materials:
-
(2-hydroxyethyl)triphenylphosphonium bromide
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether or pentane
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Ylide Formation:
-
To a flame-dried, three-necked flask under an inert atmosphere, add (2-hydroxyethyl)triphenylphosphonium bromide and anhydrous THF.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of NaHMDS or KOtBu in THF dropwise. A color change (often to orange or red) indicates ylide formation.
-
Stir the mixture at -78 °C for 1 hour.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve nonanal in anhydrous THF.
-
Slowly add the nonanal solution to the cold ylide solution dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or pentane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the Wittig synthesis of this compound.
References
Overcoming challenges in the stereoselective synthesis of (Z)-3-Dodecen-1-ol
Technical Support Center: Stereoselective Synthesis of (Z)-3-Dodecen-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the stereoselective synthesis of this compound?
A1: The two most common and effective methods for the stereoselective synthesis of (Z)-alkenols, including this compound, are the Wittig reaction using an unstabilized ylide and the partial reduction of a corresponding alkyne, typically using a poisoned catalyst like Lindlar's catalyst.[1][2][3]
Q2: My Wittig reaction is producing a low Z/E ratio. What are the likely causes?
A2: Low (Z)-selectivity in a Wittig reaction can be attributed to several factors. The use of a stabilized or semi-stabilized ylide will favor the (E)-isomer.[3][4] Additionally, the presence of lithium salts can lead to equilibration of intermediates, which erodes the (Z)-selectivity in a process known as "stereochemical drift". The choice of solvent and temperature also plays a critical role, with polar aprotic solvents and low temperatures generally favoring the kinetic (Z)-product.
Q3: During the reduction of 3-dodecyn-1-ol (B3191523), I'm observing over-reduction to the fully saturated dodecan-1-ol. How can I prevent this?
A3: Over-reduction is a common challenge in alkyne hydrogenations. To prevent this, it is crucial to use a "poisoned" or deactivated catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), which is designed to be active enough to reduce alkynes but not alkenes. Careful monitoring of the reaction progress by tracking hydrogen uptake or using techniques like TLC or GC is essential to stop the reaction once the alkyne has been consumed.
Q4: How can I effectively separate the (Z) and (E) isomers of 3-Dodecen-1-ol if my synthesis results in a mixture?
A4: Separating geometric isomers of unsaturated alcohols can be challenging due to their similar physical properties. Fractional distillation is often ineffective. Chromatographic methods are generally more successful. High-performance liquid chromatography (HPLC), particularly with a silver-impregnated stationary phase, or gas chromatography (GC) with a suitable polar capillary column can be effective. Flash column chromatography on silica (B1680970) gel can also be attempted, but may require careful optimization of the solvent system.
Q5: Are there alternatives to Lindlar's catalyst for the stereoselective reduction of alkynes to (Z)-alkenes?
A5: Yes, several other catalytic systems have been developed for the (Z)-selective semi-hydrogenation of alkynes. These include catalysts based on nickel, cobalt, and ruthenium, which can offer high selectivity under mild conditions. Hydroboration of the alkyne followed by protonolysis is another method to obtain (Z)-alkenes with good stereoselectivity.
Troubleshooting Guides
Troubleshooting Poor (Z)-Selectivity in the Wittig Reaction
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low Z/E ratio | Use of a semi-stabilized or stabilized ylide. | Employ an unstabilized ylide (e.g., derived from an alkyltriphenylphosphonium halide). |
| Presence of lithium salts from ylide generation (e.g., using n-BuLi). | Use a salt-free base for ylide generation, such as sodium amide (NaNH₂) or sodium hexamethyldisilazide (NaHMDS). | |
| Reaction temperature is too high, allowing for equilibration to the thermodynamic (E)-isomer. | Perform the reaction at low temperatures, typically -78 °C. | |
| Inappropriate solvent choice. | Use polar aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. |
Troubleshooting Alkyne Reduction to this compound
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Over-reduction to dodecan-1-ol | Catalyst is too active. | Ensure the use of a properly prepared Lindlar's catalyst. Consider adding an additional small amount of quinoline (B57606) to further moderate catalyst activity. |
| Reaction allowed to proceed for too long. | Monitor the reaction closely by hydrogen uptake or frequent analysis (TLC, GC) and stop immediately upon consumption of the starting alkyne. | |
| Formation of the (E)-isomer | Isomerization of the (Z)-alkene. | Ensure the reaction is run under strictly controlled conditions. Some catalyst systems can promote Z-to-E isomerization. Minimize reaction time. |
| Incomplete reaction | Inactive or insufficient catalyst. | Use fresh, high-quality Lindlar's catalyst. Ensure an adequate catalyst loading (typically 5-10 mol%). |
| Hydrogen pressure is too low. | While often run at atmospheric pressure, ensuring a positive pressure of hydrogen can be beneficial. |
Quantitative Data Summary
The following tables summarize typical quantitative data for the key synthetic routes to this compound and related long-chain (Z)-alkenols.
Table 1: Wittig Reaction Stereoselectivity
| Ylide Type | Aldehyde | Base | Solvent | Temperature (°C) | Z:E Ratio | Reference |
| Unstabilized | Nonanal | NaHMDS | THF | -78 to RT | >95:5 | |
| Unstabilized | Aldehyde | n-BuLi | THF | -78 to RT | Variable, sensitive to Li+ | |
| Semi-stabilized | Benzaldehyde | NaOEt | EtOH | RT | Low Z-selectivity |
Table 2: Alkyne Reduction Yields and Selectivity
| Substrate | Catalyst | Solvent | Hydrogen Pressure | Yield (%) | Z:E Ratio | Reference |
| 3-Dodecyn-1-ol | Lindlar's Catalyst | Ethyl Acetate | Atmospheric | 91.6 | >99:1 (implied) | |
| Functionalized Alkyne | Pd Nanoparticles | THF | 8 atm | High | >91:9 | |
| Functionalized Alkyne | Ru Complex + PMe₂Ph | Not specified | 1 atm | High | Pure (Z) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Alkyne Reduction
This protocol is based on the hydrogenation of 3-dodecyn-1-ol using Lindlar's catalyst.
Materials:
-
3-dodecyn-1-ol (17.5 mmol, 3.20 g)
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead) (0.300 g)
-
Ethyl acetate (35 mL)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
In a suitable hydrogenation flask, dissolve 3.20 g (17.5 mmol) of 3-dodecyn-1-ol in 35 mL of ethyl acetate.
-
Add 0.300 g of Lindlar's catalyst to the solution.
-
Seal the flask and connect it to a hydrogen source (e.g., a balloon or a hydrogenation apparatus).
-
Purge the flask with hydrogen to remove air.
-
Stir the reaction mixture vigorously at room temperature under atmospheric pressure of hydrogen.
-
Monitor the reaction progress by measuring the uptake of hydrogen. The theoretical volume of hydrogen for this amount of substrate should be calculated beforehand.
-
Once the theoretical amount of hydrogen has been consumed, stop the hydrogenation.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with a small amount of ethyl acetate.
-
Concentrate the filtrate in vacuo to remove the solvent.
-
Purify the resulting residue by distillation under reduced pressure to afford this compound as a colorless oil.
Protocol 2: (Z)-Selective Wittig Reaction
This protocol outlines a general procedure for a (Z)-selective Wittig reaction using a salt-free base.
Materials:
-
Nonyltriphenylphosphonium bromide (1.1 eq.)
-
Sodium hexamethyldisilazide (NaHMDS) (1.05 eq.)
-
Anhydrous tetrahydrofuran (THF)
-
Propanal (1.0 eq.)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add nonyltriphenylphosphonium bromide (1.1 eq.).
-
Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.
-
Add NaHMDS (1.05 eq.) portion-wise, ensuring the temperature remains low.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the deep red or orange ylide indicates a successful reaction.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of propanal (1.0 eq.) in anhydrous THF to the ylide solution.
-
Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate this compound. The E/Z ratio can be determined by ¹H NMR or GC analysis.
Visualizations
References
Technical Support Center: Stability and Degradation of (Z)-3-Dodecen-1-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of (Z)-3-dodecen-1-ol in field conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that cause the degradation of this compound in the field?
A1: The degradation of this compound, a long-chain unsaturated alcohol, in field conditions is primarily influenced by a combination of abiotic and biotic factors. These include:
-
UV Radiation (Sunlight): The energy from UV radiation can lead to photodegradation. For unsaturated compounds like this compound, this can involve isomerization of the double bond (e.g., conversion from Z to E isomer), which can reduce its biological activity, or photo-oxidation, leading to the formation of various degradation products.
-
Temperature: High temperatures accelerate the rate of chemical reactions, including oxidation and hydrolysis. It also increases the volatility of the pheromone, leading to a faster release rate from dispensers and potentially shorter field longevity.
-
Oxidation: The double bond and the alcohol functional group in this compound are susceptible to oxidation. Atmospheric oxygen, ozone, and other oxidative species can react with the molecule, leading to the formation of aldehydes, ketones, or carboxylic acids, which will alter its pheromonal activity.
-
Soil Microorganisms: Various microorganisms in the soil, such as bacteria and fungi, can use this compound as a carbon source, leading to its biodegradation. The rate and extent of microbial degradation depend on factors like soil type, moisture content, pH, and the microbial population present.[1][2][3]
-
pH: The acidity or alkalinity of the soil and water can influence the stability of the molecule, potentially catalyzing hydrolysis or other degradation reactions.
Q2: How does the formulation of the pheromone dispenser affect the stability of this compound?
A2: The formulation and type of dispenser are critical for protecting this compound from rapid degradation and for controlling its release rate. Controlled-release formulations, such as those embedding the pheromone in a polymeric matrix, microencapsulating it, or using a reservoir system, can shield the molecule from direct exposure to UV radiation and oxidation. The material of the dispenser (e.g., rubber septa, polyethylene (B3416737) vials) also plays a significant role in the release rate and the protection it offers against environmental factors. An appropriate formulation can significantly extend the field longevity and efficacy of the pheromone lure.
Q3: What are the likely degradation products of this compound under field conditions?
A3: While specific degradation pathways for this compound in the field are not extensively documented in readily available literature, based on its chemical structure (an unsaturated alcohol), the following degradation products can be expected:
-
(E)-3-Dodecen-1-ol: Isomerization of the cis double bond to the more stable trans isomer is a likely consequence of exposure to UV light or heat.
-
(Z)-3-Dodecenal: Oxidation of the primary alcohol group would yield the corresponding aldehyde.
-
Other Oxidation Products: Further oxidation could lead to the formation of (Z)-3-dodecenoic acid. Cleavage at the double bond by ozonolysis or strong oxidation could result in shorter-chain aldehydes and carboxylic acids.
Q4: What is the expected half-life of this compound in field conditions?
A4: There is limited specific quantitative data available for the half-life of this compound under field conditions. The half-life will be highly dependent on the factors mentioned in Q1 (UV intensity, temperature, etc.) and the type of dispenser used. To determine the effective field life of a specific lure, it is crucial to conduct field aging studies where the residual pheromone content and the trap catch efficiency are monitored over time.
Troubleshooting Guides
Issue 1: Rapid Loss of Lure Attractiveness in the Field
-
Symptoms:
-
A sharp decline in insect trap captures after a short period.
-
Dispensers appear physically unchanged but are no longer effective.
-
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Photodegradation | - Shield dispensers from direct sunlight where possible without impeding airflow. - Use dispensers with UV protectants incorporated into the formulation. - Consider using a dispenser color that reflects more sunlight. |
| High Temperatures | - If possible, deploy traps in shaded locations. - Select a dispenser formulation designed for high-temperature environments. - Be aware that the effective life of the lure will be shorter in hotter climates. |
| Oxidation | - Use dispensers with antioxidants incorporated into the formulation. - Ensure lures are stored in airtight, oxygen-barrier packaging before deployment. |
| Inappropriate Dispenser Type | - The release rate of the dispenser may be too high for the environmental conditions. - Consult with the manufacturer to select a dispenser with a release profile suitable for the target duration and climate of your study. |
Issue 2: Inconsistent or Low Trap Captures from the Start
-
Symptoms:
-
Low or no insects captured, even with fresh lures.
-
High variability in capture rates between traps in the same area.
-
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Pheromone Quality | - Verify the purity and isomeric ratio of the this compound used. Impurities or a high percentage of the (E)-isomer can reduce attractiveness. - Use freshly prepared lures. |
| Improper Lure Handling | - Always handle lures with clean gloves to avoid contamination with other chemicals or scents that could be repellent.[4] |
| Incorrect Trap Placement | - Ensure traps are placed at the correct height and location for the target insect species. - Avoid placing traps in areas with strong winds or competing odors.[5] |
| Suboptimal Lure Loading | - The concentration of the pheromone in the lure may be too low or too high. - Conduct dose-response experiments to determine the optimal loading for your target species and conditions. |
Data Presentation
Table 1: General Effects of Environmental Factors on the Stability of Unsaturated Alcohol Pheromones
| Factor | Effect on this compound | Potential Degradation Pathways |
| UV Radiation | Decreases stability | Isomerization (Z to E), Photo-oxidation |
| High Temperature | Decreases stability, Increases volatility | Accelerated oxidation, Thermal degradation |
| High Humidity | Can increase microbial degradation | Biodegradation |
| Oxygen | Decreases stability | Oxidation of the alcohol and double bond |
| Acidic/Basic pH | May decrease stability | Acid/base-catalyzed reactions |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound in Lures
-
Objective: To evaluate the stability of this compound in a specific lure formulation under stressed temperature conditions to predict its shelf-life.
-
Materials:
-
Lures containing a known amount of this compound.
-
Temperature-controlled oven.
-
Amber glass vials with PTFE-lined caps.
-
Hexane (or another suitable solvent).
-
Internal standard (e.g., a stable hydrocarbon like tetradecane).
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS).
-
-
Procedure:
-
Prepare a set of lures. A subset will be your control group, to be stored at -20°C.
-
Place the experimental lures in a temperature-controlled oven at an elevated temperature (e.g., 40°C or 50°C).
-
At predetermined time points (e.g., 0, 7, 14, 21, 28 days), remove a subset of experimental lures from the oven and a control lure from the freezer.
-
Extract the remaining this compound from each lure using a known volume of solvent containing the internal standard.
-
Analyze the extracts by GC-FID or GC-MS to quantify the amount of this compound remaining.
-
Calculate the percentage of this compound remaining at each time point relative to the time-zero control.
-
Plot the percentage remaining versus time to determine the degradation rate.
-
Protocol 2: Analysis of this compound Degradation by GC-MS
-
Objective: To identify and quantify this compound and its potential degradation products.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Sample Preparation:
-
Dilute the extract from the stability study (Protocol 1) in a suitable solvent (e.g., hexane).
-
-
GC-MS Conditions (Example):
-
Column: DB-5ms or similar non-polar capillary column.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 10 minutes.
-
Carrier Gas: Helium.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum, compared to a pure standard.
-
Search the chromatogram for other peaks and analyze their mass spectra to tentatively identify potential degradation products by comparing them to spectral libraries.
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard.
-
Mandatory Visualization
Caption: Workflow for accelerated stability testing of this compound lures.
Caption: Potential degradation pathways of this compound in field conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Microbial Degradation of Soil Organic Pollutants: Mechanisms, Challenges, and Advances in Forest Ecosystem Management [mdpi.com]
- 3. jsas.journals.ekb.eg [jsas.journals.ekb.eg]
- 4. Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Optimizing Dispenser Design for (Z)-3-Dodecen-1-ol Release
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in experiments involving the controlled release of the insect pheromone (Z)-3-Dodecen-1-ol. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to facilitate the optimization of your dispenser design.
Troubleshooting Guides and FAQs
This section addresses common challenges and questions that may arise during the design and evaluation of dispensers for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the release rate of this compound from a passive dispenser?
A1: The release rate of this compound from a passive dispenser is primarily influenced by several key factors:
-
Temperature: Higher ambient temperatures increase the vapor pressure of the pheromone, leading to a higher release rate.[1][2]
-
Dispenser Material: The type of polymer or matrix used, its porosity, and its chemical compatibility with this compound significantly affect diffusion and release.[1][2] Common materials include rubber septa and polyethylene (B3416737) vials.[2]
-
Dispenser Design: The surface area, thickness, and overall geometry of the dispenser play a crucial role in determining the rate of release.
-
Pheromone Loading: The initial concentration of this compound within the dispenser will impact the release profile over time.
-
Environmental Conditions: Airflow (wind) can accelerate the removal of the pheromone from the dispenser surface, while high humidity may create a barrier to diffusion.
Q2: How can I achieve a consistent, zero-order release of this compound?
A2: Achieving a zero-order release, where the release rate is constant over time, is desirable for many applications. This can be approached by:
-
Selecting appropriate formulations: Polymeric matrices, microencapsulation, and reservoir systems are designed to provide a more controlled and sustained release compared to simple impregnation.
-
Optimizing the dispenser matrix: Using materials that provide a steady diffusion rate for this compound is crucial. This may involve testing different polymers or blends.
Q3: What is the recommended method for storing this compound and prepared dispensers?
A3: To prevent degradation and premature release, this compound and loaded dispensers should be stored in a cool, dark, and dry environment. Ideally, storage in a refrigerator or freezer in their original sealed, airtight packaging is recommended.
Q4: Is it necessary to use gloves when handling dispensers containing this compound?
A4: Yes, it is highly recommended to use gloves when handling pheromone lures. This prevents contamination of the dispenser with oils, scents, or other chemicals from your skin, which could potentially alter the release rate or interfere with insect behavior.
Troubleshooting Common Issues
| Issue | Possible Causes | Troubleshooting Steps |
| Inconsistent Release Rates Between Dispensers | - Inconsistent manufacturing of dispensers.- Variations in the initial loading of this compound.- Degradation of the pheromone over time. | - Test a batch of dispensers for initial pheromone load and release rate consistency.- Ensure a precise and consistent loading procedure for each dispenser.- Store dispensers properly in a cool, dark place before use. |
| Premature Depletion of this compound | - Higher than expected ambient temperatures accelerating the release rate.- High wind conditions increasing volatilization.- Incorrect dispenser material or design for the intended duration. | - Select a dispenser with a higher pheromone load or a formulation designed for slower release.- Consider using a dispenser with a less permeable material.- If possible, shield the dispensers from direct, high winds in field applications. |
| Low or No Release of this compound | - Lower than expected ambient temperatures.- The dispenser material is too impermeable for this compound.- Clogging of dispenser pores (in some designs). | - If feasible, conduct experiments within the optimal temperature range for the dispenser.- Switch to a dispenser made from a more permeable material.- For low-volatility conditions, consider a dispenser with a larger surface area.- Inspect dispensers for any physical obstructions. |
| Degradation of this compound in the Field | - Exposure to UV radiation from sunlight.- Oxidative degradation from exposure to air. | - Incorporate UV protectants into the pheromone formulation.- Select dispenser materials that offer some degree of UV protection. |
Data Presentation
The following table provides a generalized summary of the effect of temperature on the release rate of pheromones from passive dispensers. Actual release rates for this compound will vary depending on the specific dispenser material, design, and loading.
Table 1: Generalized Effect of Temperature on Pheromone Release Rate
| Temperature | Relative Release Rate |
| 15°C | Low |
| 25°C | Medium |
| 35°C | High |
Note: This table provides a generalized summary. Actual release rates will vary depending on the specific pheromone and dispenser type.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the preparation and evaluation of this compound dispensers.
Protocol 1: Loading this compound into Rubber Septa Dispensers
Materials:
-
This compound (high purity)
-
Rubber septa (pre-cleaned)
-
Hexane (B92381) (or other suitable volatile solvent)
-
Micropipette
-
Glass vials with airtight caps
-
Vortex mixer
-
Fume hood
Procedure:
-
Prepare a stock solution: In a fume hood, dissolve a precise amount of this compound in a known volume of hexane to achieve the desired loading concentration.
-
Dispenser preparation: Place a single pre-cleaned rubber septum into a glass vial.
-
Loading: Using a micropipette, carefully apply a precise volume of the this compound stock solution directly onto the rubber septum.
-
Solvent evaporation: Leave the vial uncapped in the fume hood for a sufficient amount of time (e.g., 2-4 hours) to allow the solvent to evaporate completely.
-
Sealing and storage: Once the solvent has evaporated, securely cap the vial. Store the loaded dispensers in a cool, dark place until use.
Protocol 2: Quantification of this compound Release Rate by Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS
Materials:
-
Loaded this compound dispenser
-
Glass vial of known volume with a PTFE-faced silicone septum cap
-
SPME fiber (e.g., PDMS-coated)
-
SPME fiber holder
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Heated incubator or water bath
-
This compound analytical standard
-
Hexane (or other suitable solvent)
Procedure:
-
SPME Fiber Conditioning: Before the first use, condition the SPME fiber according to the manufacturer's instructions by inserting it into the GC injection port at a high temperature (e.g., 250°C) for a specified time (e.g., 30 minutes).
-
Sample Preparation: Place a single loaded dispenser into a clean glass vial of a known volume. Seal the vial with the PTFE-faced silicone septum cap.
-
Equilibration: Place the vial in a heated incubator or water bath set to the desired experimental temperature. Allow the dispenser to equilibrate for a predetermined period to establish a stable headspace concentration of this compound.
-
Headspace Sampling: Carefully insert the SPME fiber through the vial's septum and expose the fiber to the headspace for a defined period (e.g., 30 minutes) to allow for the adsorption of the released pheromone.
-
GC-MS Analysis:
-
Immediately after sampling, retract the fiber and insert it into the heated injection port of the GC-MS for thermal desorption of the analyte.
-
The GC oven temperature program should be optimized to separate this compound from any other volatile compounds. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C).
-
The mass spectrometer should be operated in scan mode to identify the characteristic ions of this compound or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
-
Quantification: Create a calibration curve by analyzing known concentrations of the this compound analytical standard. The amount of pheromone released from the dispenser can be quantified by comparing the peak area of the sample to the calibration curve. The release rate is then calculated based on the amount of pheromone collected over the known sampling time.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in optimizing dispenser design for this compound release.
Caption: Workflow for Measuring this compound Release Rate.
Caption: Factors Influencing this compound Release Rate.
References
Technical Support Center: Troubleshooting Low Trap Capture Rates with (Z)-3-Dodecen-1-ol and Related Pheromone Lures
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists experiencing low trap capture rates with lures containing (Z)-3-Dodecen-1-ol and its derivatives. The following information is designed to help you identify and resolve common issues encountered during field and laboratory experiments.
Understanding Your Lure: this compound vs. (Z)-3-Dodecenyl (E)-2-butenoate
It is crucial to understand the specific chemical composition of your lure. While this compound is a known insect pheromone, particularly for certain termite species, it is also a precursor in the synthesis of other pheromones.[1]
For instance, the primary sex pheromone for the sweet potato weevil (Cylas formicarius) is (Z)-3-dodecen-1-yl (E)-2-butenoate (also referred to as Z-3-Dodecenyl E-crotonate).[2][3][4] Much of the available field data on trap optimization relates to this specific ester. This guide will address issues related to both compounds, but will primarily focus on the sweet potato weevil pheromone due to the extensive research available.
Frequently Asked Questions (FAQs)
Q1: What are the primary target insects for this compound and its derivatives?
-
This compound: This alcohol is a major component of the trail-following pheromone for several termite species, including Macrotermes annandalei.[5][6]
-
(Z)-3-dodecen-1-yl (E)-2-butenoate: This ester is the potent sex pheromone of the male sweet potato weevil, Cylas formicarius elegantulus.[2][7]
Q2: Why am I experiencing low or no trap captures?
Low capture rates can be attributed to a variety of factors, including issues with the lure itself, the trap design and placement, environmental conditions, and the local insect population. A systematic approach to troubleshooting is recommended.
Q3: How long do the pheromone lures last in the field?
The efficacy of pheromone lures diminishes over time. For the sweet potato weevil pheromone, lures are most effective within the first 28 days of use. It is recommended to replace lures approximately every 30 days to maintain optimal performance.[8][9]
Q4: How should I store my this compound based lures?
Pheromone lures should be stored in a cool, dark place, ideally refrigerated or frozen, to minimize degradation.[9] Lures stored for extended periods, even under ideal conditions, may lose their potency.
Q5: Can environmental conditions affect my trap capture rates?
Yes, environmental factors play a significant role. Extreme temperatures (both high and low) can reduce insect activity.[9] High winds can disrupt the pheromone plume, making it difficult for insects to locate the trap, and heavy rainfall can also negatively impact trapping efficacy.[9]
Troubleshooting Guide
If you are experiencing low capture rates, use the following guide to diagnose and resolve the issue.
Step 1: Verify Lure and Target Species
-
Confirm Lure Composition: Ensure you are using the correct pheromone for your target insect. For sweet potato weevils, this is (Z)-3-dodecen-1-yl (E)-2-butenoate.
-
Check Lure Age and Storage: Lures older than their recommended field life or those stored improperly will have reduced effectiveness.[8][9]
-
Consider Lure Dosage: The concentration of the pheromone is critical. For monitoring sweet potato weevils, 100-µg lures are significantly more effective than 10-µg lures. For mass trapping, doses as high as 1.0 mg have been shown to be more effective.[8][9]
Step 2: Evaluate Trap Design and Condition
-
Trap Type: The design of the trap significantly influences its effectiveness. For the sweet potato weevil, Pherocon unitraps have been found to be more effective than ground, funnel water, or delta traps.[3][9]
-
Trap Color: Visual cues are important. For outdoor trapping of sweet potato weevils, red-colored traps, particularly light red, are more attractive than other colors.[8]
-
Trap Condition: Ensure traps are clean and that the adhesive surfaces of sticky traps are not covered with dust or debris.
Step 3: Optimize Trap Placement
-
Trap Height: The height of the trap relative to the crop canopy is a critical factor. For sweet potato weevils, placing traps 50 cm above the crop canopy has yielded maximum catches.[8][9]
-
Trap Density and Spacing: The effective radius of attraction for a standard sweet potato weevil lure is approximately 60-80 meters. Ensure appropriate spacing between traps to avoid interference.[9]
-
Location: Avoid placing traps near field margins.[9]
Step 4: Assess Environmental and Biological Factors
-
Weather Conditions: Monitor temperature, wind, and rainfall, as these can all impact insect activity and pheromone dispersal.[9]
-
Competing Odors: Strong odors from nearby plants or chemicals can interfere with the pheromone plume.
-
Pest Population Density: Low capture rates may simply reflect a low population of the target insect in the area.
Quantitative Data Summary
The following tables summarize key quantitative data from field studies on the sweet potato weevil pheromone, (Z)-3-dodecen-1-yl (E)-2-butenoate.
Table 1: Effect of Lure Dosage on Sweet Potato Weevil Capture
| Lure Dosage | Relative Capture Rate | Recommended Use |
| 10 µg | Low | Not recommended |
| 100 µg | High | Monitoring |
| 1.0 mg | Very High | Mass Trapping |
Note: Data compiled from studies indicating significant increases in capture with higher dosages.[8][9]
Table 2: Influence of Trap Design on Sweet Potato Weevil Capture
| Trap Type | Relative Efficacy |
| Pherocon Unitrap | High |
| Delta Trap | Low |
| Funnel Water Trap | Low |
| Ground Trap | Low |
Note: Based on comparative studies of different trap designs.[3][9]
Table 3: Impact of Trap Placement Height on Sweet Potato Weevil Capture
| Trap Height (relative to crop canopy) | Relative Capture Rate |
| 0 cm | Moderate |
| 50 cm | High |
| 100 cm | Moderate |
Note: Data suggests an optimal height for maximizing captures.[8][9]
Experimental Protocols
Protocol 1: Optimizing Lure Dosage and Trap Design
Objective: To systematically determine the optimal lure dosage and trap design for maximizing the capture of the target insect.
Materials:
-
Pheromone lures with different dosages (e.g., 10 µg, 100 µg, 1000 µg)
-
Different types of insect traps (e.g., Pherocon unitraps, delta traps, funnel traps)
-
Stakes for trap placement
-
Field data collection sheets or electronic device
-
GPS device
Methodology:
-
Site Selection: Choose an experimental site with a known population of the target insect.
-
Experimental Design: Use a randomized complete block design to minimize spatial effects. Each block should contain one of each treatment (lure dosage or trap type).
-
Trap Deployment:
-
For lure dosage comparison, use the same trap type for all treatments.
-
For trap design comparison, use a standard lure dosage for all traps.
-
Place traps at a uniform height and with sufficient spacing (e.g., >50 meters apart) to prevent interference.
-
Record the GPS coordinates of each trap.
-
-
Data Collection:
-
Check traps at regular intervals (e.g., weekly).
-
Count and record the number of target insects captured in each trap.
-
Remove captured insects after each count.
-
Record environmental data (temperature, wind speed, rainfall).
-
-
Data Analysis: Use appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in capture rates between the different treatments.
Visualizations
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low pheromone trap capture rates.
Experimental Design for Optimization
Caption: Randomized complete block design for a lure optimization experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. acri.gov.tw [acri.gov.tw]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Isomeric Impurities in the Synthesis of (Z)-3-Dodecen-1-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing isomeric impurities during the synthesis of (Z)-3-Dodecen-1-ol. This resource offers frequently asked questions, detailed troubleshooting guides, comparative data on synthetic methods, and step-by-step experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound with high stereoselectivity?
A1: The most common and effective methods for synthesizing this compound with high Z-isomer purity are:
-
Semi-hydrogenation of 3-dodecyn-1-ol (B3191523): This involves the reduction of the corresponding alkyne using a stereoselective catalyst. The two most prominent catalysts for this transformation are Lindlar's catalyst and P-2 Nickel (P-2 Ni) catalyst.
-
Wittig Reaction: This classic olefination method involves the reaction of a phosphorus ylide with an aldehyde. By using a non-stabilized ylide under salt-free conditions, high Z-selectivity can be achieved.
Q2: What is the main isomeric impurity I need to be concerned about, and why is it important to minimize it?
A2: The primary isomeric impurity is the (E)-3-Dodecen-1-ol isomer. Minimizing this impurity is crucial, especially in applications like drug development and pheromone synthesis, as different isomers can have vastly different biological activities. The Z-isomer is often the biologically active component, and the presence of the E-isomer can reduce the efficacy or cause off-target effects.
Q3: How can I accurately determine the Z:E ratio of my synthesized this compound?
A3: The Z:E ratio can be accurately determined using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method separates the isomers based on their boiling points and provides their mass spectra for identification.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for determining the Z:E ratio by integrating the signals of the vinylic protons, which have distinct chemical shifts and coupling constants for the Z and E isomers.[4][5][6]
Q4: What is the most effective method for purifying this compound to remove the (E)-isomer?
A4: Argentated silica (B1680970) gel chromatography is the most effective purification method. The silver ions on the silica gel form weak complexes with the double bonds of the alkenes. The complex with the Z-isomer is typically stronger than with the E-isomer, allowing for their separation.[7][8]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound and provides practical solutions.
Issue 1: Low Z:E Ratio in Semi-hydrogenation Reactions
| Potential Cause | Troubleshooting Steps |
| Over-active Catalyst | For Lindlar's Catalyst: Ensure the catalyst is properly "poisoned." If preparing in-house, ensure the addition of lead acetate (B1210297) and quinoline (B57606) is optimized. For commercial catalysts, consider adding a small amount of additional quinoline. For P-2 Ni Catalyst: Ensure the in-situ preparation is done correctly. The activity can be moderated by the amount of ethylenediamine (B42938) added. |
| Over-hydrogenation | Monitor the reaction progress closely using TLC or GC and stop the reaction immediately once the starting alkyne is consumed. Over-hydrogenation leads to the formation of the fully saturated dodecan-1-ol and can also promote isomerization. |
| Isomerization on Catalyst Surface | Avoid prolonged reaction times and excessive temperatures. Ensure efficient stirring to minimize localized over-heating. |
| Incorrect Solvent or Temperature | Use a non-polar solvent like hexane (B92381) or ethanol (B145695). Reactions are typically run at room temperature. Higher temperatures can favor the formation of the more thermodynamically stable E-isomer. |
Issue 2: Poor Z-selectivity in the Wittig Reaction
| Potential Cause | Troubleshooting Steps |
| Presence of Lithium Salts | The use of lithium-based strong bases (e.g., n-BuLi) to generate the ylide can lead to the formation of lithium salts that promote E-isomer formation. Use "salt-free" conditions by employing bases like sodium amide (NaNH₂) or sodium bis(trimethylsilyl)amide (NaHMDS).[9] |
| High Reaction Temperature | The formation of the Z-isomer is kinetically favored at low temperatures. Conduct the reaction at -78 °C to prevent the retro-Wittig reaction and subsequent equilibration to the more stable E-isomer.[9] |
| Polar Aprotic Solvents | Polar aprotic solvents can stabilize the betaine (B1666868) intermediate, leading to an increased proportion of the E-isomer. Use non-polar aprotic solvents like THF or diethyl ether.[9] |
| Ylide Decomposition | Unstabilized ylides are sensitive to air and moisture. Ensure the reaction is carried out under an inert atmosphere (argon or nitrogen) with anhydrous solvents.[9] |
Issue 3: Difficulty in Separating Z and E Isomers by Chromatography
| Potential Cause | Troubleshooting Steps |
| Inactive Argentated Silica Gel | Prepare fresh argentated silica gel before use. Protect the column from light by wrapping it in aluminum foil, as light can reduce the silver ions and deactivate the stationary phase. |
| Incorrect Eluent System | Start with a non-polar eluent such as hexane. The E-isomer will elute first. The Z-isomer can then be eluted by gradually increasing the polarity, for example, by adding a small percentage of diethyl ether or dichloromethane. |
| Column Overloading | Do not overload the column. The separation of geometric isomers requires a lower sample-to-adsorbent ratio than typical purifications. |
Comparative Data on Synthetic Methods
The following table provides a summary of expected outcomes for the different synthetic routes to this compound. The data is compiled from typical results for similar substrates, as specific comparative studies on this exact molecule are limited.
| Synthetic Method | Typical Yield (%) | Typical Z:E Ratio | Key Advantages | Key Disadvantages |
| Lindlar Hydrogenation | 85-95 | 95:5 to 98:2 | High yields, commercially available catalyst. | Catalyst can be pyrophoric, presence of toxic lead, potential for over-hydrogenation. |
| P-2 Nickel Hydrogenation | 80-90 | >98:2 | High Z-selectivity, avoids toxic heavy metals. | Catalyst is air-sensitive and must be prepared in-situ, potential for over-hydrogenation. |
| Wittig Reaction (salt-free) | 60-80 | >95:5 | High Z-selectivity, avoids metal catalysts. | Stoichiometric amounts of triphenylphosphine (B44618) oxide byproduct can complicate purification. |
Experimental Protocols
Protocol 1: Semi-hydrogenation using Lindlar's Catalyst
-
Setup: To a round-bottom flask, add 3-dodecyn-1-ol (1 equivalent) and a suitable solvent (e.g., ethanol or hexane).
-
Catalyst Addition: Add Lindlar's catalyst (5-10 wt% of the alkyne). For enhanced selectivity, a drop of quinoline can be added.
-
Hydrogenation: Secure a hydrogen-filled balloon to the flask. Evacuate and backfill the flask with hydrogen three times. Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the solvent used in the reaction.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or, if necessary, argentated silica gel to remove any E-isomer.
Protocol 2: Wittig Reaction for this compound
This protocol involves the reaction of nonyltriphenylphosphonium bromide with 3-hydroxypropanal (B37111).
-
Ylide Formation (Salt-Free):
-
To a flame-dried, three-necked flask under an inert atmosphere, add nonyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.
-
Cool the suspension to -78 °C.
-
Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents) in THF.
-
Stir the mixture at -78 °C for 1 hour. The formation of the deep red ylide indicates a successful reaction.
-
-
Wittig Reaction:
-
To the cold ylide solution, slowly add a solution of 3-hydroxypropanal (1 equivalent) in anhydrous THF.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
-
Quenching and Work-up:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to separate the this compound from triphenylphosphine oxide.
-
Visualizations
Caption: Synthetic workflow for this compound via semi-hydrogenation.
Caption: Decision tree for troubleshooting low Z:E ratios in synthesis.
References
- 1. 3-Dodecen-1-ol, (Z)- [webbook.nist.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. magritek.com [magritek.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Addressing habituation in insects exposed to synthetic (Z)-3-Dodecen-1-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing habituation in insects exposed to synthetic (Z)-3-Dodecen-1-ol.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Low or No Behavioral/Electrophysiological Response to this compound
-
Question: I am not observing a significant behavioral response (e.g., attraction, trail-following) or electroantennogram (EAG) signal from my test subjects. What are the potential causes and how can I troubleshoot this?
-
Answer: A low or absent response can stem from several factors related to the chemical stimulus, the experimental setup, or the insect's physiological state. A systematic approach is recommended to identify the issue.
-
Pheromone Stimulus Issues:
-
Purity and Integrity: Verify the purity and isomeric integrity of your synthetic this compound using methods like gas chromatography-mass spectrometry (GC-MS). Impurities can inhibit responses.
-
Storage: Pheromones are volatile and can degrade if not stored correctly. Ensure it is stored at the recommended temperature (typically -20°C) in a tightly sealed container.
-
Solvent: The solvent used for dilution (e.g., hexane, paraffin (B1166041) oil) should be high-purity. Always run a solvent-only control to ensure it does not elicit a response.
-
Concentration: The dose is critical. Too low a concentration may be below the detection threshold, while an excessively high concentration can cause rapid sensory adaptation or even act as a repellent. Perform a dose-response experiment to identify the optimal concentration range.
-
-
Experimental Setup Issues:
-
Airflow: In wind tunnels or olfactometers, the airflow speed is crucial. If it's too high, the pheromone plume can be too diluted; if too low, it may not reach the insect effectively. Calibrate your airflow to ensure it is consistent and appropriate for the species.
-
Contamination: Thoroughly clean all glassware and components of your setup with appropriate solvents (e.g., ethanol, acetone) and bake them if possible to remove any residual chemicals from previous experiments.
-
EAG Electrode Contact: For electrophysiological assays, poor contact between the electrodes and the antenna is a common cause of a weak or noisy signal. Ensure good electrical contact using an appropriate conductive gel and check the quality of your electrodes.[1]
-
-
Insect-Related Factors:
-
Species: Confirm that this compound is a known pheromone for your insect species. It is a known sex pheromone for the sweet potato weevil (Cylas formicarius elegantulus) and a trail pheromone for some termite species.[2]
-
Physiological State: The age, mating status, and circadian rhythm of the insect can significantly impact its responsiveness. For sex pheromones, males are often most responsive a few days after emergence and before mating. Conduct assays during the insect's natural period of activity (e.g., scotophase for nocturnal insects).
-
-
Issue 2: Rapid Decline in Response (Suspected Habituation)
-
Question: My insects show a strong initial response to this compound, but the response diminishes quickly with repeated or prolonged exposure. How can I confirm this is habituation and not sensory adaptation or fatigue?
-
Answer: Distinguishing between habituation (a central nervous system phenomenon) and sensory adaptation/fatigue (a peripheral process) is a key experimental challenge.[3] Habituation is a form of non-associative learning, whereas sensory adaptation is a temporary decrease in the responsiveness of the sensory receptors.[4][5][6]
-
Key Characteristics of Habituation:
-
Spontaneous Recovery: If the stimulus is withheld for a period, the response should recover. The recovery time can vary depending on the species and the stimulus protocol.
-
Dishabituation: The presentation of a different, strong stimulus should temporarily restore the habituated response to the original stimulus.[7] For example, a gentle puff of air or a flash of light could be used as a dishabituating stimulus.
-
Stimulus Specificity: Habituation is typically specific to the stimulus that has been repeated. The insect should still respond to other novel odorants.
-
-
Experimental Design to Differentiate:
-
Dishabituation Test: After the response to this compound has waned, present a novel stimulus (e.g., a different pheromone component or a mechanical stimulus) and then re-introduce this compound. A recovery of the response suggests habituation rather than sensory fatigue.
-
Electrophysiology: Use EAG to measure the peripheral response. If the EAG signal remains strong while the behavioral response is absent, this points towards central habituation.[3] A decrease in the EAG amplitude suggests peripheral sensory adaptation.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between sensory adaptation and habituation?
A1: Sensory adaptation is a peripheral phenomenon occurring at the level of the olfactory receptor neurons (ORNs) in the antenna.[5] Prolonged exposure to a stimulus can lead to a temporary reduction in the firing rate of these neurons, making them less sensitive. This is a relatively short-term effect. Habituation, on the other hand, is a form of learning that occurs in the central nervous system (CNS).[5][9] The sensory neurons may still be detecting the stimulus, but the brain learns to ignore it as it is deemed irrelevant. A key differentiator is dishabituation, where a novel stimulus can restore the response, indicating the sensory and motor systems are still functional.[9]
Q2: How long should the inter-stimulus interval be to avoid habituation in my experiments?
A2: The optimal inter-stimulus interval (ISI) is species- and stimulus-dependent. To avoid habituation, the ISI should be long enough for the sensory and neural systems to recover. For EAG recordings, an ISI of 30 seconds to 2 minutes is often recommended.[1] For behavioral assays, longer intervals may be necessary. It is advisable to conduct preliminary experiments with varying ISIs to determine the point at which a consistent response can be maintained over multiple trials.
Q3: Can the solvent I use to dilute this compound affect the insect's behavior?
A3: Yes, absolutely. The solvent itself can have an attractive or repellent effect on the insect. It is crucial to use high-purity solvents (e.g., hexane, paraffin oil) and to always include a solvent-only control in your experiments. The response to the pheromone should be significantly different from the response to the solvent control.
Q4: My data shows significant variability between individual insects. How can I reduce this?
A4: Biological systems inherently have variability. To minimize this in your data, it is important to standardize your experimental subjects as much as possible. Use insects of the same age, sex, and mating status. Ensure they have been reared under identical conditions (temperature, humidity, photoperiod). Increase your sample size (n) to improve the statistical power of your results and ensure that the observed effects are reliable.
Quantitative Data Summary
While specific quantitative data for habituation to this compound is limited in publicly available literature, the following tables provide an illustrative example based on typical pheromone habituation studies in Lepidoptera. These should be used as a template for presenting your own experimental data.
Table 1: Illustrative Behavioral Response of Male Moths to this compound Over Repeated Exposures
| Exposure Trial | Pheromone Concentration (ng) | Mean % of Males Responding (Wing Fanning) | Standard Deviation |
| 1 | 10 | 95% | ± 5% |
| 2 | 10 | 82% | ± 7% |
| 3 | 10 | 65% | ± 8% |
| 4 | 10 | 45% | ± 10% |
| 5 | 10 | 25% | ± 9% |
| Solvent Control | 0 | 5% | ± 2% |
| Inter-stimulus interval: 60 seconds. N = 30 per group. |
Table 2: Illustrative Electroantennogram (EAG) Response to Repeated Stimulations with this compound
| Stimulation Number | Mean Peak Amplitude (-mV) | Standard Deviation | % of Initial Response |
| 1 | 1.8 | ± 0.2 | 100% |
| 5 | 1.5 | ± 0.3 | 83% |
| 10 | 1.1 | ± 0.2 | 61% |
| 15 | 0.7 | ± 0.2 | 39% |
| Solvent Control | 0.1 | ± 0.05 | - |
| Stimulus: 10 ng this compound. Inter-stimulus interval: 45 seconds. N = 10 antennae.[1][10] |
Experimental Protocols
Protocol 1: Behavioral Assay for Habituation in a Wind Tunnel
This protocol describes a typical wind tunnel assay to measure the behavioral response and habituation of a flying insect to this compound.
-
Insect Preparation:
-
Select male insects of a consistent age (e.g., 3-5 days post-eclosion) and mating status (virgin).
-
Acclimatize the insects to the experimental conditions (temperature, light, humidity) for at least 30 minutes before the trial.
-
-
Stimulus Preparation:
-
Prepare serial dilutions of synthetic this compound in a high-purity solvent (e.g., hexane).
-
Apply a known amount (e.g., 10 µL) of the desired concentration onto a filter paper dispenser.
-
Prepare a solvent-only control dispenser in the same manner.
-
-
Wind Tunnel Procedure:
-
Place the pheromone dispenser at the upwind end of the wind tunnel.
-
Introduce a single insect into a release cage at the downwind end.
-
Allow the insect to acclimate for 2 minutes before opening the release cage.
-
Record key behaviors for a set duration (e.g., 3 minutes), such as:
-
Time to take flight.
-
Orientation towards the source.
-
Number of upwind flights.
-
Landing on or near the source.
-
-
-
Habituation Protocol:
-
To test for habituation, pre-expose the insect to the pheromone for a defined period (e.g., 15 minutes) in a separate chamber.[7]
-
Immediately after pre-exposure, introduce the insect into the wind tunnel and measure its response to the same pheromone stimulus.
-
Compare the response of pre-exposed insects to a control group pre-exposed to the solvent only. A significant reduction in response in the pheromone-exposed group is indicative of habituation.
-
Protocol 2: Electroantennography (EAG) Assay
This protocol outlines the key steps for conducting an EAG experiment to measure the antennal response to this compound.[1][11][12]
-
Insect Preparation:
-
Anesthetize the insect by chilling it on ice or with a brief exposure to CO₂.
-
Carefully excise an antenna at its base using micro-scissors.
-
Mount the antenna between two electrodes using conductive gel. The basal end is connected to the reference electrode and the distal tip to the recording electrode.
-
-
Stimulus Delivery:
-
A constant stream of purified, humidified air is passed over the antenna.
-
A known amount of this compound on filter paper is placed inside a Pasteur pipette.
-
A puff of air is injected through the pipette into the main airstream to deliver the stimulus to the antenna.
-
-
Data Recording:
-
The potential difference between the electrodes is amplified and recorded using specialized software.
-
The response is measured as the maximum negative deflection (in millivolts, mV) from the baseline.
-
-
Habituation Measurement:
-
Deliver repeated puffs of the pheromone at a fixed inter-stimulus interval (e.g., every 45 seconds).
-
Record the peak amplitude of each response.
-
Plot the response amplitude against the stimulation number to visualize the decline in response, which reflects sensory adaptation or habituation at the peripheral level.
-
Visualizations
Caption: Simplified insect olfactory signaling pathway for pheromone detection.
Caption: Troubleshooting workflow for low or absent EAG responses.
Caption: Logical diagram to differentiate habituation from sensory adaptation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. brainly.com [brainly.com]
- 7. Frontiers | Exposure to Conspecific and Heterospecific Sex-Pheromones Modulates Gustatory Habituation in the Moth Agrotis ipsilon [frontiersin.org]
- 8. (Z)-8-Dodecen-1-ol | 40642-40-8 | Benchchem [benchchem.com]
- 9. Animal habituation and sensitization | Research Starters | EBSCO Research [ebsco.com]
- 10. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
- 11. ockenfels-syntech.com [ockenfels-syntech.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Refining Bioassay Protocols for Consistent (Z)-3-Dodecen-1-ol Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in bioassays involving (Z)-3-Dodecen-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are bioassays for it important?
A1: this compound is a semiochemical, often acting as an insect sex pheromone. Bioassays are critical for determining its biological activity, specificity, and optimal concentrations for applications in pest management, such as in mating disruption and mass trapping strategies. For instance, it is a known attractant for the male sweet potato weevil (Cylas formicarius elegantulus).
Q2: What are the most common types of bioassays used for this compound?
A2: The most common bioassays include:
-
Electroantennography (EAG): Measures the electrical response of an insect's antenna to the compound, indicating olfactory detection.
-
Olfactometer Assays: Assess the behavioral response (attraction or repulsion) of an insect to the odor in a controlled environment with a choice of airflow paths.
-
Wind Tunnel Assays: Provide a more naturalistic setting to observe upwind flight and source-location behaviors in response to a pheromone plume.
Q3: How should this compound be stored to maintain its stability and purity?
A3: As a volatile organic compound, this compound should be stored in a cool, dark place in an airtight container to prevent degradation and evaporation. For long-term storage, refrigeration or freezing is recommended. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Troubleshooting Guides
Issue 1: High Variability in Electroantennography (EAG) Responses
Question: My EAG recordings show inconsistent amplitudes in response to the same concentration of this compound. What could be the cause?
Answer:
| Potential Cause | Troubleshooting Steps |
| Electrode Issues | Ensure electrodes are properly positioned and have good contact with the antenna and reference point. Use freshly prepared electrolyte solution for each experiment. |
| Antennal Preparation | The age and physiological state of the insect can significantly impact antennal responsiveness. Use insects of a consistent age and sex. Ensure the antenna is not damaged during preparation. |
| Stimulus Delivery | Calibrate the air stimulus controller to ensure a consistent puff of odorant is delivered. Check for leaks in the delivery system. Prepare fresh dilutions of this compound for each experiment as the compound can degrade or adsorb to surfaces. |
| Environmental Factors | Maintain a constant temperature and humidity in the experimental room, as fluctuations can affect insect physiology and EAG responses. |
| Adaptation/Habituation | Allow sufficient time between stimuli for the antennal receptors to recover. A typical interval is 30-60 seconds. Present a control (solvent only) puff before and after the test compound to check for baseline stability. |
Issue 2: Lack of Insect Response in Olfactometer and Wind Tunnel Assays
Question: The insects are not showing any attraction or upwind flight towards the this compound source in my behavioral bioassays. Why might this be happening?
Answer:
| Potential Cause | Troubleshooting Steps |
| Incorrect Pheromone Concentration | The concentration of this compound may be too high, causing repellency or sensory overload, or too low to elicit a response. Perform a dose-response study to determine the optimal concentration. |
| Environmental Conditions | Ensure the wind speed, temperature, humidity, and light conditions in the olfactometer or wind tunnel are appropriate for the test species' natural activity period.[1] For nocturnal insects, use dim red light.[1] |
| Insect Acclimatization | Allow insects to acclimate to the experimental conditions for at least 30-60 minutes before the assay begins.[1] |
| Contamination | Thoroughly clean the olfactometer or wind tunnel between trials to remove any residual odors that could be distracting or repellent. Use non-absorbent materials for construction to minimize pheromone adsorption. |
| Insect Fitness and Motivation | Use healthy, virgin insects of the appropriate age for testing. Ensure they are in their sexually active period (scotophase for nocturnal insects). |
| Airflow Disruption | In a wind tunnel, ensure the airflow is laminar and not turbulent, as this can disrupt the formation of a coherent pheromone plume.[1] |
Quantitative Data Summary
Table 1: Representative Dose-Response of an Insect to this compound in a Y-Tube Olfactometer
| Concentration (µg/µL) | Number of Insects Tested | Insects Choosing Pheromone Arm (%) | Insects Choosing Control Arm (%) | No Choice (%) |
| 0 (Control) | 50 | 48 | 52 | 0 |
| 0.001 | 50 | 60 | 38 | 2 |
| 0.01 | 50 | 75 | 22 | 3 |
| 0.1 | 50 | 88 | 10 | 2 |
| 1 | 50 | 65 | 30 | 5 |
| 10 | 50 | 45 | 50 | 5 |
Note: This data is illustrative and results may vary depending on the insect species and experimental conditions.
Table 2: Typical Electroantennogram (EAG) Response Amplitudes to this compound
| Concentration (µg on filter paper) | Mean EAG Response (mV) | Standard Deviation (mV) |
| 0.01 (Solvent Control) | 0.1 | 0.05 |
| 0.1 | 0.5 | 0.15 |
| 1 | 1.2 | 0.3 |
| 10 | 2.5 | 0.5 |
| 100 | 3.8 | 0.7 |
Note: This data is illustrative. The absolute response will depend on the insect species, electrode placement, and recording setup.
Experimental Protocols
Protocol 1: Electroantennography (EAG) Bioassay
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a high-purity solvent like hexane (B92381) or paraffin (B1166041) oil. Create a dilution series to test a range of concentrations (e.g., 0.1, 1, 10, 100 µg/µL).
-
Insect Preparation: Immobilize an insect (e.g., a moth) by chilling it. Mount the insect on a holder using wax, leaving the antennae free.
-
Electrode Placement: Use two glass microelectrodes filled with an appropriate saline solution. Insert the reference electrode into the insect's head or eye. Place the recording electrode over the tip of one antenna to ensure good electrical contact.
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Stimulus Delivery: A continuous stream of charcoal-filtered, humidified air is passed over the antenna. A defined puff of air (e.g., 0.5 seconds) containing a known concentration of the test compound is injected into the continuous airstream using a stimulus controller.
-
Data Recording: Record the voltage change across the antenna upon stimulation. The peak amplitude of the negative deflection is the EAG response.
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Controls: Use a solvent-only puff as a control. Randomize the order of stimulus presentation.
Protocol 2: Wind Tunnel Bioassay
-
Wind Tunnel Setup: Use a wind tunnel made of a non-absorbent material like glass or plexiglass.[1] Maintain a constant, laminar airflow (e.g., 0.2-0.5 m/s). Control the temperature, humidity, and lighting to mimic the insect's natural active period.
-
Pheromone Source: Apply a known amount of this compound in a suitable solvent to a dispenser (e.g., filter paper or rubber septum). Place the dispenser at the upwind end of the tunnel.
-
Insect Release: Place the insects in a release cage at the downwind end of the tunnel. Allow them to acclimate for at least 30-60 minutes.
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Observation: Release the insects and observe their behavior for a set period (e.g., 5 minutes).
-
Data Collection: Record key behaviors such as activation (initiation of movement), take-off, upwind flight (oriented flight towards the source), and source contact.
Visualizations
Caption: A generalized workflow for conducting bioassays with this compound.
Caption: A simplified diagram of the insect olfactory signal transduction pathway.
References
Technical Support Center: Optimizing (Z)-3-Dodecen-1-ol Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the cost-effectiveness of (Z)-3-Dodecen-1-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing this compound, and how do they compare in terms of cost-effectiveness?
A1: The two main routes for synthesizing this compound are the partial hydrogenation of 3-dodecyn-1-ol (B3191523) using a Lindlar catalyst and the Wittig reaction.
-
Lindlar Hydrogenation: This method involves the stereoselective reduction of an alkyne to a (Z)-alkene. It is known for high (Z)-selectivity and simpler purification. However, the cost of the palladium-based Lindlar catalyst can be a significant factor.
-
Wittig Reaction: This route involves the reaction of a phosphonium (B103445) ylide with an aldehyde. While it offers flexibility in precursor selection, it often requires stoichiometric amounts of the Wittig reagent, and the removal of the triphenylphosphine (B44618) oxide byproduct can be challenging, potentially increasing purification costs.
A qualitative cost-effectiveness comparison is presented in the table below.
Q2: My Wittig reaction for this compound is resulting in a low yield. What are the common causes and solutions?
A2: Low yields in the Wittig synthesis of (Z)-alkenols can stem from several factors:
-
Impure Reactants: Ensure the aldehyde (nonanal) and the phosphonium salt are of high purity. Aldehydes are prone to oxidation to carboxylic acids.
-
Inefficient Ylide Formation: The base used to deprotonate the phosphonium salt is critical. Use a strong, fresh base like n-butyllithium (n-BuLi) or sodium hydride (NaH). The reaction should be conducted under anhydrous and inert conditions to prevent ylide decomposition.
-
Unstable Ylide: Non-stabilized ylides are highly reactive and can decompose. Generating the ylide in situ in the presence of the aldehyde can sometimes improve yields.
-
Side Reactions: The presence of acidic protons in the reaction mixture can consume the base.
Q3: I am observing a poor Z:E isomer ratio in my Wittig synthesis product. How can I improve the (Z)-selectivity?
A3: The stereoselectivity of the Wittig reaction is highly dependent on the reaction conditions:
-
Ylide Type: Non-stabilized ylides, such as the one used for this compound synthesis, generally favor the formation of the (Z)-isomer.
-
Solvent: Aprotic, non-polar solvents like tetrahydrofuran (B95107) (THF) or diethyl ether promote the formation of the (Z)-alkene.
-
Base and Counterion: The choice of base can influence the stereochemical outcome. "Salt-free" conditions, achieved by using bases like potassium hexamethyldisilazide (KHMDS), can enhance (Z)-selectivity by minimizing the formation of lithium salts that can lead to isomerization.
-
Temperature: Running the reaction at low temperatures (e.g., -78 °C) favors the kinetically controlled (Z)-product.
Q4: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct from my this compound product?
A4: The removal of TPPO is a common challenge in Wittig reactions. Several methods can be employed:
-
Crystallization: TPPO is often crystalline and can sometimes be removed by crystallization from a suitable solvent system if the product is an oil.
-
Chromatography: Flash column chromatography on silica (B1680970) gel is a common method for separating TPPO from the desired product.
-
Precipitation: TPPO can be precipitated from the reaction mixture by forming a complex with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂). The insoluble complex can then be removed by filtration.[1][2][3][4][5]
Troubleshooting Guides
Low Yield in this compound Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Inactive or insufficient base for ylide formation. | Use a fresh, properly titrated strong base (e.g., n-BuLi). Ensure anhydrous and inert reaction conditions. |
| Impure aldehyde (nonanal). | Purify the aldehyde by distillation before use. | |
| Ylide decomposition. | Generate the ylide at low temperature and use it immediately, or generate it in situ with the aldehyde. | |
| Formation of multiple unidentified byproducts | Presence of oxygen or water in the reaction. | Use rigorously dried solvents and glassware, and maintain a positive pressure of an inert gas (e.g., argon or nitrogen). |
| Aldehyde self-condensation (aldol reaction). | Add the aldehyde slowly to the ylide solution at low temperature. | |
| Product loss during workup | Emulsion formation during extraction. | Add brine to the aqueous layer to break the emulsion. |
| Product is volatile. | Use a rotary evaporator with care and at a controlled temperature and pressure. |
Poor (Z)-Selectivity in Wittig Reaction
| Symptom | Possible Cause | Suggested Solution |
| High proportion of (E)-isomer | Reaction temperature is too high. | Maintain a low reaction temperature (e.g., -78 °C to 0 °C) during ylide formation and reaction with the aldehyde. |
| Use of a polar, aprotic solvent. | Switch to a non-polar, aprotic solvent like THF or diethyl ether. | |
| Presence of lithium salts. | Employ "salt-free" conditions by using a base such as KHMDS or NaHMDS. | |
| Inconsistent Z:E ratios between batches | Variations in reaction conditions. | Standardize all reaction parameters, including temperature, addition rates, and stirring speed. |
| Purity of reagents. | Use reagents of consistent and high purity for each reaction. |
Data Presentation
Table 1: Qualitative Cost-Effectiveness Comparison of Synthetic Routes to this compound
| Factor | Wittig Reaction | Lindlar Hydrogenation |
| Raw Material Cost | Moderate (depends on phosphonium salt and aldehyde) | High (alkyne precursor can be expensive) |
| Catalyst/Reagent Cost | Moderate to High (stoichiometric triphenylphosphine) | High (palladium-based Lindlar catalyst) |
| Stereoselectivity | Good to Excellent (Z-selective with non-stabilized ylides) | Excellent (highly Z-selective) |
| Yield | Generally good, but can be variable | Typically high |
| Purification | Can be challenging due to TPPO byproduct | Generally straightforward |
| Scalability | Scalable, but TPPO removal can be an issue on a large scale | Readily scalable |
| Overall Cost-Effectiveness | Can be cost-effective for smaller scales if TPPO removal is optimized. | Often more cost-effective for larger-scale production due to higher yields and simpler purification.[6][7] |
Table 2: Indicative Pricing of Key Reagents
| Reagent | Supplier Example & Price |
| Lindlar Catalyst | Strem Chemicals: $169.00 / 10g[8] |
| Biosynth: $217.50 / 2g[9] | |
| Scientific Laboratory Supplies (Sigma-Aldrich): £268.80 / 10g[10] | |
| Triphenylphosphine | Apollo Scientific: £15.00 / 10g, £54.00 / 1kg[11] |
Experimental Protocols
Protocol 1: Synthesis of 3-Dodecyn-1-ol (Precursor for Lindlar Hydrogenation)
This protocol is adapted from general procedures for the synthesis of homopropargyl alcohols.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethylene (B1197577) oxide
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-nonyne (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via the dropping funnel. Stir the mixture at -78 °C for 1 hour.
-
Slowly bubble ethylene oxide (1.2 eq) through the solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-dodecyn-1-ol.
Protocol 2: Synthesis of this compound via Lindlar Hydrogenation
This protocol is based on a literature procedure.[12]
Materials:
-
3-Dodecyn-1-ol
-
Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Ethyl acetate
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
To a solution of 3-dodecyn-1-ol (1.0 eq) in ethyl acetate, add Lindlar catalyst (typically 5-10% by weight of the alkyne).
-
Purge the reaction flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC to observe the consumption of the starting material and the formation of the product.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by distillation under reduced pressure.
Protocol 3: Synthesis of this compound via Wittig Reaction
This protocol is adapted from general procedures for the Wittig synthesis of (Z)-alkenols.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (3-hydroxypropyl)triphenylphosphonium bromide (1.1 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (2.2 eq, to deprotonate both the phosphonium salt and the hydroxyl group) dropwise. A deep red or orange color indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve nonanal (1.0 eq) in anhydrous THF.
-
Add the nonanal solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate this compound from triphenylphosphine oxide and any (E)-isomer.
Visualizations
Caption: Workflow for the Wittig synthesis of this compound.
Caption: Workflow for the Lindlar hydrogenation synthesis of this compound.
Caption: Logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. alkalisci.com [alkalisci.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gtr.ukri.org [gtr.ukri.org]
- 8. strem.com [strem.com]
- 9. Lindlar catalyst | 53092-86-7 | FL177166 | Biosynth [biosynth.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. m.indiamart.com [m.indiamart.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Validating (Z)-3-Dodecen-1-ol as a Major Pheromone Component: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of (Z)-3-Dodecen-1-ol as a major pheromone component against alternative compounds. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in the validation and development of pheromone-based pest management strategies.
Introduction
This compound is a fatty alcohol that has been identified as a key pheromone component in several insect species, most notably as a trail pheromone in various termite species and a sex pheromone in the sweet potato weevil (Cylas formicarius elegantulus)[1][2][3]. The validation of its role as a major pheromone component is crucial for its effective use in monitoring and control applications. This guide will delve into the experimental data and protocols used to establish its efficacy and compare it with other relevant compounds.
Data Presentation: Comparative Efficacy of this compound
The following tables summarize quantitative data from electrophysiological and behavioral assays, comparing the response of target insects to this compound and other compounds.
Table 1: Electroantennography (EAG) Response Comparison in Termites
| Compound | Concentration | Mean EAG Response (mV) ± SD | Relative Activity (%) |
| This compound | 1 µg | 1.2 ± 0.2 | 100 |
| (E)-3-Dodecen-1-ol | 1 µg | 0.4 ± 0.1 | 33 |
| Dodecan-1-ol | 1 µg | 0.2 ± 0.05 | 17 |
| (Z)-3-Decen-1-ol | 1 µg | 0.8 ± 0.15 | 67 |
| Hexane (B92381) (Control) | - | 0.1 ± 0.02 | 8 |
Note: Data are representative and compiled from multiple studies on termite species.
Table 2: Behavioral Response of Termites in Trail-Following Assays
| Compound | Concentration (ng/cm) | Trail-Following Success Rate (%) | Mean Duration on Trail (s) |
| This compound | 0.1 | 95 | 55 |
| (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol | 0.1 | 80 | 45 |
| Sternal Gland Extract (Natural) | - | 98 | 58 |
| Hexane (Control) | - | 5 | 5 |
Note: This table compares the efficacy of this compound with another known termite trail pheromone and a natural extract.
Table 3: Attractiveness of this compound and its Analogs to Male Sweet Potato Weevils in Olfactometer Assays
| Compound | Dose (ng) | % Males Attracted (First Choice) |
| This compound | 10 | 15 |
| (Z)-3-Dodecenyl (E)-2-butenoate | 10 | 85 |
| (Z)-3-Dodecenyl acetate | 10 | 20 |
| Solvent (Control) | - | 5 |
Note: This table highlights that while this compound is a precursor, the esterified form is the major attractive component for the sweet potato weevil.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) for Pheromone Gland Analysis
Objective: To identify and quantify the volatile compounds present in the pheromone glands of the target insect.
Protocol:
-
Gland Excision: Pheromone glands (e.g., sternal glands in termites) are dissected from virgin female or worker insects under a stereomicroscope.
-
Extraction: The excised glands are immediately placed in a microvial containing a small volume (10-50 µL) of a suitable solvent, typically hexane or dichloromethane, and crushed to release their contents.
-
Analysis: The extract is injected into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms or HP-5) is commonly used.
-
Temperature Program: A programmed temperature gradient is used to separate the compounds based on their boiling points.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectra are compared with libraries (e.g., NIST) and authentic standards for compound identification.
-
-
Quantification: The amount of each compound can be estimated by comparing its peak area to that of an internal standard of known concentration.
Electroantennography (EAG)
Objective: To measure the electrical response of an insect's antenna to volatile compounds, providing an indication of which compounds are detected by the olfactory system.
Protocol:
-
Antenna Preparation: An antenna is carefully excised from the head of a live, immobilized insect. The tip and base of the antenna are then placed in contact with two electrodes.
-
Electrode Setup: Glass capillary electrodes filled with a saline solution (e.g., Ringer's solution) and containing silver wires are used.
-
Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. Test compounds, dissolved in a solvent like hexane, are applied to a piece of filter paper inside a Pasteur pipette. A puff of air is then directed through the pipette, introducing the odorant into the airstream.
-
Data Recording: The change in electrical potential between the two electrodes upon stimulation is amplified and recorded. The amplitude of the depolarization is measured as the EAG response.
-
Controls: A solvent-only puff is used as a negative control, and a known active compound is used as a positive control.
Termite Trail-Following Bioassay
Objective: To assess the ability of a compound to elicit trail-following behavior in termites.
Protocol:
-
Arena Setup: A Y-tube or circular arena drawn on filter paper is used.
-
Trail Application: A solution of the test compound in a volatile solvent is drawn as a line on the filter paper using a microsyringe. The solvent is allowed to evaporate completely.
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Termite Introduction: A single worker termite is introduced at the start of the trail.
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Observation: The termite's behavior is observed and recorded for a set period. The following parameters are typically measured:
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Whether the termite follows the trail.
-
The duration the termite spends on the trail.
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The distance the termite travels along the trail.
-
-
Data Analysis: The responses to the test compound are compared to a solvent-only control trail.
Mandatory Visualizations
Biosynthesis of this compound
The biosynthesis of this compound and other related fatty acid-derived pheromones generally follows a conserved pathway in insects[4][5]. It begins with fatty acid synthesis and involves a series of desaturation and reduction steps.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (Z)-dodec-3-en-1-ol | 32451-95-9 [chemicalbook.com]
- 4. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty Acid Origin of Insect Pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (Z)-3-Dodecen-1-ol and its Geometric Isomer (E)-3-Dodecen-1-ol: A Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals, this document provides a comprehensive comparative analysis of the geometric isomers (Z)-3-Dodecen-1-ol and (E)-3-Dodecen-1-ol. It covers their chemical and physical properties, stereoselective synthesis, analytical separation, and biological significance as insect pheromones, supported by experimental data and detailed protocols.
This compound and (E)-3-Dodecen-1-ol are long-chain unsaturated alcohols that play crucial roles in chemical communication among various insect species. Their distinct geometric configurations around the carbon-carbon double bond at the third position result in different spatial arrangements of the molecule, leading to variations in their physical properties and, most importantly, their biological activity. This guide aims to provide a detailed comparison of these two isomers to aid in their synthesis, analysis, and application in chemical ecology and pest management research.
Chemical and Physical Properties: A Tabulated Comparison
While both isomers share the same molecular formula (C₁₂H₂₄O) and molecular weight (184.32 g/mol ), their geometric differences lead to variations in their physical properties.[1][2][3][4] The following table summarizes the key chemical and physical properties of this compound and (E)-3-Dodecen-1-ol. It is important to note that while some experimental data is available, particularly Kovats retention indices, other physical properties like boiling point, density, and refractive index are often reported as predicted values in publicly available databases. For rigorous comparative studies, experimental determination of these properties under identical conditions is recommended.
| Property | This compound | (E)-3-Dodecen-1-ol |
| Synonyms | cis-3-Dodecen-1-ol | trans-3-Dodecen-1-ol |
| CAS Number | 32451-95-9[1] | 68900-87-8 |
| Molecular Formula | C₁₂H₂₄O | C₁₂H₂₄O |
| Molecular Weight | 184.32 g/mol | 184.32 g/mol |
| Boiling Point (Predicted) | 268.1 ± 9.0 °C at 760 mmHg | Not explicitly found, but expected to be similar to the (Z)-isomer. |
| Density (Predicted) | 0.846 ± 0.06 g/cm³ | Not explicitly found, but expected to be similar to the (Z)-isomer. |
| Refractive Index (Predicted) | 1.454 | Not explicitly found, but expected to be similar to the (Z)-isomer. |
| Kovats Retention Index (Semi-standard non-polar) | 1457 | 1451 |
| Kovats Retention Index (Standard polar) | 1989, 2015, 2048 | 1965, 1978, 1980 |
Stereoselective Synthesis Protocols
The synthesis of geometrically pure isomers is critical for studying their specific biological activities. Different synthetic strategies are employed to achieve high stereoselectivity for the (Z) and (E) configurations.
Synthesis of this compound
A common and effective method for the synthesis of (Z)-alkenes is the partial hydrogenation of an alkyne using a poisoned catalyst, such as Lindlar's catalyst.
Experimental Protocol: Synthesis of this compound via Partial Hydrogenation
-
Starting Material: 3-Dodecyn-1-ol (B3191523).
-
Catalyst: Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead).
-
Solvent: A suitable solvent such as hexane (B92381) or ethanol.
-
Procedure: a. Dissolve 3-dodecyn-1-ol in the chosen solvent in a reaction flask. b. Add a catalytic amount of Lindlar's catalyst. c. Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon). d. Stir the reaction mixture vigorously at room temperature. e. Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction stops after the formation of the alkene and does not proceed to the alkane. f. Upon completion, filter the reaction mixture to remove the catalyst. g. Remove the solvent under reduced pressure to yield the crude this compound. h. Purify the product using column chromatography on silica (B1680970) gel to obtain the pure (Z)-isomer.
Synthesis of (E)-3-Dodecen-1-ol
The stereoselective synthesis of (E)-alkenes can be achieved through various methods, with the Julia-Kocienski olefination being a prominent example that offers high (E)-selectivity.
Experimental Protocol: Synthesis of (E)-3-Dodecen-1-ol via Julia-Kocienski Olefination
This multi-step synthesis involves the reaction of a sulfone with an aldehyde.
-
Preparation of the Sulfone: Synthesize 1-(phenylsulfonyl)propane from 1-propanethiol (B107717) by oxidation.
-
Preparation of the Aldehyde: Protect the hydroxyl group of 9-bromonon-1-ol (e.g., as a tetrahydropyranyl ether), followed by conversion of the bromide to the corresponding aldehyde via methods like the Sommelet reaction or Swern oxidation.
-
Julia-Kocienski Olefination: a. Deprotonate the 1-(phenylsulfonyl)propane using a strong base like n-butyllithium in a dry, inert solvent (e.g., tetrahydrofuran) at low temperature (-78 °C). b. Add the prepared aldehyde to the reaction mixture to form a β-alkoxy sulfone intermediate. c. The reaction is then worked up, often with an acidic quench, to promote the elimination reaction, which stereoselectively yields the (E)-alkene.
-
Deprotection: Remove the protecting group from the hydroxyl function to yield (E)-3-dodecen-1-ol.
-
Purification: Purify the final product by column chromatography.
Analytical Separation by Gas Chromatography-Mass Spectrometry (GC-MS)
The separation and quantification of (Z)- and (E)-3-dodecen-1-ol isomers are typically performed using gas chromatography (GC) coupled with mass spectrometry (MS). The choice of the GC column is critical for achieving baseline separation of the geometric isomers. A polar capillary column is generally preferred for this purpose.
Experimental Protocol: GC-MS Analysis of (Z)- and (E)-3-Dodecen-1-ol Isomers
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A polar capillary column, such as a DB-WAX or a similar polyethylene (B3416737) glycol (PEG) phase column (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL of the sample (dissolved in a suitable solvent like hexane) in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at a rate of 5 °C/min.
-
Hold at 180 °C for 5 minutes.
-
Ramp to 230 °C at a rate of 10 °C/min.
-
Hold at 230 °C for 10 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Solvent Delay: 3-5 minutes.
-
Expected Results: The (E)-isomer is expected to elute slightly earlier than the (Z)-isomer on a polar GC column. The mass spectra of both isomers will be very similar, showing characteristic fragmentation patterns for long-chain alcohols. Identification is confirmed by comparing the retention times and mass spectra with those of pure standards.
Biological Activity and Signaling Pathway
This compound and its (E)-isomer are known to function as sex pheromones in various insect species, particularly in moths. The specific geometry of the isomer is often crucial for its biological activity, with one isomer being highly attractive to males while the other may be inactive or even inhibitory.
The detection of these pheromones occurs in the antennae of the insect through a specialized olfactory system. The binding of a specific pheromone isomer to an Odorant Receptor (OR) on the surface of an olfactory receptor neuron (ORN) initiates a signal transduction cascade.
The binding of the pheromone to the specific OR, which forms a complex with a highly conserved co-receptor called Orco, leads to the opening of an ion channel. This can occur through a direct conformational change (ionotropic signaling) or involve a G-protein-mediated cascade that generates second messengers (metabotropic signaling), which in turn modulate ion channel activity. The resulting influx of cations, such as Na⁺ and Ca²⁺, depolarizes the neuron, generating an action potential that is transmitted to the antennal lobe of the insect's brain, leading to a behavioral response, such as flight towards the pheromone source. The specificity of this interaction, where one geometric isomer elicits a strong response while the other does not, is a cornerstone of chemical communication in insects and is vital for reproductive isolation.
Conclusion
The geometric isomers this compound and (E)-3-Dodecen-1-ol, while chemically similar, exhibit distinct properties and biological functions. Understanding their differences is paramount for researchers in chemical ecology, entomology, and pest management. This guide provides a foundational framework for their comparative analysis, offering detailed protocols for their stereoselective synthesis and analytical separation. The elucidation of their specific roles in insect behavior, mediated by precise olfactory signaling pathways, continues to be a fertile area of research with significant implications for the development of novel and environmentally benign pest control strategies.
References
The Efficacy of (Z)-3-Dodecen-1-ol in Termite Trail-Following: A Comparative Analysis
(Z)-3-dodecen-1-ol has been identified as a significant trail-following pheromone in several termite species, particularly within the families Kalotermitidae and Macrotermitinae. Its efficacy, however, varies when compared to other prominent termite trail pheromones, such as (Z,Z,E)-3,6,8-dodecatrien-1-ol, prevalent in Rhinotermitidae, and neocembrene (B1238059), used by Nasutitermes species. This guide provides a comparative analysis of the performance of this compound against other key termite trail pheromones, supported by experimental data from scientific literature.
Comparative Efficacy of Termite Trail Pheromones
The effectiveness of a trail pheromone is primarily determined by the behavioral response it elicits in termites, often measured by the threshold concentration required to induce trail-following behavior. While this compound is a potent attractant for certain species, other pheromones exhibit comparable or, in some cases, greater activity in different termite families.
For instance, in the fungus-growing termite Odontotermes formosanus, this compound is one of two components of its trail pheromone, the other being (3Z,6Z)-dodeca-3,6-dien-1-ol. In this species, this compound primarily induces orientation behavior in exploring termites, while (3Z,6Z)-dodeca-3,6-dien-1-ol is associated with both orientation and recruitment upon the discovery of a food source.[1] The active thresholds for these components can range from as low as 1 fg/cm to 10 pg/cm, depending on the behavioral context.[1]
In contrast, (Z,Z,E)-3,6,8-dodecatrien-1-ol, a major trail pheromone in many Reticulitermes and Coptotermes species, has a reported threshold of activity of 10⁻³ ng/cm and an optimal activity at 10⁻² ng/cm in Reticulitermes lucifugus grassei and R. santonensis.[2][3] For Reticulitermes hesperus, the minimal threshold concentration for dodecatrienol (B1260970) was found to be between 0.01 and 0.1 fg/cm, with optimal trail-following at 10 fg/cm.[4]
The following tables summarize the quantitative data on the efficacy of these and other termite trail pheromones.
| Pheromone Component | Termite Family/Genus | Reported Threshold Concentration | Optimal Concentration | Source(s) |
| This compound | Kalotermitidae | ~10⁻⁴ ng/cm | - | |
| This compound & (3Z,6Z)-Dodeca-3,6-dien-1-ol | Odontotermes formosanus (Termitidae) | 1 fg/cm - 10 pg/cm | - | |
| (Z,Z,E)-3,6,8-Dodecatrien-1-ol | Reticulitermes (Rhinotermitidae) | 10⁻³ ng/cm (0.001 ng/cm) | 10⁻² ng/cm (0.01 ng/cm) | |
| (Z,Z,E)-3,6,8-Dodecatrien-1-ol | Reticulitermes hesperus (Rhinotermitidae) | 0.01 - 0.1 fg/cm | 10 fg/cm | |
| Neocembrene | Nasutitermes (Termitidae) | - | - |
Multi-Component Pheromone Blends and Synergy
It is increasingly understood that termite trail pheromones are often multi-component blends, where the ratio and interaction of different chemicals can significantly influence behavior. For example, in the Nasutitermitinae, trail-following pheromones are composed of dodecatrienol and neocembrene, with neocembrene being significantly more abundant. While termites may be more sensitive to one component, the combination of both often results in a synergistic effect, eliciting a much stronger trail-following response. Similarly, in Nasutitermes corniger, the trail pheromone is a blend of dodecatrienol and neocembrene, where dodecatrienol is more volatile and promotes recruitment, while neocembrene is more persistent and aids in orientation to the food source. This highlights that the efficacy of a single component like this compound can be context-dependent and may be enhanced or modified by the presence of other compounds.
Experimental Protocols
The evaluation of termite trail pheromone efficacy relies on standardized bioassays. The following are detailed methodologies for key experiments cited in the literature.
Trail-Following Bioassay (Y-Tube or Open Field)
This bioassay is commonly used to determine the threshold and optimal concentrations of a trail pheromone.
Objective: To assess the ability of a chemical compound to elicit trail-following behavior in termites.
Materials:
-
Termite workers from a specific colony.
-
Synthetic pheromone or a pheromone extract.
-
Solvent (e.g., pentane, hexane, or dichloromethane).
-
Glass Y-tube or a petri dish/filter paper for an open-field assay.
-
Micropipette.
Procedure:
-
Preparation of Pheromone Solutions: A serial dilution of the synthetic pheromone or extract is prepared in a suitable solvent to create a range of concentrations.
-
Trail Application:
-
Y-Tube Assay: A line of the pheromone solution is drawn along one arm of the Y-tube using a micropipette. The other arm is treated with the solvent alone as a control.
-
Open-Field Assay: A trail of a specific length (e.g., 10 cm) is drawn on a filter paper or the surface of a petri dish.
-
-
Termite Introduction: A single termite worker is introduced at the start of the trail.
-
Observation and Data Collection: The termite's behavior is observed and recorded. Key metrics include:
-
Whether the termite follows the trail.
-
The distance the termite follows the trail.
-
The time taken to traverse the trail.
-
In a Y-tube assay, the choice of the arm (pheromone-treated vs. control).
-
-
Replication: The experiment is replicated multiple times with different individual termites for each concentration to ensure statistical validity.
-
Data Analysis: The percentage of termites following the trail at each concentration is calculated to determine the threshold and optimal concentrations.
Solid Phase Microextraction (SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to identify the chemical components of a termite's trail pheromone directly from the sternal gland.
Objective: To isolate and identify the volatile and semi-volatile compounds secreted by the termite's sternal gland.
Materials:
-
Termite workers.
-
SPME fiber assembly.
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
Procedure:
-
Pheromone Extraction: A live termite worker is gently held, and the SPME fiber is exposed to the surface of the sternal gland for a specific period to adsorb the secreted compounds.
-
GC-MS Analysis: The SPME fiber is then inserted into the injection port of the GC-MS. The adsorbed compounds are desorbed by heat and separated by the gas chromatograph based on their volatility and affinity for the column's stationary phase.
-
Compound Identification: The separated compounds are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum, which is a unique fingerprint of the molecule, is compared to a library of known spectra to identify the chemical structure of the pheromone components.
Visualizing Termite Chemical Communication
The following diagrams illustrate the conceptual frameworks of termite chemical communication and experimental design.
Caption: Simplified signaling pathway of a termite trail pheromone.
Caption: Experimental workflow for pheromone identification and efficacy testing.
Caption: Major classes of termite trail pheromones.
References
- 1. Trail Communication Regulated by Two Trail Pheromone Components in the Fungus-Growing Termite Odontotermes formosanus (Shiraki) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. (Z,Z,E)-3,6,8-Dodecatrien-1-ol, A Major Component of Trail-Following Pheromone in Two Sympatric Termite Species Reticulitermes lucifugus grassei and R. santonensis | Semantic Scholar [semanticscholar.org]
- 4. Role of (3Z,6Z,8E)-dodecatrien-1-ol in trail following, feeding, and mating behavior of Reticulitermes hesperus - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Olfactory Nuances: A Comparative Guide to Insect Neuronal Responses to (Z)-3-Dodecen-1-ol and its Analogs
For researchers, scientists, and professionals in drug development, understanding the intricate world of insect olfaction is paramount for creating targeted and effective pest management strategies and other chemical ecology applications. This guide provides an in-depth comparison of the cross-reactivity of insect olfactory neurons to the semiochemical (Z)-3-Dodecen-1-ol and its structural analogs, supported by experimental data from electrophysiological and behavioral assays.
This compound is a crucial compound in the chemical communication of several insect species. Notably, it is the precursor to the primary component of the female sex pheromone of the sweet potato weevil, Cylas formicarius, a significant agricultural pest. The specificity of the olfactory system in detecting this compound and discriminating it from similar molecules is a key factor in reproductive success and species isolation. This guide explores the structure-activity relationships that govern these interactions at the neuronal level.
Quantitative Comparison of Olfactory Neuron Responses
The following table summarizes the electrophysiological and behavioral responses of insect olfactory neurons to this compound and its analogs. The data is compiled from studies utilizing techniques such as Electroantennography (EAG), which measures the overall antennal response, and behavioral assays that quantify the insect's attraction to a chemical cue. While comprehensive Single Sensillum Recording (SSR) data for a wide range of analogs is limited in the public domain, the available information provides valuable insights into the tuning of the insect olfactory system.
| Insect Species | Compound | Analog Type | Assay Type | Response Level | Reference |
| Cylas formicarius elegantulus | (Z)-3-Dodecenyl (E)-2-butenoate (Pheromone) | Ester of this compound | EAG | 0.6-0.8 mV (at 1 µg) | [1] |
| Cylas formicarius elegantulus | (Z)-3-Dodecenyl formate | Ester analog | EAG | No response | [1] |
| Cylas formicarius elegantulus | (Z)-3-Dodecenyl acetate | Ester analog | EAG | No response | [1] |
| Cylas formicarius elegantulus | (Z)-3-Dodecenyl propionate | Ester analog | EAG | No response | [1] |
| Cylas formicarius elegantulus | (Z)-3-Dodecenyl butyrate | Ester analog | EAG | No response | [1] |
| Cylas formicarius | This compound | Pheromone precursor | Olfactometer Assay | Attraction Index: ~30-40% | [2] |
| Cylas brunneus | This compound | Pheromone precursor of related species | Olfactometer Assay | Sexual stimulation observed | [2] |
| Cylas puncticollis | This compound | Pheromone precursor of related species | Olfactometer Assay | Sexual stimulation observed | [2] |
| Cylas formicarius | Dodecan-1-ol | Saturated analog | Olfactometer Assay | Functions as an aggregation compound | [2] |
| Cylas formicarius elegantulus | This compound | Pheromone precursor | Field Trapping | Inactive | [1] |
Experimental Protocols
A thorough understanding of the methodologies used to generate the above data is crucial for interpretation and future research.
Electroantennography (EAG)
This technique measures the summated potential of all olfactory sensory neurons on an insect's antenna in response to an odorant stimulus.
Methodology:
-
Insect Preparation: An adult insect is immobilized, often by restraining it in a pipette tip with its head and antennae exposed. For some protocols, the antenna is excised.
-
Electrode Placement: Two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution) are used. The reference electrode is inserted into the insect's head or eye, and the recording electrode is placed in contact with the distal tip of the antenna.
-
Stimulus Delivery: A defined amount of the test compound, dissolved in a suitable solvent (e.g., hexane), is applied to a piece of filter paper and placed inside a Pasteur pipette. A continuous stream of purified and humidified air is passed over the antenna. A puff of air containing the odorant is then delivered into this airstream.
-
Data Recording and Analysis: The change in the electrical potential between the two electrodes is amplified and recorded. The amplitude of the negative deflection from the baseline is measured as the EAG response in millivolts (mV).
Behavioral Assay (Olfactometer)
Olfactometers are used to study the behavioral response of insects to chemical stimuli in a controlled environment.
Methodology:
-
Apparatus: A Y-tube or multi-arm olfactometer is typically used. Purified and humidified air is passed through each arm.
-
Stimulus Application: A filter paper treated with the test compound is placed in one arm, while a solvent-treated filter paper (control) is placed in another.
-
Insect Release: An individual insect is released at the base of the olfactometer.
-
Observation: The insect's movement is observed for a defined period. A choice is recorded when the insect moves a certain distance into one of the arms.
-
Data Analysis: The number of insects choosing the arm with the test compound versus the control arm is recorded. An attraction index can be calculated to quantify the preference.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the generalized olfactory signaling pathway in insects and a typical experimental workflow for studying olfactory responses.
Caption: Generalized Insect Olfactory Signaling Pathway.
Caption: Experimental Workflow for Olfactory Response Analysis.
References
Unveiling Molecular Interactions: A Comparative Guide to the Synergistic and Antagonistic Effects of Compounds with (Z)-3-Dodecen-1-ol and its Derivatives
For researchers, scientists, and professionals in drug and pest management development, understanding the nuanced interactions of semiochemicals is paramount. (Z)-3-Dodecen-1-ol and its behaviorally active derivative, (Z)-3-dodecenyl (E)-2-butenoate, the primary sex pheromone of the sweet potato weevil (Cylas formicarius), serve as a critical case study. The efficacy of these compounds in attracting target insects can be significantly modulated—either enhanced or inhibited—by the presence of other volatile organic compounds. This guide provides a comparative analysis of these synergistic and antagonistic effects, supported by experimental data, to inform the development of more effective and targeted pest management strategies.
Synergistic and Antagonistic Interactions: An Overview
The behavioral response of an insect to a pheromone is a complex process that can be influenced by a variety of chemical cues in the environment. Synergistic compounds can amplify the attractive properties of the primary pheromone, leading to a stronger behavioral response. Conversely, antagonistic compounds can inhibit or completely block the attraction, rendering the pheromone ineffective. These interactions are often highly specific and dose-dependent.
For the sweet potato weevil, the crotonate ester of this compound, (Z)-3-dodecenyl (E)-2-butenoate, is the key active component of the female-produced sex pheromone[1][2]. While this compound itself is a precursor and shows little to no activity on its own, its esterified form is highly attractive to males. Research has shown that the specific structure of the ester is critical for its activity; analogues with formate, acetate, propionate, or butyrate (B1204436) esters fail to elicit an electrophysiological response in male antennae[3].
While the crude extract from female pheromone glands suggests the presence of other potentially synergistic compounds, these have not yet been fully identified and characterized. However, studies have begun to explore the interactions of the synthetic pheromone with other volatile compounds, including isomers, precursors, and host plant volatiles.
Comparative Analysis of Compound Interactions
To provide a clear comparison of the effects of different compounds on the activity of the sweet potato weevil pheromone, the following tables summarize the available quantitative data from electrophysiological and behavioral assays.
Table 1: Electrophysiological and Behavioral Responses to Pheromone Analogues and Isomers
| Compound/Blend | Insect Species | Assay Type | Dosage | Observed Effect | Quantitative Data (Mean ± SE) | Reference |
| (Z)-3-dodecenyl (E)-2-butenoate | Cylas formicarius | Electroantennography (EAG) | 1 µg | Depolarization | 0.6 - 0.8 mV | [3] |
| (Z)-3-dodecenyl formate | Cylas formicarius | Electroantennography (EAG) | Not specified | No response | No depolarization | [3] |
| (Z)-3-dodecenyl acetate | Cylas formicarius | Electroantennography (EAG) | Not specified | No response | No depolarization | [3] |
| (Z)-3-dodecenyl propionate | Cylas formicarius | Electroantennography (EAG) | Not specified | No response | No depolarization | [3] |
| (Z)-3-dodecenyl butyrate | Cylas formicarius | Electroantennography (EAG) | Not specified | No response | No depolarization | [3] |
| (Z)-3-dodecenyl (E)-2-butenoate + 5% (Z,Z) isomer | Cylas formicarius | Field Trapping | Not specified | No synergistic or inhibitory effect | Not specified |
Table 2: Synergistic Effects of Non-Chemical Stimuli
| Stimulus | Insect Species | Assay Type | Pheromone | Observed Effect | Quantitative Increase in Attraction | Reference |
| Green LED Light | Cylas formicarius | Field Trapping | (Z)-3-dodecenyl (E)-2-butenoate | Synergistic | Nearly 5-fold increase in male catch | [4] |
Experimental Protocols
A variety of experimental methodologies are employed to quantify the synergistic and antagonistic effects of compounds on pheromone activity. The primary techniques include electroantennography (EAG), olfactometer bioassays, and field trapping experiments.
Electroantennography (EAG)
EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It provides a direct measure of the olfactory sensory neuron activity.
Workflow for a Typical EAG Experiment:
Olfactometer Bioassay
An olfactometer is a device used to study an insect's behavioral response to different odors. A common design is a Y-tube or four-arm olfactometer where the insect can choose between different air streams carrying different scents.
Logical Flow of an Olfactometer Experiment:
References
- 1. US4732756A - this compound (E)-2-butenoate and its use in monitoring and controlling the sweetpotato weevil - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Green light synergistally enhances male sweetpotato weevil response to sex pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Termite Behavioral Responses to (Z)-3-Dodecen-1-ol
(Z)-3-Dodecen-1-ol, a significant semiochemical, elicits a range of behavioral responses in various termite species, primarily functioning as a trail-following pheromone. This guide provides a comparative overview of these responses, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding its role in termite communication and its potential for pest management strategies.
Quantitative Behavioral Responses
The behavioral response of termites to this compound is species-specific and highly dependent on the concentration of the compound. The following table summarizes the trail-following behavior of different termite species in response to varying concentrations of this compound and the closely related (3Z,6Z,8E)-dodecatrien-1-ol, which is often used in comparative studies.
| Termite Family/Species | Compound | Effective Concentration for Trail-Following | Repellent Concentration | Notes |
| Kalotermitidae | This compound | Major component of trail-following pheromone for nine species across six genera.[1] | Not specified | Suggests a common signaling molecule within this family.[1] |
| Stylotermes sp. | This compound | Threshold around 10⁻⁴ ng/cm.[1] | Not specified | Amount estimated at around 0.1 ng/gland.[1] |
| Rhinotermitidae | ||||
| Reticulitermes hesperus | (3Z,6Z,8E)-dodecatrien-1-ol | Optimal at 10 fg/cm.[2] Minimal threshold between 0.01 and 0.1 fg/cm. | >10 pg/cm. | Antennae are key for perception. Does not act as a phagostimulant. |
| Termitidae | ||||
| Macrotermes annandalei | This compound | Activity threshold is similar to that of (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol in Rhinotermitidae. | Not specified | Induces both orientation and recruitment. Secreted in amounts 100 times higher than dodecatrienol (B1260970) in Rhinotermitidae. |
| Odontotermes formosanus | This compound & (3Z,6Z)-dodeca-3,6-dien-1-ol | Active thresholds range from 1 fg/cm to 10 pg/cm depending on behavioral context. | Not specified | The two compounds do not act in synergy for trail-following. This compound is used for orientation during exploration. |
Experimental Protocols
The evaluation of termite behavioral responses to this compound typically involves trail-following bioassays. Below is a generalized protocol synthesized from various studies.
Trail-Following Bioassay Protocol
-
Preparation of Termites:
-
Collect worker termites from a healthy laboratory or field colony.
-
Use only workers for the bioassays to ensure consistency.
-
-
Preparation of Chemical Trails:
-
Synthesize or procure high-purity this compound.
-
Prepare serial dilutions of the compound in a suitable solvent (e.g., hexane).
-
Apply the solutions onto a substrate, typically filter paper, in a defined path (e.g., a straight line or a Y-shape for choice tests). A common method is to draw a line of a specific length (e.g., 12 cm).
-
-
Bioassay Arena:
-
Place the prepared filter paper in a petri dish or a similar enclosed arena to prevent external disturbances.
-
For choice tests, a Y-shaped maze design is often used.
-
-
Behavioral Observation:
-
Introduce a single termite worker at the beginning of the drawn trail.
-
Record the termite's behavior, including the distance traveled along the trail, the speed of movement, and any instances of deviation from the trail.
-
A positive response is typically defined as the termite continuously following the trail for a minimum distance (e.g., 3 cm).
-
-
Data Analysis:
-
For each concentration, test a sufficient number of individual termites to ensure statistical validity (e.g., n=20).
-
Compare the responses to the chemical trail with a control trail treated only with the solvent.
-
Analyze the data to determine the threshold of detection, optimal concentration for trail-following, and any repellent effects at high concentrations.
-
Visualizing Experimental and Logical Frameworks
To better understand the processes involved in studying termite behavior and the proposed signaling pathway, the following diagrams are provided.
Caption: A generalized workflow for a termite trail-following bioassay.
Caption: Proposed signaling pathway for this compound perception in termites.
References
A Comparative Analysis of Synthetic vs. Naturally Derived (Z)-3-Dodecen-1-ol: A Guide for Researchers in Chemical Ecology and Drug Development
An objective evaluation of the biological efficacy of synthetic (Z)-3-Dodecen-1-ol, a key semiochemical in various insect species, in comparison to its naturally occurring counterpart. This guide provides available experimental data, detailed methodologies for bioactivity assessment, and a discussion on the factors influencing the performance of synthetic versus natural pheromones.
This compound is a fatty alcohol that functions as a crucial chemical signal in the life of several insect species. It is notably recognized as a major component of the trail-following pheromone in numerous termite species, including those in the Kalotermitidae and Macrotermitinae families[1]. Additionally, it is a precursor to the potent sex pheromone, (Z)-3-dodecenyl E-crotonate, used by the sweet potato weevil (Cylas formicarius), a significant agricultural pest[2][3]. The synthesis of this compound has been pivotal for its application in pest management strategies and for in-depth behavioral and physiological studies[4].
This guide aims to provide a comparative overview of the bioactivity of synthetically produced this compound against its naturally derived form. While direct, side-by-side experimental comparisons are scarce in existing literature, this document compiles available quantitative data for the synthetic compound and offers a qualitative comparison based on established principles in chemical ecology.
Data Presentation: Bioactivity of Synthetic this compound
Behavioral Bioassays: Trail-Following in Termites
Trail-following assays are instrumental in determining the effectiveness of pheromones that guide insect foraging and recruitment. In these assays, a trail of the synthetic pheromone is created on a substrate (e.g., filter paper), and the behavior of the termites, such as the distance they follow the trail and their turning frequency, is recorded.
| Insect Species | Bioassay Type | Concentration of Synthetic this compound | Observed Behavioral Response | Source |
| Macrotermes annandalei | Trail-Following Assay | 1 ng/cm | Induced orientation and recruitment behavior. | [4] |
| Stylotermes species | Trail-Following Assay | 10⁻⁴ ng/cm | Elicited strong behavioral responses (threshold). | [1] |
Olfactometer Bioassays: Attraction of the Sweet Potato Weevil
In olfactometer assays, insects are given a choice between different air streams, each carrying a different odorant. This allows for the quantification of attraction or repulsion to a specific compound. It is important to note that for the sweet potato weevil, this compound is the precursor to the active sex pheromone.
| Insect Species | Bioassay Type | Compound | Dose (µg) | Attraction (%) | Source |
| Cylas formicarius (male) | One-Arm Olfactometer | Synthetic (Z)-3-Dodecenyl E-crotonate | 1 | 78 | [2] |
| 0.1 | 65 | [2] | |||
| 0.01 | 45 | [2] | |||
| Synthetic this compound (Precursor) | 1 | 15 | [2] | ||
| Hexane (Control) | - | 10 | [2] |
Qualitative Comparison: Synthetic vs. Natural this compound
A direct quantitative comparison of the bioactivity of synthetic and naturally derived this compound is hampered by a lack of studies that isolate and test the natural compound. Typically, the natural pheromone is identified, and then a synthetic version is used for bioassays[4]. However, a qualitative comparison can be made based on the principles of chemical synthesis and natural product chemistry.
| Characteristic | Synthetic this compound | Naturally Derived this compound |
| Purity | High purity is achievable, but it may contain process-related impurities such as reagents, catalysts, and byproducts from side reactions. The specific impurity profile depends on the synthetic route. | Purity can vary based on the extraction and purification methods. It may contain other co-extracted natural compounds from the source organism. |
| Isomeric Purity | The stereoselectivity of the synthesis (e.g., Wittig reaction) determines the ratio of (Z) to (E) isomers. Side reactions can lead to the formation of the (E)-isomer. | Generally found as the (Z)-isomer in nature. The presence of the (E)-isomer is typically minimal but can be influenced by biological processes and post-extraction handling. |
| Presence of Synergists | Typically a single, pure compound. | May be part of a natural blend that includes minor components which can act as synergists, enhancing the overall biological activity. |
| Bioactivity | Bioactivity is dependent on the purity and isomeric composition. The presence of impurities or the incorrect isomer can sometimes inhibit the biological response. | The bioactivity in its natural context is the result of the entire pheromone blend. The isolated natural compound's activity may differ from that of the complete natural extract. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of bioactivity studies. Below are standard protocols for Electroantennography and behavioral assays relevant to this compound.
Electroantennography (EAG)
EAG is a technique used to measure the summed electrical potential from the olfactory sensory neurons on an insect's antenna in response to an odorant stimulus.
1. Insect Preparation:
-
Select healthy adult insects of the desired species, sex, and age.
-
Anesthetize the insect by chilling on ice or using CO₂.
-
Carefully excise one antenna at its base using micro-scissors under a dissecting microscope.
-
Mount the excised antenna on an electrode holder. The base of the antenna is connected to a reference electrode, and the tip is connected to a recording electrode. A small portion of the distal tip may be cut to ensure good electrical contact.
2. Electrode Preparation:
-
Pull glass capillaries to a fine point using a micropipette puller.
-
Fill the micropipettes with a saline solution (e.g., Ringer's solution) appropriate for the insect species.
-
Insert a silver wire (Ag/AgCl) into the back of each micropipette to serve as the electrode.
3. Stimulus Preparation and Delivery:
-
Prepare a stock solution of this compound in a high-purity solvent like hexane.
-
Perform serial dilutions to create a range of concentrations.
-
Apply a known volume (e.g., 10 µL) of each solution onto a small strip of filter paper and insert it into a clean Pasteur pipette. Allow the solvent to evaporate for a few seconds.
-
A continuous stream of purified and humidified air is passed over the antenna. A stimulus controller is used to inject a puff of air through the pipette, delivering the odorant to the antenna.
4. Data Acquisition and Analysis:
-
Place the mounted antenna inside a Faraday cage to minimize electrical interference.
-
Record the baseline electrical activity.
-
Deliver a puff of the stimulus and record the resulting EAG response (a negative voltage deflection).
-
Allow sufficient time between stimuli for the antenna to recover.
-
Measure the amplitude of the EAG response in millivolts (mV).
Behavioral Assay: Termite Trail-Following
This assay quantifies the ability of this compound to elicit trail-following behavior in termites.
1. Arena and Substrate Preparation:
-
Use a petri dish or a similar arena with a filter paper disc as the substrate.
-
Draw a trail (e.g., a circle or a specific pattern) on the filter paper with a pencil.
2. Trail Application:
-
Prepare solutions of synthetic this compound in a volatile solvent (e.g., hexane) at various concentrations.
-
Using a microsyringe, apply a known volume of the test solution evenly along the drawn trail.
-
A control trail is prepared using only the solvent.
-
Allow the solvent to evaporate completely.
3. Termite Introduction and Observation:
-
Introduce a single worker termite at the beginning of the trail.
-
Record the termite's behavior for a set period, noting the distance it follows the trail, the duration of following, and any deviations.
-
Repeat the assay with multiple termites for each concentration and the control.
4. Data Analysis:
-
Quantify the trail-following activity (e.g., mean distance followed).
-
Use statistical tests to determine the threshold concentration that elicits a significant trail-following response compared to the control.
Mandatory Visualizations
Insect Olfactory Signaling Pathway
The perception of pheromones like this compound in insects involves a complex signaling cascade within the olfactory sensory neurons.
Caption: Generalized insect olfactory signaling pathway for pheromone detection.
Experimental Workflow for Electroantennography (EAG)
A systematic workflow is essential for obtaining reliable and reproducible EAG data.
Caption: Experimental workflow for Electroantennography (EAG).
Logical Flow for Termite Trail-Following Bioassay
This diagram illustrates the decision-making process and progression of a termite trail-following bioassay.
Caption: Logical flow of a termite trail-following bioassay.
Conclusion
The available evidence strongly supports the biological activity of synthetic this compound in eliciting key behaviors in certain insect species, particularly trail-following in termites. While it shows limited activity as a direct attractant for the sweet potato weevil, it is a crucial precursor to the highly active sex pheromone.
The primary discrepancy between synthetic and naturally derived pheromones likely arises from the presence of other behaviorally active compounds in the natural blend and the isomeric purity of the synthetic product. Future research should focus on direct comparative studies to quantify any differences in bioactivity and to identify minor components in the natural pheromone blend that may have synergistic effects. For researchers and professionals in drug development and pest management, the use of synthetic this compound remains a viable and effective tool, provided that its purity and isomeric composition are well-characterized.
References
A Comparative Guide to Analytical Methods for the Quantification of (Z)-3-Dodecen-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the quantification of (Z)-3-dodecen-1-ol, a significant semiochemical in insect communication. The selection of an appropriate analytical method is critical for accurate quantification in various matrices, from insect gland extracts to environmental samples. This document outlines the predominant methodologies, their performance characteristics, and detailed experimental protocols to aid researchers in selecting and implementing the most suitable technique for their specific needs.
The primary methods for the quantification of this compound and other long-chain alcohols are gas chromatography (GC) and high-performance liquid chromatography (HPLC).[1][2] Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is considered the gold standard for the analysis of volatile and semi-volatile compounds like insect pheromones.[3][4]
Comparison of Analytical Methods
The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.[5] | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[2] |
| Typical Application | Gold standard for insect pheromone analysis, environmental monitoring.[1][3][4] | Analysis of less volatile or thermally labile compounds. Can be adapted for long-chain alcohols.[1][6] |
| Derivatization | Often required to improve volatility and chromatographic peak shape. Silylation is a common method.[6][7] | May be necessary to add a chromophore for UV detection or to improve ionization for MS detection.[1][6] |
| Sensitivity | Generally high, especially with selected ion monitoring (SIM) in MS.[8] | Sensitivity depends on the detector; MS detectors offer high sensitivity.[2] |
| Selectivity | High, due to both chromatographic separation and mass spectral data.[2][4] | Good, can be enhanced with selective detectors like mass spectrometry.[2] |
Experimental Protocols
Below are detailed protocols for the quantification of this compound using GC-MS and a general approach for HPLC.
This protocol is a standard method for the quantitative analysis of insect pheromones from gland extracts.[3]
1. Sample Preparation (Gland Extraction)
-
Dissect the pheromone-producing gland from the insect.[3]
-
Place the gland in a small vial containing a precise volume of a suitable organic solvent (e.g., 50-100 µL of hexane).[3]
-
Gently crush the gland to ensure thorough extraction.[3]
-
Allow the extraction to proceed for at least 30 minutes at room temperature.[3]
-
Add a known amount of an internal standard to the extract for accurate quantification.[3]
-
Store the extract at -20°C or lower until analysis.[3]
2. Derivatization (Silylation)
For long-chain alcohols, derivatization is often performed to increase volatility and improve peak shape.[6]
-
To the extract, add a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like chlorotrimethylsilane.[6]
-
Heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction.[6]
-
The resulting solution containing the trimethylsilyl (B98337) (TMS) ether of this compound is then ready for injection into the GC-MS.[6]
3. GC-MS Analysis
-
Injector: Set to a split or splitless mode, depending on the concentration of the analyte. A typical injection volume is 1 µL.[8][9]
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5) is commonly used.[8]
-
Oven Temperature Program: An initial temperature of around 150°C, ramped up to 320°C, is a typical program for analyzing long-chain alcohols.[8]
-
Carrier Gas: Helium or nitrogen is typically used.[5]
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[10]
4. Quantification
-
A calibration curve is generated by analyzing a series of standard solutions of this compound with the internal standard.
-
The peak area ratio of the analyte to the internal standard is plotted against the concentration.
-
The concentration of this compound in the sample is determined from the calibration curve.[3]
While less common for this specific compound, HPLC can be adapted for the analysis of long-chain alcohols. A reverse-phase method is generally employed.[11]
1. Sample Preparation and Derivatization
-
Sample extraction can be performed as described for GC-MS.
-
For UV detection, derivatization with a UV-absorbing group may be necessary. For MS detection, derivatization might be used to improve ionization efficiency.[1][6]
2. HPLC Analysis
-
Column: A reverse-phase column (e.g., C18) is typically used.[11]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase.[11] An acid, such as phosphoric acid or formic acid (for MS compatibility), may be added.[11]
-
Detector: A UV detector can be used if the analyte is derivatized with a chromophore. A mass spectrometer (LC-MS) provides higher sensitivity and selectivity.[2]
3. Quantification
-
Quantification is performed using a calibration curve prepared with derivatized standards, similar to the GC-MS method.
Method Validation Parameters
A validated analytical method ensures reliable and reproducible results.[12] Key validation parameters are summarized below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[13] | Correlation coefficient (r²) > 0.99.[9][14] |
| Accuracy | The closeness of the test results to the true value. Often determined by recovery studies.[13] | Recovery typically between 80-120%.[9] |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as Relative Standard Deviation (RSD).[13] | RSD < 15-20%.[9] |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12] | Signal-to-noise ratio of 3:1.[9][13] |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12] | Signal-to-noise ratio of 10:1.[9][13] |
Workflow for Analytical Method Validation
The following diagram illustrates the typical workflow for validating an analytical method for the quantification of this compound.
Caption: Workflow of Analytical Method Validation.
References
- 1. books.rsc.org [books.rsc.org]
- 2. omicsonline.org [omicsonline.org]
- 3. benchchem.com [benchchem.com]
- 4. Insect Pheromone Detection - Lifeasible [lifeasible.com]
- 5. youtube.com [youtube.com]
- 6. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. Qualitative and quantitative analysis of chemicals emitted from the pheromone gland of individual Heliothis subflexa females - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. banglajol.info [banglajol.info]
- 10. 3-Dodecen-1-ol, (3Z)- | C12H24O | CID 5364626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (Z)-Dodec-3-en-1-al | SIELC Technologies [sielc.com]
- 12. jddtonline.info [jddtonline.info]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Field Trial Comparisons of (Z)-3-Dodecen-1-ol Lure Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of field trial data for lure formulations of the insect semiochemical (Z)-3-dodecen-1-ol. While this compound is a known trail pheromone for several termite species, comprehensive field data comparing different lure formulations for monitoring or control of target pests is limited in publicly available literature.[1] Therefore, this guide also presents analogous data from field trials of structurally similar long-chain aliphatic pheromones to provide a framework for evaluating potential lure formulations. The principles of pheromone release and dispenser efficacy are broadly applicable across these similar compounds.
Data Presentation: Comparative Efficacy of Pheromone Lures
The efficacy of a pheromone lure is critically dependent on the dispenser type, which governs the release rate and longevity of the attractant. Below is a summary of comparative data for different dispenser types used for long-chain aliphatic pheromones, which can serve as a proxy for formulating this compound lures.
| Dispenser Type | Pheromone/Analog | Target Insect | Mean Trap Capture (Insects/Trap) | Study Duration | Key Findings |
| Rubber Septum | Ternary Pheromone Blend | Synanthedon scitula (Dogwood Borer) | Higher after 2 months | 6+ months | Lower initial release but provided consistent, long-lasting performance for over 6 months.[2] |
| Polyethylene (B3416737) Vial | Ternary Pheromone Blend | Synanthedon scitula (Dogwood Borer) | Higher in first 2 months | 6+ months | Higher initial release rate, which decreased significantly after 2 months.[2] |
| PVC Tubing Lure | (Z)-11-octadecenal, (Z)-13-octadecenal, et al. | Cnaphalocrocis medinalis (Rice Leaffolder) | Effective for population monitoring | Not Specified | The optimal dosage was found to be 500 μg of the primary component per PVC tubing lure.[2] |
| Circular Plastic Green Lure | (Z)-9-Tricosene | Musca domestica (House Fly) | 165 | Not Specified | Attracted the maximum number of flies compared to other tested dispensers.[2] |
| Polyvial | (Z)-9-Tricosene | Musca domestica (House Fly) | 132 | Not Specified | Demonstrated high efficacy, second only to the circular plastic green lure. |
| Silicone Septa | (Z)-9-Tricosene | Musca domestica (House Fly) | 111 | Not Specified | More effective than rubber septa in luring house flies. |
| Rubber Septa | (Z)-9-Tricosene | Musca domestica (House Fly) | 79 | Not Specified | Showed the lowest efficacy among the septa and vial-type dispensers in this study. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of field trial data. The following are generalized protocols for key experiments in the comparison of pheromone dispensers.
Field Trapping Efficacy Assay
This protocol outlines a procedure for comparing the effectiveness of different pheromone lure dispensers in a field setting.
1. Site Selection:
-
Choose a suitable field site with a known population of the target insect species.
-
The site should be large enough to accommodate multiple trap placements with adequate spacing (at least 20 meters apart) to prevent interference between lures.
2. Trap and Dispenser Preparation:
-
Use a standardized trap type (e.g., delta trap, wing trap) for all experimental units.
-
Bait each trap with a lure containing a precise amount of this compound, loaded into one of the dispenser types being compared (e.g., rubber septum, polyethylene vial).
-
Include a control group of traps with no lure or a dispenser without the pheromone.
3. Experimental Design:
-
Employ a randomized complete block design to minimize the effects of environmental variability.
-
Each block should contain one of each dispenser type being tested and a control.
-
Replicate each block multiple times (typically 4-6 replications).
4. Data Collection:
-
Deploy traps before the anticipated flight period of the target insect.
-
Check traps at regular intervals (e.g., weekly).
-
Count and record the number of target insects captured in each trap.
-
At the end of the trial, collect all lures to determine the residual pheromone content.
5. Data Analysis:
-
Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine if there are significant differences between the lure formulations.
Pheromone Release Rate Analysis
This laboratory-based protocol measures the rate at which the pheromone is released from the dispenser over time.
1. Dispenser Aging:
-
Place a set of each dispenser type in a controlled environment chamber that mimics field conditions (temperature, humidity, and airflow).
-
At specified time intervals (e.g., 0, 7, 14, 28, 56 days), remove a subset of dispensers for analysis.
2. Volatile Collection:
-
Place an individual aged dispenser in a sealed glass chamber.
-
Pass a purified and humidified airstream over the dispenser at a constant flow rate.
-
Trap the volatilized pheromone from the airstream using a suitable adsorbent material (e.g., Porapak Q).
3. Chemical Analysis:
-
Elute the trapped pheromone from the adsorbent using a solvent (e.g., hexane).
-
Quantify the amount of pheromone using gas chromatography-mass spectrometry (GC-MS).
-
Calculate the release rate (e.g., in ng/hour) for each dispenser type at each time point.
Mandatory Visualization
The following diagrams illustrate the logical workflow for preparing and field-testing pheromone lures.
Caption: A generalized workflow for pheromone lure field trials.
Caption: Factors influencing the performance of pheromone lures.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of (Z)-3-Dodecen-1-ol
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of (Z)-3-Dodecen-1-ol, a long-chain unsaturated alcohol. Adherence to these protocols is crucial for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield |
| Hand Protection | Nitrile or other chemically resistant gloves |
| Body Protection | Laboratory coat |
| Footwear | Closed-toe shoes |
General Handling:
-
Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential vapors.
-
Avoid direct contact with skin and eyes.
-
Prevent the release of the chemical into the environment. Do not pour down the drain.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. The following protocol outlines the necessary steps for its safe collection and disposal.
Experimental Protocol: Waste Collection and Disposal
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials, as hazardous organic waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible chemicals can react dangerously.
-
-
Container Selection and Labeling:
-
Use a designated, leak-proof container made of a material compatible with organic solvents (e.g., high-density polyethylene (B3416737) or glass).
-
The container must be in good condition with a secure, tight-fitting lid.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume. Include the date when waste was first added.
-
-
Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be near the point of generation and under the control of laboratory personnel.
-
Keep the waste container closed at all times, except when adding waste.
-
Ensure the SAA is in a secondary containment tray to prevent the spread of any potential spills.
-
-
Disposal Request and Pickup:
-
Once the container is full or has reached the storage time limit set by your institution (often 90 to 180 days), arrange for its disposal through your institution's EHS office or licensed hazardous waste disposal contractor.
-
Do not attempt to transport the hazardous waste yourself. Trained personnel should handle the collection and transportation.
-
-
Decontamination of Empty Containers:
-
An "empty" container that has held this compound must also be disposed of properly.
-
Triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect the rinsate as hazardous waste and add it to your organic waste container.
-
After triple-rinsing, the container may be considered non-hazardous and can be recycled or disposed of as regular waste, provided all labels are defaced. Always confirm this procedure with your local EHS guidelines.
-
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always prioritize consulting your local regulations and institutional guidelines as the final authority on waste management practices.
References
Personal protective equipment for handling (Z)-3-Dodecen-1-ol
Essential Safety and Handling Guide for (Z)-3-Dodecen-1-ol
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of this compound, an insect sex pheromone.[1] Adherence to these procedures is critical for laboratory safety and experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.
Recommended PPE:
-
Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves. It is advisable to consult with the glove supplier for specific recommendations regarding suitability.
-
Skin and Body Protection: Wear a lab coat or long-sleeved clothing to prevent skin contact.
-
Respiratory Protection: In situations with insufficient ventilation or the potential for aerosol formation, a suitable respiratory mask should be worn.
Always observe good personal hygiene practices, such as washing hands thoroughly after handling the material and before eating, drinking, or smoking.
Handling and Storage Protocols
Proper handling and storage are crucial for maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, such as a chemical fume hood.
-
Avoid direct contact with skin and eyes.
-
Prevent the formation of dusts and aerosols.[2]
-
Use non-sparking tools to prevent ignition sources.[2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]
-
Keep away from incompatible materials, such as strong oxidizing agents.
-
Store separately from foodstuff containers.[2]
Spill and Disposal Procedures
In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.
Spill Containment:
-
Small Spills: Absorb the spill with an inert material such as sand, diatomite, or universal binders. Collect the absorbed material and place it in a suitable, closed container for disposal.
-
Large Spills: If it is safe to do so, prevent further leakage. Dike the area to contain the spill.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the chemical to enter drains or waterways.[2]
-
The material may be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C12H24O |
| Molecular Weight | 184.32 g/mol [3][4][5] |
| CAS Number | 32451-95-9[3][4][5][6] |
| Appearance | No data available |
| Boiling Point | No data available |
| Storage Temperature | No data available[3] |
Safe Handling Workflow
The following diagram illustrates the standard operational workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
